Product packaging for Food black 1(Cat. No.:)

Food black 1

Cat. No.: B12511822
M. Wt: 867.7 g/mol
InChI Key: GMMAPXRGRVJYJY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Food Black 1, also widely known as Brilliant Black BN, Black PN, or C.I. 28440, is a synthetic black diazo dye (C 28 H 17 N 5 Na 4 O 14 S 4 ) with a molar mass of 867.66-867.69 g·mol⁻¹ and the CAS Registry Number 2519-30-4 . It is characterized by its high water solubility, where it produces a dark purple solution, and its appearance as a solid, fine black powder or granules, typically in the form of a tetrasodium salt (though calcium and potassium salts are also known) . The compound exhibits notable stability and color intensity, resisting fading when exposed to light and heat . This compound serves as a critical colorant in fundamental and industrial research. Its primary research applications include investigating the stability and interactions of synthetic colorants in various matrices, serving as a model azo dye in environmental science studies on wastewater treatment, and functioning as a high-intensity colorant in the development and quality control of industrial products . In the food science sector, it has been used in studies concerning food decorations, coatings, desserts, sweets, ice cream, mustards, jams, soft drinks, and flavored milk drinks . Beyond food, its research applications extend to coloring cosmetics, personal care products, inks, toners, textiles, and paper chemicals . As an azo dye, its mechanism of action is based on its molecular structure, which absorbs specific wavelengths of visible light across a broad spectrum, resulting in the perception of a deep blackish-violet color . Researchers value it for its performance and ability to impart a uniform color with high efficiency . It is approved as a food colorant (E151) in the European Union but is banned for this use in the United States . This product is designated For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17N5Na4O14S4 B12511822 Food black 1

Properties

Molecular Formula

C28H17N5Na4O14S4

Molecular Weight

867.7 g/mol

IUPAC Name

tetrasodium;N-[8-oxido-4,6-disulfo-7-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]ethanimidate

InChI

InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4

InChI Key

GMMAPXRGRVJYJY-UHFFFAOYSA-J

Canonical SMILES

CC(=NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Brilliant Black BN: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brilliant Black BN, also known as Food Black 1 or C.I. 28440, is a synthetic bis-azo dye. This technical guide provides an in-depth overview of its synthesis and purification methods, compiled from established chemical principles and analytical documentation.

Synthesis of Brilliant Black BN

The synthesis of Brilliant Black BN is a multi-step process involving sequential diazotization and azo coupling reactions. The overall process begins with the diazotization of sulfanilic acid, followed by coupling with 1,7-Cleve's acid. The resulting intermediate is then diazotized and coupled with N-acetyl-H-acid to yield the final product.

Synthesis Pathway

The synthesis proceeds through the following key steps:

  • Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt.

  • First Coupling Reaction: The diazonium salt of sulfanilic acid is then coupled with 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid).

  • Second Diazotization: The amino group of the monoazo intermediate formed in the previous step is diazotized.

  • Second Coupling Reaction: The resulting diazonium salt is coupled with 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid) to form Brilliant Black BN.[1]

Synthesis_Pathway cluster_step1 Step 1: First Diazotization cluster_step2 Step 2: First Coupling cluster_step3 Step 3: Second Diazotization cluster_step4 Step 4: Second Coupling A Sulfanilic Acid B Diazonium Salt of Sulfanilic Acid A->B NaNO2, HCl 0-5 °C D Monoazo Intermediate B->D C 1,7-Cleve's Acid C->D E Diazotized Monoazo Intermediate D->E NaNO2, HCl 0-5 °C G Brilliant Black BN E->G F N-acetyl K Acid F->G

Synthesis Pathway of Brilliant Black BN
Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of Brilliant Black BN, based on general procedures for azo dye synthesis.[2][3][4][5]

Materials and Reagents:

  • Sulfanilic acid

  • 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid)

  • 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid)

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Procedure:

Part 1: Preparation of the Monoazo Intermediate

  • Dissolution of Sulfanilic Acid: In a beaker, dissolve sulfanilic acid and an equimolar amount of sodium carbonate in water with gentle heating to form a clear solution of sodium sulfanilate.

  • Diazotization of Sulfanilic Acid: Cool the sodium sulfanilate solution in an ice bath to 0-5 °C. In a separate beaker, dissolve sodium nitrite in water. Slowly add the sodium nitrite solution to a chilled solution of hydrochloric acid to generate nitrous acid in situ. Add this cold nitrous acid solution dropwise to the cold sodium sulfanilate solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.

  • Coupling with 1,7-Cleve's Acid: In a separate reaction vessel, dissolve 1,7-Cleve's acid in a dilute sodium hydroxide solution, and cool it to 0-5 °C in an ice bath. Slowly add the cold diazonium salt suspension to the cold solution of 1,7-Cleve's acid with vigorous stirring. Maintain the temperature below 5 °C and keep the solution alkaline to facilitate the coupling reaction. Stir for several hours until the reaction is complete, which can be monitored by the disappearance of the diazonium salt.

Part 2: Synthesis of Brilliant Black BN

  • Diazotization of the Monoazo Intermediate: Cool the solution containing the monoazo intermediate in an ice bath to 0-5 °C. In a separate beaker, prepare a cold solution of nitrous acid as described in Part 1, Step 2. Slowly add the cold nitrous acid solution to the chilled monoazo intermediate solution with constant stirring, while maintaining a temperature below 5 °C.

  • Coupling with N-acetyl K Acid: In a separate vessel, dissolve N-acetyl K acid in a dilute sodium hydroxide solution and cool to 0-5 °C. Slowly add the cold diazonium salt solution of the intermediate to the chilled N-acetyl K acid solution with vigorous stirring. Maintain the temperature below 5 °C and ensure the reaction mixture remains alkaline.

  • Isolation of Brilliant Black BN: Once the coupling reaction is complete, the Brilliant Black BN is "salted out" from the solution.[2] Gradually add sodium chloride to the reaction mixture with stirring until the dye precipitates.[2] Continue stirring in the cold for a period to ensure maximum precipitation.

  • Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a saturated sodium chloride solution to remove excess reactants and byproducts.[2]

Purification of Brilliant Black BN

The crude Brilliant Black BN synthesized contains various impurities, including unreacted starting materials, byproducts, and inorganic salts. Therefore, a thorough purification process is essential to achieve the desired purity for research and development applications.

Purification Workflow

A general workflow for the purification of Brilliant Black BN is outlined below.

Purification_Workflow A Crude Brilliant Black BN (from synthesis) B Dissolution in Water A->B C Acid Treatment (Optional) (e.g., with HCl or Acetic Acid) B->C D Heating and Filtration C->D E Salting Out (Addition of NaCl) D->E F Crystallization E->F G Vacuum Filtration F->G H Washing with Brine G->H I Drying H->I J Pure Brilliant Black BN I->J

General Purification Workflow for Brilliant Black BN
Experimental Protocol: Purification

The following protocol describes a general procedure for the purification of Brilliant Black BN.

Materials and Reagents:

  • Crude Brilliant Black BN

  • Distilled water

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or Acetic acid (optional)

  • Ethanol (B145695) (optional, for washing)

Procedure:

  • Redissolution: Suspend the crude Brilliant Black BN in distilled water. Heat the mixture to facilitate dissolution.

  • Acid Treatment (Optional): For some bis-azo dyes, an "acid finishing" step can be employed to remove specific impurities.[6] While stirring the hot solution, slowly add a small amount of hydrochloric acid or acetic acid. This can help to precipitate certain impurities, which can then be removed by hot filtration. This step should be optimized based on the impurity profile of the crude product.

  • Recrystallization by Salting Out: To the hot, filtered solution, gradually add sodium chloride with stirring. As the solution cools, the solubility of Brilliant Black BN decreases, leading to its crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Isolation and Washing: Cool the mixture in an ice bath to maximize the yield of crystals. Collect the purified crystals by vacuum filtration. Wash the crystals with a cold, saturated sodium chloride solution to remove any remaining soluble impurities. A final wash with a small amount of cold ethanol can help to remove residual water and salts.

  • Drying: Dry the purified Brilliant Black BN in a vacuum oven at a moderate temperature.

Quality Control and Analytical Methods

The purity of Brilliant Black BN is typically assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis

A common method for the analysis of Brilliant Black BN and other sulfonated azo dyes is reversed-phase HPLC.[7]

Typical HPLC Parameters:

ParameterSpecification
Column C18 reversed-phase column
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile)
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Monitoring at the wavelength of maximum absorbance (λmax) of Brilliant Black BN

Quantitative Data

Quantitative data for the synthesis of Brilliant Black BN, such as typical yields, are not widely reported in publicly available literature. However, purity specifications for commercial products are available.

Table 1: Purity and Specification Data for Brilliant Black BN

ParameterSpecificationSource
Purity (HPLC) ≥95%Commercial analytical standard
Molecular Formula C₂₈H₁₇N₅Na₄O₁₄S₄[1]
Molecular Weight 867.68 g/mol [1]

Note: The synthesis yield is highly dependent on the specific reaction conditions, scale, and purification efficiency. The protocols provided are intended as a general guide and would require optimization for specific laboratory or industrial applications.

References

Toxicological Profile of C.I. 28440 (Brilliant Black BN)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 28440, commonly known as Brilliant Black BN, Food Black 1, or E151, is a synthetic black diazo dye.[1] It is utilized in a variety of applications, including as a food colorant in products such as decorations, coatings, desserts, sweets, and beverages.[2][3] Chemically, it is the tetrasodium (B8768297) salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthalenyl]azo]-1,7-naphthalenedisulfonic acid.[4] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This guide provides a comprehensive overview of the available toxicological data for C.I. 28440, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acceptable Daily Intake (ADI)

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established Acceptable Daily Intakes (ADIs) for Brilliant Black BN. The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

Regulatory BodyADI ValueBasis for ADIReference
JECFA0-1 mg/kg bw/dayShort-term toxicity study in pigs[5][6]
EFSA5 mg/kg bw/dayLong-term carcinogenicity and toxicity study in rats[4][7]

It is noteworthy that EFSA's more recent evaluation resulted in a higher ADI. However, EFSA also noted that for children under 10 years of age, the 95th percentile of exposure could reach 6.9 mg/kg bw/day, potentially exceeding the ADI.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the toxicokinetics of Brilliant Black BN indicate that it is poorly absorbed from the gastrointestinal tract. The majority of the ingested dye is excreted unchanged in the feces. Limited data is available on its distribution and metabolism. What is known suggests that the small amount that may be absorbed is likely metabolized by the gut microbiota.

Acute and Sub-chronic Toxicity

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). The primary endpoint is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

SpeciesRouteLD50Reference
RatOral>5000 mg/kg bw
MouseOral1100 mg/kg bw
Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance for a period of up to 90 days. These studies provide information on target organs and the dose-response relationship. JECFA's ADI for Brilliant Black BN is based on a short-term toxicity study in pigs.

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can induce genetic damage. Brilliant Black BN has been evaluated in a battery of in vitro and in vivo genotoxicity assays with mixed results.

In Vitro Studies

In vitro studies have shown some evidence of genotoxicity. Specifically, positive results were observed in the micronucleus test and the Comet assay.[4]

AssayTest SystemResult
Micronucleus TestMammalian cellsPositive[4]
Comet AssayMammalian cellsPositive[4]
In Vivo and Long-Term Studies

Despite the positive in vitro findings, long-term carcinogenicity studies in animals have been negative. EFSA has concluded that the effects on nuclear DNA migration observed in the in vitro assays are not expected to result in carcinogenicity.[4]

Study TypeSpeciesOutcomeReference
Long-term carcinogenicityRatNegative[4]

Carcinogenicity

Long-term carcinogenicity studies are the gold standard for assessing the cancer-causing potential of a substance. As mentioned, studies conducted on Brilliant Black BN have not shown evidence of carcinogenicity. The EFSA's established ADI is based on a long-term study in rats where no carcinogenic effects were observed.[4]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Brilliant Black BN in mammals is limited in the publicly available literature. A recent study investigated the effects of Brilliant Black BN on zebrafish embryos, which can serve as a model for developmental toxicity screening.

Zebrafish Embryo Study

A study on zebrafish embryos exposed to various concentrations of Brilliant Black BN (1, 5, 10, and 100 ppm) until 96 hours post-fertilization revealed several adverse effects at high doses.

EndpointObservation at High Doses
Oxidative StressIncreased
ApoptosisElevated
MorphologyReduced body length and eye diameter, increased pericardial edema
BehaviorAltered larval swimming activity, inducing anxiety-like behaviors

These findings in a model organism suggest that high levels of exposure to Brilliant Black BN may have the potential to impact development. However, further studies in mammalian models are necessary to fully assess the risk to human health.

Experimental Protocols

In Vitro Micronucleus Assay (General Protocol)

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Micronucleus_Assay_Workflow cluster_prep Cell Culture Preparation cluster_exposure Exposure cluster_harvest Cell Harvesting and Staining cluster_analysis Analysis cell_culture Prepare cell cultures (e.g., human lymphocytes, CHO, V79) cell_seeding Seed cells into culture plates cell_culture->cell_seeding treatment Treat cells with C.I. 28440 (various concentrations) and positive/negative controls cell_seeding->treatment incubation Incubate for an appropriate duration (e.g., 3-24 hours) treatment->incubation cytochalasin_b Add Cytochalasin B to block cytokinesis and induce binucleated cells incubation->cytochalasin_b harvesting Harvest cells cytochalasin_b->harvesting staining Stain with a DNA-specific dye (e.g., Giemsa, DAPI) harvesting->staining scoring Score micronuclei in binucleated cells under a microscope staining->scoring data_analysis Statistical analysis of micronucleus frequency scoring->data_analysis

Caption: General workflow for an in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis) (General Protocol)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites in DNA.

Comet_Assay_Workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_electrophoresis Electrophoresis cluster_analysis Visualization and Analysis cell_prep Prepare single-cell suspension from treated and control groups embedding Embed cells in low-melting-point agarose on a microscope slide cell_prep->embedding lysis Lyse cells in a high-salt and detergent solution to remove membranes and proteins embedding->lysis unwinding Unwind DNA in an alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis to allow damaged DNA to migrate unwinding->electrophoresis staining Stain DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green) electrophoresis->staining visualization Visualize 'comets' under a fluorescence microscope staining->visualization analysis Quantify DNA damage by measuring the length and intensity of the comet tail visualization->analysis

Caption: General workflow for the Comet assay.

Signaling Pathways

Azo Dye Metabolism and Potential for Genotoxicity

Brilliant Black BN is an azo dye, and a general concern with this class of compounds is their potential to be metabolized to aromatic amines by azoreductases, primarily from the gut microbiota. Some aromatic amines are known to be genotoxic and carcinogenic. This metabolic activation pathway is a key consideration in the toxicological assessment of azo dyes.

Azo_Dye_Metabolism cluster_ingestion Ingestion and Transit cluster_metabolism Microbial Metabolism cluster_absorption_detox Absorption and Detoxification cluster_genotoxicity Potential for Genotoxicity ingestion Oral Ingestion of C.I. 28440 gut Transit to the Large Intestine ingestion->gut azoreductases Gut Microbiota Azoreductases gut->azoreductases cleavage Reductive Cleavage of the Azo Bond (N=N) azoreductases->cleavage amines Formation of Aromatic Amines cleavage->amines absorption Absorption of Aromatic Amines amines->absorption activation Metabolic Activation of Amines (e.g., N-hydroxylation) amines->activation detoxification Hepatic Detoxification (e.g., Glucuronidation, Sulfation) absorption->detoxification excretion Excretion detoxification->excretion dna_adducts Formation of DNA Adducts activation->dna_adducts mutation Mutation and Genomic Instability dna_adducts->mutation

Caption: Potential metabolic pathway of azo dyes and genotoxicity.

Conclusion

The available toxicological data for C.I. 28440 (Brilliant Black BN) suggests a low level of concern for carcinogenicity in long-term animal studies, which has led to the establishment of an ADI by EFSA. However, positive findings in in vitro genotoxicity assays warrant consideration, although their relevance to in vivo effects is considered low by regulatory bodies. The poor absorption of Brilliant Black BN from the gut is a significant factor in its low systemic toxicity. Data on reproductive and developmental toxicity in mammals are not extensively available in the public domain, and further research in this area would provide a more complete toxicological profile. The recent findings in the zebrafish model suggest that high exposure levels could potentially impact development, reinforcing the need for continued safety assessment and adherence to the established ADI.

References

A Technical Guide to the Spectroscopic Characteristics of Brilliant Black BN

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Black BN, also known as Brilliant Black PN or Food Black 1, is a synthetic, water-soluble diazo dye.[1][2][3] Its chemical formula is C₂₈H₁₇N₅Na₄O₁₄S₄ with a molar mass of 867.66 g/mol .[2][4] Designated by the E number E151, it is utilized as a food colorant in a variety of products including desserts, sweets, beverages, and coatings to impart a black or dark coloring.[2][3] Structurally, it is a complex aromatic compound featuring multiple sulfonate groups, which ensure its solubility in water, and two azo (-N=N-) chromophores that are responsible for its color. Beyond its application in the food industry, recent research has highlighted its potential as an antiviral agent.[5][6][7] This guide provides an in-depth overview of the core spectroscopic characteristics of Brilliant Black BN, detailed experimental protocols for its analysis, and visualizations of analytical workflows and its mechanism of antiviral action.

Spectroscopic Data

The spectroscopic properties of Brilliant Black BN are fundamental to its identification, quantification, and the study of its interactions. The primary techniques used for its characterization are UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the most common method for the quantitative analysis of Brilliant Black BN. The color of the dye is due to its strong absorption of light in the visible region.

ParameterValueSolventReference
Maximum Wavelength (λmax) ~571-572 nmWater[8][9]
Maximum Wavelength (λmax) 575 ± 5 nmWater
Absorptivity (a) 53.0 L g⁻¹ cm⁻¹Water[8]
Molar Absorptivity (ε) ~45,986 L mol⁻¹ cm⁻¹WaterCalculated

Note: Molar absorptivity (ε) was calculated using the formula ε = a × Molar Mass, based on the reported absorptivity value and a molar mass of 867.66 g/mol .

Infrared (FT-IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Hydroxyl) 3200 - 3600 (broad)Stretching
N-H (Amide) 3100 - 3500Stretching
C-H (Aromatic) 3000 - 3100Stretching
C=O (Amide I) 1630 - 1680Stretching
C=C (Aromatic) 1450 - 1600Stretching
-N=N- (Azo) 1400 - 1460Stretching
S=O (Sulfonate) 1150 - 1250 and 1030 - 1080Asymmetric & Symmetric Stretching
C-N 1200 - 1350Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for Brilliant Black BN are not widely published. However, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be estimated based on its complex aromatic structure. NMR is a powerful tool for unambiguous structural elucidation.

Predicted ¹H-NMR Chemical Shifts (in D₂O)

Proton TypeExpected Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H) 6.5 - 8.5
Amide Proton (-NH-) 7.5 - 8.5 (may exchange with D₂O)
Methyl Protons (-CH₃) 1.8 - 2.5

Predicted ¹³C-NMR Chemical Shifts (in D₂O)

Carbon TypeExpected Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) 165 - 175
Aromatic Carbons (Ar-C) 110 - 150
Methyl Carbon (-CH₃) 20 - 30

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline standard protocols for the analysis of Brilliant Black BN.

UV-Visible Spectrophotometry Protocol

This protocol describes the determination of the absorption spectrum and quantification of Brilliant Black BN in an aqueous solution.

  • Materials and Equipment:

    • Brilliant Black BN powder (analytical standard)

    • Distilled or deionized water

    • Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

    • Pipettes

    • UV-Vis Spectrophotometer (capable of scanning from 300-800 nm)

    • Quartz or glass cuvettes (1 cm path length)

  • Procedure:

    • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of Brilliant Black BN powder and dissolve it in a 100 mL volumetric flask with distilled water to create a stock solution of known concentration.

    • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

    • Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Fill a cuvette with distilled water to serve as a blank and use it to zero the instrument.

    • Spectrum Acquisition: Empty the blank cuvette, rinse it with the most concentrated standard solution, and then fill it ¾ full. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 300 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

    • Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax. Use the equation of the line from the calibration curve to determine the concentration of Brilliant Black BN in the sample.

FT-IR Spectroscopy Protocol

This protocol outlines the analysis of solid Brilliant Black BN using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Materials and Equipment:

    • Brilliant Black BN powder

    • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

    • Spatula

    • Isopropyl alcohol and lint-free wipes for cleaning

  • Procedure:

    • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the Brilliant Black BN powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.

    • Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Cleaning: Thoroughly clean the ATR crystal with isopropyl alcohol and a lint-free wipe after the measurement.

Visualizations

Diagrams are provided to illustrate key workflows and mechanisms related to the study of Brilliant Black BN.

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis cluster_result Result Interpretation p1 Weighing of Brilliant Black BN p2 Dissolution in Solvent (e.g., Water) p1->p2 a2 FT-IR Spectroscopy p1->a2 Solid Sample p3 Serial Dilution p2->p3 a3 NMR Spectroscopy p2->a3 Solution for NMR a1 UV-Vis Spectrophotometry p3->a1 Aqueous Standards d1 Determine λmax & Plot Calibration Curve a1->d1 d2 Identify Functional Group Peaks a2->d2 d3 Assign Chemical Shifts a3->d3 r1 Quantification d1->r1 r2 Structural Confirmation d2->r2 d3->r2

Caption: General workflow for the spectroscopic analysis of Brilliant Black BN.

Antiviral Mechanism of Brilliant Black BN

Research has shown that Brilliant Black BN can inhibit the infectivity of human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[6][7] Its mechanism primarily involves the blockade of viral entry into host cells.

G cluster_virus cluster_host Host Cell V EV71 Virion R Cell Surface Receptor V->R 1. Attachment CypA Cyclophilin A (Uncoating Factor) V->CypA 2. Uncoating Interaction Entry Viral Entry & Uncoating R->Entry Infection Successful Infection Entry->Infection BBN Brilliant Black BN BBN->V Binds to Virion BBN->R Blocks Receptor BBN->CypA Inhibits Interaction BBN->Entry Prevents Entry

Caption: Logical diagram of Brilliant Black BN's antiviral mechanism against EV71.

References

In Vitro Genotoxicity of Food Black 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on the synthetic food colorant Food Black 1, also known as Brilliant Black BN (E 151). The document summarizes key quantitative data, details experimental methodologies of pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer a thorough understanding of the genotoxic potential of this widely used food additive.

Executive Summary

This compound, a bis-azo dye, has been the subject of various in vitro genotoxicity assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but have concluded that, based on the overall weight of evidence including negative long-term carcinogenicity studies, this compound is not a concern for carcinogenicity. This guide delves into the specifics of these contrasting findings to provide a clear and data-driven perspective.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.

Table 1: Positive Genotoxicity Findings for this compound
AssayTest SystemConcentrations Tested (µg/mL)Key FindingsReference
Micronucleus Assay Human peripheral blood lymphocytes8.67, 86.7, 867Statistically significant increase in micronucleus frequency at 867 µg/mL.Macioszek & Kononowicz, 2004
Comet Assay (Alkaline) Human peripheral blood lymphocytes8.67, 86.7, 867Dose-dependent increase in DNA damage (tail moment).Macioszek & Kononowicz, 2004
Comet Assay (Alkaline) Human sperm cells50, 100, 200, 500Statistically significant, dose-dependent increase in DNA fragmentation at 200 and 500 µg/mL.Durnali et al., 2015
Table 2: Negative Genotoxicity Findings for this compound
AssayTest SystemConcentrations TestedKey FindingsReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538Not specified in available abstractsNo evidence of mutagenicity with or without metabolic activation.(Mentioned in Durnali et al., 2015)
DNA Repair Assay (Unscheduled DNA Synthesis) Rat primary hepatocytesUp to 1000 µg/mLNo induction of unscheduled DNA synthesis.Kornbrust & Barfknecht, 1985

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay (as per Macioszek & Kononowicz, 2004)
  • Test System: Human peripheral blood lymphocytes obtained from healthy donors.

  • Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.

  • Treatment: Cultures were treated with this compound at concentrations of 8.67, 86.7, and 867 µg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run in parallel.

  • Micronucleus Induction: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.

  • Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per concentration.

Comet Assay (as per Macioszek & Kononowicz, 2004)
  • Test System: Human peripheral blood lymphocytes.

  • Treatment: Lymphocytes were exposed to this compound at concentrations of 8.67, 86.7, and 867 µg/mL for 2 hours.

  • Cell Embedding: Treated cells were mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.

  • Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium (B1194527) bromide), and examined under a fluorescence microscope. The extent of DNA migration (comet tail) was quantified using image analysis software to determine the tail moment.

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: The tester strains are exposed to various concentrations of this compound on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

DNA Repair Assay (Unscheduled DNA Synthesis - UDS) (as per Kornbrust & Barfknecht, 1985)
  • Test System: Primary cultures of rat hepatocytes.

  • Procedure: Hepatocytes were exposed to various concentrations of this compound in the presence of tritiated thymidine (B127349) ([³H]TdR).

  • Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which involves the incorporation of [³H]TdR into the DNA outside of the normal S-phase of the cell cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of silver grains over the nucleus. An increase in the net grain count per nucleus indicates a positive result.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the in vitro genotoxicity testing of this compound.

experimental_workflow_micronucleus cluster_setup Assay Setup cluster_treatment Treatment cluster_processing Cell Processing cluster_analysis Analysis start Isolate Human Lymphocytes culture Culture with Mitogen (Phytohemagglutinin) start->culture treatment Expose to this compound (Multiple Concentrations) culture->treatment cyto_b Add Cytochalasin B (Blocks Cytokinesis) treatment->cyto_b harvest Harvest Cells cyto_b->harvest hypo Hypotonic Treatment harvest->hypo fix Fixation hypo->fix stain Stain with Giemsa fix->stain score Microscopic Scoring of Micronuclei in Binucleated Cells stain->score

Workflow for the In Vitro Micronucleus Assay.

experimental_workflow_comet cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis start Isolate Test Cells (e.g., Lymphocytes) treat Treat with This compound start->treat embed Embed Cells in Low-Melt Agarose treat->embed lyse Cell Lysis (Removes Membranes/Proteins) embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electro Electrophoresis unwind->electro stain Stain DNA with Fluorescent Dye electro->stain visualize Visualize and Score Comets (Image Analysis) stain->visualize

Workflow for the Alkaline Comet Assay.

generalized_azo_dye_genotoxicity_pathway cluster_metabolism Metabolic Activation cluster_activation Further Activation cluster_damage DNA Damage food_black_1 This compound (Azo Dye) azo_reduction Azo Reduction (e.g., by Gut Microbiota or Liver Enzymes) food_black_1->azo_reduction aromatic_amines Aromatic Amines (Metabolites) azo_reduction->aromatic_amines cyp_activation Metabolic Activation (e.g., Cytochrome P450) aromatic_amines->cyp_activation reactive_metabolites Reactive Electrophilic Metabolites cyp_activation->reactive_metabolites dna_adducts Formation of DNA Adducts reactive_metabolites->dna_adducts dna_damage DNA Damage (Strand Breaks, Mutations) dna_adducts->dna_damage

Generalized Genotoxicity Pathway for Azo Dyes.

Discussion and Conclusion

The in vitro genotoxicity profile of this compound is complex, with positive findings in mammalian cell assays that assess chromosomal damage and DNA strand breaks, and negative results in bacterial mutagenicity and DNA repair assays. The positive results in the micronucleus and Comet assays suggest that at high concentrations, this compound or its metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells.[1]

The negative Ames test results indicate that this compound is not a bacterial mutagen, either directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide excision repair pathway in these cells.

The discrepancy in results across different assays may be attributed to several factors, including differences in the metabolic capabilities of the test systems, the specific endpoints measured, and the sensitivity of each assay to different types of DNA damage. The genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that the human lymphocytes in the positive studies have a different metabolic capacity for this compound compared to the bacterial strains or rat hepatocytes used in the negative studies.

From a regulatory standpoint, the European Food Safety Authority has concluded that while there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo studies provides confidence in the safety of this compound at current acceptable daily intake levels. This highlights the importance of considering the full toxicological profile, including in vivo data, when assessing the overall risk of a substance.

This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current state of knowledge on the in vitro genotoxicity of this compound and offering detailed insights into the methodologies used to evaluate its safety.

References

An In-depth Technical Guide to the Regulatory Status of E151 (Brilliant Black BN) in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status of the food additive E151, also known as Brilliant Black BN. It delves into the quantitative data established by major international regulatory bodies, details the experimental protocols employed for its safety assessment, and visualizes key processes relevant to its evaluation.

Introduction to E151 (Brilliant Black BN)

Brilliant Black BN (E151) is a synthetic black bis-azo dye used to impart a black or dark color to a variety of food products.[1][2][3] Its chemical formula is C28H17N5Na4O14S4, and it is highly soluble in water.[1][2] As a synthetic colorant, its use in food is subject to rigorous safety evaluations and regulatory approvals worldwide.

Regulatory Status and Quantitative Data

The regulatory status of E151 varies significantly across different regions. It is approved for use in the European Union and other countries that align with the Codex Alimentarius standards, but it is not approved for use in the United States.[3][4][5]

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ADI for E151 has been established by both the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Regulatory BodyADI ValueBasis for ADI
EFSA (European Food Safety Authority) 5 mg/kg bw/dayBased on a long-term carcinogenicity and toxicity study in rats.[4]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) 1 mg/kg bw/dayBased on a short-term toxicity study in pigs.[6]
Maximum Permitted Levels (MPLs) in Foodstuffs

The Codex Alimentarius General Standard for Food Additives (GSFA) and European Union regulations specify the maximum permitted levels (MPLs) of E151 in various food categories. These levels are set to ensure that consumer exposure does not exceed the ADI.

Food Category (Codex GSFA)Maximum Permitted Level (mg/kg)
Dairy-based desserts (e.g., pudding, fruit or flavoured yoghurt)150
Edible ices, including sherbet and sorbet100
Confectionery including hard and soft candy, nougats, etc.100
Chewing gum300
Decorations, toppings (non-fruit) and sweet sauces500
Fine bakery wares (sweet, salty, savoury) and mixes200
Processed fish and fishery productsAuthorized for specific uses
Aromatized alcoholic beverages30
Distilled spirituous beverages containing more than 15% alcohol200
Food supplements530
Source: Codex Alimentarius Commission, GSFA Online[7]

In the European Union, Brilliant Black BN (E151) is often included in "Group III: Food colours with combined maximum limit," meaning the total amount of several specified colors in a product cannot exceed a certain level.[8]

JECFA Specifications for Purity

JECFA has established specifications for the identity and purity of Brilliant Black BN to ensure its safety for consumption.

ParameterSpecification
Total colour Not less than 80%
Water-insoluble matter Not more than 0.2%
Subsidiary colouring matters Not more than 4.0%
Organic compounds other than colouring matters Not more than 0.5%
Unsulfonated primary aromatic amines Not more than 0.01%
Ether-extractable matter Not more than 0.2%
Lead Not more than 2 mg/kg
Arsenic Not more than 3 mg/kg
Mercury Not more than 1 mg/kg
Cadmium Not more than 1 mg/kg
Source: FAO JECFA Monographs[9]

Toxicological Assessment and Experimental Protocols

The safety of E151 has been evaluated through a range of toxicological studies. While some in vitro studies have indicated potential for genotoxicity, long-term in vivo studies have not shown carcinogenic effects.[4]

Genotoxicity Studies

3.1.1. In Vitro Micronucleus Assay

  • Objective: To assess the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus.

  • Methodology:

    • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, Chinese Hamster Ovary (CHO) cells) is cultured.

    • Exposure: Cells are exposed to various concentrations of the test substance (E151) with and without a metabolic activation system (e.g., S9 mix from rat liver) for a defined period.

    • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

    • Data Analysis: The frequency of micronucleated cells in treated cultures is compared to that in solvent/negative control cultures. Statistical analysis (e.g., Chi-square test) is used to determine significance.

3.1.2. Comet Assay (Single Cell Gel Electrophoresis)

  • Objective: To detect DNA strand breaks in individual cells.

  • Methodology:

    • Cell Preparation: A suspension of single cells (e.g., from blood, tissues, or cell culture) is prepared.

    • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

    • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to measure parameters such as tail length, percent DNA in the tail, and tail moment, which are indicative of the extent of DNA damage.

Carcinogenicity Studies
  • Objective: To assess the potential of a substance to cause cancer over a major portion of an animal's lifespan.

  • Methodology (based on OECD Test Guideline 451):

    • Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should contain at least 50 animals of each sex.

    • Administration of the Test Substance: The substance is usually administered in the diet, drinking water, or by gavage daily for a period of 18-24 months for mice and 24 months for rats.

    • Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

    • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological examination.

    • Data Analysis: The incidence of tumors in the treated groups is compared with that in the control group using appropriate statistical methods.

Developmental Toxicity Studies (Zebrafish Embryo Model)
  • Objective: To evaluate the potential adverse effects of a substance on embryonic and larval development.

  • Methodology:

    • Test Organism: Zebrafish (Danio rerio) embryos are used due to their rapid external development and transparency.

    • Exposure: Fertilized embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance (E151) in the surrounding medium.

    • Observation Period: The embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) under a stereomicroscope.

    • Endpoints: A variety of developmental endpoints are assessed, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations).

    • Data Analysis: The No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration causing 50% lethality (LC50) are determined.

Visualizations

Regulatory Safety Assessment Workflow for a Food Additive

Safety_Assessment_Workflow cluster_submission Phase 1: Submission cluster_assessment Phase 2: Risk Assessment cluster_opinion Phase 3: Scientific Opinion & Risk Management petitioner Petitioner (e.g., Food Industry) dossier Preparation of Dossier (Chemical Identity, Manufacturing Process, Intended Use, Exposure Data, Toxicological Studies) petitioner->dossier submission Submission to Regulatory Body (e.g., EFSA, JECFA) dossier->submission completeness_check Completeness Check of Dossier submission->completeness_check hazard_id Hazard Identification (Potential adverse effects) completeness_check->hazard_id exposure_ass Exposure Assessment (Dietary intake estimation) completeness_check->exposure_ass hazard_char Hazard Characterization (Dose-response assessment, Establishment of ADI/TDI) hazard_id->hazard_char risk_char Risk Characterization (Comparison of exposure to ADI) hazard_char->risk_char exposure_ass->risk_char opinion Scientific Opinion Published risk_char->opinion risk_management Risk Management (e.g., European Commission, National Authorities) opinion->risk_management regulation Regulation Amendment (Authorization, MPLs, Conditions of Use) risk_management->regulation Safe for intended use rejection Rejection or Request for More Data risk_management->rejection Safety concerns or insufficient data Toxicological_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis study_design Study Design & Protocol Development animal_prep Test System Preparation (e.g., Animal Acclimatization, Cell Culture) study_design->animal_prep dosing Dosing & Exposure animal_prep->dosing observation In-life Observations & Data Collection dosing->observation necropsy Necropsy & Tissue Collection observation->necropsy data_analysis Statistical Analysis observation->data_analysis histopathology Histopathology necropsy->histopathology histopathology->data_analysis report Final Report data_analysis->report

References

Photochemical Stability of Brilliant Black BN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant Black BN (E151), a synthetic bis-azo dye, finds application in the food and pharmaceutical industries for its intense black coloration.[1][2] Despite its widespread use in some regions, concerns regarding the stability of azo dyes under light exposure and the toxicological profile of their degradation products necessitate a thorough understanding of its photochemical properties.[3][4] This technical guide provides a comprehensive overview of the photochemical stability of Brilliant Black BN, summarizing available data, outlining detailed experimental protocols for its assessment, and discussing the potential implications of its degradation.

Introduction to Brilliant Black BN

Brilliant Black BN, also known as Black PN, is a water-soluble tetrasodium (B8768297) salt.[1] Its chemical structure, characterized by two azo (-N=N-) chromophores, is responsible for its coloring properties. Azo dyes, as a class, are known to be susceptible to degradation under various conditions, including exposure to light, which can lead to the cleavage of the azo bond and the formation of smaller aromatic amines.[3][5] The stability of these dyes is a critical factor in ensuring the quality, safety, and efficacy of the products in which they are used.

Photochemical Degradation of Brilliant Black BN

The photochemical degradation of Brilliant Black BN involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. While much of the existing research focuses on photocatalytic degradation for wastewater treatment, the intrinsic photostability of the dye is of paramount importance for food and drug formulations.[1]

Factors Influencing Photodegradation

Several factors can influence the rate and extent of Brilliant Black BN photodegradation:

  • Wavelength of Light: The dye's absorption spectrum dictates which wavelengths of light will be most effective in causing degradation. Azo dyes typically absorb in the visible region, but UV radiation can also contribute to their decomposition.

  • Light Intensity: Higher light intensity generally leads to a faster degradation rate.

  • pH of the Medium: The pH of the solution can affect the electronic structure of the dye molecule and the reactivity of intermediates, thus influencing the degradation pathway and kinetics.[6]

  • Initial Dye Concentration: The initial concentration of the dye can impact the rate of degradation. At high concentrations, a significant portion of the incident light may be absorbed by the molecules at the surface of the solution, leading to a slower degradation rate in the bulk solution.[2][7][8][9][10]

  • Presence of Other Substances: The presence of other components in a formulation, such as antioxidants or photosensitizers, can either inhibit or accelerate the photodegradation process.

Degradation Kinetics

Studies on the photocatalytic degradation of Brilliant Black BN and other azo dyes often report pseudo-first-order kinetics.[1][11] This suggests that the rate of degradation is directly proportional to the concentration of the dye. However, the intrinsic photodegradation kinetics in the absence of a catalyst may follow different models and require specific experimental determination.

Quantitative Data on Photochemical Stability

Specific quantitative data on the intrinsic photochemical stability of Brilliant Black BN is limited in publicly available literature. The following table summarizes the types of data that are crucial for a comprehensive assessment and provides a template for presenting such data once obtained through experimentation.

ParameterValueConditions (Light Source, pH, Temp, Solvent)Reference
Maximum Absorption (λmax) ~570 nmAqueous SolutionInferred from photocatalytic studies
Molar Absorptivity (ε) Data not available
Photodegradation Rate Constant (k) Data not available
Quantum Yield (Φ) Data not available
Half-life (t½) Data not available

Researchers are encouraged to perform dedicated studies to populate this table with specific experimental data for Brilliant Black BN.

Experimental Protocols for Assessing Photochemical Stability

The following protocols are based on established guidelines for photostability testing, such as the ICH Q1B guidelines, and can be adapted for the specific analysis of Brilliant Black BN.

Protocol 1: Determination of Photodegradation Kinetics

Objective: To determine the rate of degradation of Brilliant Black BN in an aqueous solution upon exposure to a controlled light source.

Materials:

  • Brilliant Black BN powder

  • Purified water (HPLC grade)

  • pH buffers

  • Quartz cuvettes or a photoreactor with a quartz window

  • Calibrated light source (e.g., Xenon lamp with filters for UV-Vis)

  • UV-Vis Spectrophotometer

  • HPLC system with a suitable column for azo dyes

Methodology:

  • Sample Preparation: Prepare a stock solution of Brilliant Black BN in purified water. From the stock solution, prepare test solutions of known concentrations in the desired pH buffer.

  • Irradiation:

    • Transfer the test solution to a quartz cuvette or the photoreactor.

    • Place a parallel sample in the dark as a control to account for any thermal degradation.

    • Expose the sample to the light source under controlled temperature conditions.

    • The light source should be characterized for its spectral output and intensity.

  • Analysis:

    • At regular time intervals, withdraw an aliquot of the solution.

    • Measure the absorbance of the solution at the λmax of Brilliant Black BN using a UV-Vis spectrophotometer.

    • For a more detailed analysis of the parent compound and potential degradation products, inject an aliquot into an HPLC system.

  • Data Analysis:

    • Plot the concentration of Brilliant Black BN (or its absorbance) as a function of time.

    • Determine the order of the reaction and calculate the rate constant (k).

Protocol 2: Determination of Photodegradation Quantum Yield

Objective: To determine the efficiency of light in causing the degradation of Brilliant Black BN.

Materials:

  • Same as Protocol 1

  • A chemical actinometer with a known quantum yield in the same wavelength region (e.g., ferrioxalate (B100866) for UV, or other suitable dyes for the visible region).

Methodology:

  • Actinometry:

    • Expose the actinometer solution to the same light source under the same conditions as the Brilliant Black BN solution.

    • Measure the change in the actinometer's chemical or physical properties to determine the photon flux.

  • Sample Irradiation and Analysis:

    • Simultaneously or sequentially, irradiate the Brilliant Black BN solution.

    • Determine the number of moles of Brilliant Black BN degraded over a specific time period using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The quantum yield (Φ) is calculated as the ratio of the number of moles of Brilliant Black BN reacted to the number of moles of photons absorbed.[12][13]

Protocol 3: Identification of Photodegradation Products

Objective: To identify the chemical structures of the main products formed during the photodegradation of Brilliant Black BN.

Materials:

  • Irradiated solutions of Brilliant Black BN from Protocol 1

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[14][15]

  • Solid Phase Extraction (SPE) cartridges for sample clean-up and concentration (optional)

Methodology:

  • Sample Preparation: Concentrate the irradiated sample if necessary, using SPE.

  • HPLC-MS Analysis:

    • Inject the sample into the HPLC-MS system.

    • Use a suitable gradient elution program to separate the degradation products.

    • Obtain the mass spectra of the separated peaks.

  • Structure Elucidation:

    • Analyze the mass spectra to determine the molecular weights and fragmentation patterns of the degradation products.

    • Propose chemical structures for the degradation products based on the fragmentation data and knowledge of azo dye degradation pathways.

Visualizations of Workflows and Pathways

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Aqueous Solution of Brilliant Black BN set_params Adjust pH and Concentration prep_solution->set_params irradiate Expose to Calibrated Light Source (UV-Vis) set_params->irradiate dark_control Maintain Dark Control set_params->dark_control uv_vis UV-Vis Spectroscopy (Absorbance vs. Time) irradiate->uv_vis Aliquots at time intervals hplc HPLC Analysis (Concentration vs. Time) irradiate->hplc Aliquots at time intervals hplc_ms HPLC-MS Analysis (Product Identification) irradiate->hplc_ms After sufficient degradation kinetics Determine Degradation Kinetics and Rate Constant uv_vis->kinetics hplc->kinetics pathway Propose Degradation Pathway hplc_ms->pathway quantum_yield Calculate Quantum Yield kinetics->quantum_yield

Caption: Workflow for assessing the photochemical stability of Brilliant Black BN.

Proposed General Degradation Pathway

G BB Brilliant Black BN (Parent Molecule) Excited Excited State Brilliant Black BN* BB->Excited Light Absorption (hν) Cleavage Azo Bond Cleavage Excited->Cleavage Products Aromatic Amines & Other Degradation Products Cleavage->Products

Caption: A simplified proposed pathway for the photodegradation of Brilliant Black BN.

Phototoxicity and Photoallergy Considerations

The degradation of Brilliant Black BN into smaller aromatic amines is a significant concern, as some aromatic amines are known to be toxic or carcinogenic.[3] While sulfonated aromatic amines are generally considered to have low genotoxic potential, a thorough toxicological assessment of the specific degradation products is necessary.[16]

Currently, there is a lack of specific data on the phototoxicity and photoallergic potential of Brilliant Black BN and its photoproducts. Standardized testing protocols, such as those outlined by regulatory agencies for food additives, should be employed to evaluate these potential risks.[17][18][19][20]

Workflow for Phototoxicity Assessment

G cluster_prep Test Substance Preparation cluster_testing In Vitro Testing cluster_evaluation Evaluation parent Brilliant Black BN (Non-irradiated) cell_culture Cell Culture Exposure parent->cell_culture photoproducts Irradiated Solution of Brilliant Black BN photoproducts->cell_culture irradiation UV-A Irradiation cell_culture->irradiation cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) irradiation->cytotoxicity compare Compare Viability of Irradiated vs. Non-irradiated Cells cytotoxicity->compare assess Assess Phototoxic Potential compare->assess

Caption: A generalized workflow for in vitro phototoxicity testing.

Conclusion and Recommendations

The photochemical stability of Brilliant Black BN is a critical parameter for ensuring the safety and quality of food and pharmaceutical products. While existing literature provides a foundational understanding, there is a clear need for more specific, quantitative data on its intrinsic photostability.

Recommendations for future research include:

  • Quantitative Photodegradation Studies: Detailed investigations into the degradation kinetics and quantum yield of Brilliant Black BN in aqueous solutions under various pH and light conditions.

  • Identification of Photoproducts: Comprehensive analysis of the degradation products formed under realistic conditions using advanced analytical techniques like HPLC-MS/MS.

  • Toxicological Evaluation: In-depth toxicological and phototoxicological studies of both the parent dye and its identified degradation products.

By addressing these knowledge gaps, researchers and drug development professionals can make more informed decisions regarding the use of Brilliant Black BN and ensure the development of safe and stable products.

References

"Acceptable Daily Intake (ADI) for Food Black 1"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of Food Black 1 (Brilliant Black BN)

Introduction

This compound, also known by its synonyms Brilliant Black BN, Black PN, and the E number E151, is a synthetic bis-azo dye used to impart a black color to a variety of food products.[1][2][3][4] Its chemical name is tetrasodium (B8768297) 4-acetamido-5-hydroxy-6-[7-sulphonato-4-(4-sulphonatophenylazo)-1-naphtylazo]naphthalene-1,7-disulphonate.[1][5] As a water-soluble colorant, it is utilized in products such as confectionery, sauces, desserts, and beverages to enhance their visual appeal.[2][3] The safety and regulation of this compound have been subject to evaluation by international food safety bodies, leading to the establishment of an Acceptable Daily Intake (ADI) to protect consumer health. This document provides a detailed technical overview of the toxicological data and experimental assessments that form the basis for the ADI of this compound.

Regulatory Status and Established ADI Values

The JECFA established an ADI of 0-1 mg/kg body weight (bw)/day.[1][3][6][7] This value was first set in 1981 and was most recently confirmed in 2019, based on a short-term toxicity study in pigs.[1][6] In contrast, the EU's Scientific Committee for Food (SCF) and its successor, EFSA, established a higher ADI of 5 mg/kg bw/day.[3][5] This value was set by the SCF in 1984 and reaffirmed by EFSA in its 2010 re-evaluation, which was based on a long-term toxicity and carcinogenicity study in rats.[3][5]

Data Presentation: ADI Summary

Table 1: Established Acceptable Daily Intake (ADI) for this compound

Regulatory BodyADI Value (mg/kg bw/day)Basis of AssessmentYear Established/Confirmed
JECFA0-1Short-term toxicity study in pigs.[1]1981 (Confirmed 2019)[6]
EFSA / SCF5Long-term toxicity and carcinogenicity study in rats.[5]1984 (Confirmed 2010)[5]

Toxicological Profile

The safety assessment of this compound is based on a range of toxicological studies, including evaluations of metabolism, genotoxicity, chronic toxicity, and carcinogenicity.

Metabolism and Toxicokinetics

Like other azo dyes, this compound is metabolized through the reductive cleavage of its azo linkages.[8][9] This biotransformation is primarily carried out by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[8][10] The process breaks the dye down into constituent aromatic amines, which are then subject to further metabolic processes before excretion.

cluster_ingestion Oral Ingestion cluster_metabolism Gastrointestinal Tract & Liver Metabolism cluster_excretion Excretion This compound This compound Azo Reductase Azo Reductase This compound->Azo Reductase Aromatic Amines Aromatic Amines Azo Reductase->Aromatic Amines Reductive Cleavage Gut Microbiota Gut Microbiota Gut Microbiota->Azo Reductase Liver Enzymes Liver Enzymes Liver Enzymes->Azo Reductase Further Metabolites Further Metabolites Aromatic Amines->Further Metabolites Phase II Conjugation Excretion (Urine/Feces) Excretion (Urine/Feces) Further Metabolites->Excretion (Urine/Feces)

Caption: General metabolic pathway for azo dyes like this compound.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been investigated in multiple assays. While some in vitro studies, such as a micronucleus test and a Comet assay, returned positive results, suggesting potential for DNA damage in isolated cells, these findings were not replicated in animal studies.[4][5] Crucially, long-term carcinogenicity studies in animals were negative.[4][5] The EFSA panel noted that the effects observed in the in vitro assays were not expected to result in carcinogenicity in vivo.[5]

Data Presentation: Toxicological Summary

Table 2: Summary of Key Toxicological Endpoints for this compound

Study TypeSystem/SpeciesKey FindingsConclusion
GenotoxicityIn vitro (Micronucleus, Comet assay)Positive for DNA damage in isolated cells.[4][5]Potential for genotoxicity in vitro.
CarcinogenicityLong-term rodent studiesNegative for carcinogenic effects.[4][5]Not considered carcinogenic in vivo.
Chronic ToxicityLong-term rat studyFormed the basis for the No-Observed-Adverse-Effect Level (NOAEL) used by EFSA.[5]ADI of 5 mg/kg bw/day derived.
Short-term ToxicityPig studyFormed the basis for the NOAEL used by JECFA.[1]ADI of 0-1 mg/kg bw/day derived.

Derivation of the Acceptable Daily Intake

The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.[11] It is derived from the No-Observed-Adverse-Effect Level (NOAEL) identified in toxicological studies, to which a safety factor is applied.[11] The conventional safety factor is 100, which accounts for interspecies differences (animal to human, a factor of 10) and intraspecies variability (differences among humans, a factor of 10).[11]

cluster_0 Experimental Phase cluster_1 Risk Assessment Phase A Dose-Response Toxicity Studies (e.g., Chronic, Reproductive) B Identify Critical Toxicological Effect A->B C Determine Highest Dose with No Adverse Effects B->C D Establish NOAEL (No-Observed-Adverse-Effect Level) C->D E Apply Safety Factor (Typically 100) D->E Account for uncertainty F Calculate ADI (Acceptable Daily Intake) ADI = NOAEL / Safety Factor E->F

Caption: Standard workflow for the determination of an ADI from toxicological data.

Key Experimental Protocols

The specific protocols for the pivotal studies on this compound are not publicly detailed. However, they would have followed internationally recognized guidelines for toxicological testing.[12][13] Below are representative methodologies for the types of studies used to establish the ADIs.

Chronic Toxicity / Carcinogenicity Study (Rodent Model)

This type of study is critical for assessing long-term health effects and was the basis for EFSA's ADI.

  • Objective: To determine the potential for chronic toxicity and carcinogenicity following long-term dietary exposure to the test substance.

  • Test Species: Typically rats of a specified strain.

  • Group Size: A sufficient number of animals per sex per group (e.g., 50 rodents) to ensure statistical power.

  • Dose Levels: At least three dose levels (low, medium, high) and a concurrent control group receiving the vehicle (e.g., the basal diet). The high dose should induce minimal signs of toxicity without significantly altering lifespan.

  • Administration: The test substance is incorporated into the diet and administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[12]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

  • Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination by a qualified pathologist.

  • Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to identify any dose-related increases in adverse effects. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.

A Animal Selection & Acclimatization B Randomization into Dose Groups (Control, Low, Mid, High) A->B C Daily Dosing via Diet (18-24 months) B->C D In-life Monitoring - Clinical Signs - Body Weight - Food Consumption - Clinical Pathology C->D E Terminal Necropsy & Tissue Collection C->E F Histopathological Examination E->F G Statistical Analysis & NOAEL Determination F->G

Caption: General experimental workflow for a chronic toxicity study.

Short-Term / Subchronic Toxicity Study (Non-Rodent Model)

This study design provides information on target organ toxicity from repeated doses over a shorter period and was the basis for the JECFA ADI.

  • Objective: To identify potential target organs and establish a dose-response relationship following repeated exposure for a period of at least 90 days.[12]

  • Test Species: A non-rodent species, such as the pig in the case of the JECFA evaluation.

  • Group Size: Typically 4 animals per sex per group.[14]

  • Dose Levels: At least three dose levels plus a control group.

  • Administration: Daily administration of the test substance, often orally via gavage or in the diet, for a minimum of 90 days.

  • Observations: Similar to chronic studies, including daily clinical observations, regular monitoring of body weight and food intake, and periodic hematology and clinical chemistry analyses.

Conclusion

The Acceptable Daily Intake for this compound (Brilliant Black BN) has been established by major international food safety authorities based on comprehensive toxicological evaluations. While JECFA has set a conservative ADI of 0-1 mg/kg bw/day based on a short-term study in pigs, EFSA has established an ADI of 5 mg/kg bw/day based on a long-term rodent carcinogenicity study.[1][5] Both evaluations considered the available data on metabolism, genotoxicity, and chronic toxicity. Despite some positive findings in in vitro genotoxicity tests, the weight of evidence from long-term animal studies indicates that this compound is not carcinogenic. The established ADIs are considered protective of public health, ensuring that dietary exposure remains well below levels that would be associated with adverse health effects.

References

Unveiling the Antiviral Mechanism of Brilliant Black BN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SINGAPORE – Researchers have identified a potent antiviral mechanism of the common food additive Brilliant Black BN (E151) against several human enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus A6 (CVA6). These viruses are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a contagious illness predominantly affecting young children. This technical guide provides an in-depth analysis of the antiviral activity of Brilliant Black BN, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in this discovery.

Core Mechanism of Action: Inhibition of Viral Entry

The primary antiviral action of Brilliant Black BN is the blockade of viral attachment and entry into host cells.[1] As a sulfonated azo dye, Brilliant Black BN interacts with the viral capsid, specifically at the vertex of the 5-fold axis of the EV71 virion.[1] This interaction is crucial as it prevents the virus from binding to its cellular attachment factors, a critical first step in the infection cycle.

The efficacy of this inhibition is influenced by specific amino acid residues on the viral protein VP1, namely at positions 98, 145, and 246.[1] Brilliant Black BN not only competitively inhibits the initial attachment of the virus to the host cell but can also elute viruses that have already attached.[1]

Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and cyclophilin A, a cellular factor essential for the viral uncoating process that follows entry into the host cell.[1] By disrupting these early stages of the viral life cycle, Brilliant Black BN effectively halts the progression of the infection.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of Brilliant Black BN has been quantified through in vitro studies, demonstrating its high potency and low cytotoxicity.

Parameter Virus Strain(s) Cell Line Value Reference
50% Inhibitory Concentration (IC50)Various EV71 strainsRhabdomyosarcoma (RD) cells2.39 µM to 28.12 µM[1]
50% Cytotoxic Concentration (CC50)Not applicableRhabdomyosarcoma (RD) cells1,870 µM[1]
In Vivo EfficacyWild-type EV71 isolatesAG129 mice200 mg/kg of body weight/day[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Brilliant Black BN's antiviral activity.

Cell Culture and Virus Propagation

Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. EV71, CVA16, and CVA6 strains are propagated in RD cells, and viral titers are determined by a standard plaque assay.

Plaque Reduction Assay
  • Seed RD cells in 24-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of Brilliant Black BN in DMEM.

  • Pre-incubate approximately 100 plaque-forming units (PFU) of the virus with an equal volume of the diluted compound for 1 hour at 37°C.

  • Remove the growth medium from the RD cells and inoculate with the virus-compound mixture.

  • Adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose (B11928114) and the corresponding concentration of Brilliant Black BN.

  • Incubate for 3-5 days at 37°C until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the plaques and calculate the percentage of inhibition relative to the virus-only control. The IC50 value is determined from the dose-response curve.

Time-of-Addition Assay
  • Seed RD cells in 24-well plates to 90-95% confluency.

  • Infect cells with the virus at a multiplicity of infection (MOI) of 1.

  • Add Brilliant Black BN (at a concentration of 5-10 times the IC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • At 12 hours post-infection, harvest the cell lysates and supernatant.

  • Quantify the viral yield using a plaque assay or RT-qPCR.

  • The stage of the viral life cycle inhibited by the compound is determined by the time point at which the addition of the compound no longer results in a significant reduction in viral yield.

Viral Attachment Assay
  • Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

  • Incubate the virus (MOI of 10) with varying concentrations of Brilliant Black BN for 1 hour at 37°C.

  • Add the virus-compound mixture to the pre-chilled cells and incubate for 1 hour at 4°C to allow for attachment.

  • Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound virus.

  • Lyse the cells and extract viral RNA.

  • Quantify the amount of attached virus using RT-qPCR.

Viral Elution Assay
  • Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

  • Infect the cells with the virus (MOI of 10) for 1 hour at 4°C.

  • Wash the cells three times with cold PBS to remove unbound virus.

  • Add varying concentrations of Brilliant Black BN to the cells and incubate for 1 hour at 4°C.

  • Collect the supernatant containing the eluted virus.

  • Quantify the amount of eluted virus using a plaque assay.

Cyclophilin A Interaction Assay
  • Coat a 96-well plate with recombinant cyclophilin A.

  • Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

  • Pre-incubate the virus with varying concentrations of Brilliant Black BN for 1 hour at 37°C.

  • Add the virus-compound mixture to the cyclophilin A-coated wells and incubate for 2 hours at 37°C.

  • Wash the wells to remove unbound virus.

  • Detect the bound virus using a specific primary antibody against a viral capsid protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

  • Measure the absorbance to quantify the level of virus-cyclophilin A interaction.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental workflows, the following diagrams have been generated.

G cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibition by Brilliant Black BN EV71 EV71 Virion Attachment Attachment EV71->Attachment Receptor Host Cell Receptor Receptor->Attachment Entry Entry/Uncoating Attachment->Entry Replication Replication Entry->Replication BBN Brilliant Black BN BBN_Interaction Interaction with VP1 (5-fold axis) BBN->BBN_Interaction Block_Uncoating Inhibits Cyclophilin A Interaction BBN->Block_Uncoating BBN_Interaction->EV71 Block_Attachment Blocks Attachment BBN_Interaction->Block_Attachment Block_Attachment->Attachment Block_Uncoating->Entry

Caption: Mechanism of Brilliant Black BN antiviral activity.

G cluster_workflow Viral Attachment Assay Workflow step1 1. Pre-chill RD cells (4°C) step3 3. Add mixture to cells (4°C) step1->step3 step2 2. Pre-incubate Virus + Brilliant Black BN step2->step3 step4 4. Wash unbound virus step3->step4 step5 5. Lyse cells & extract RNA step4->step5 step6 6. Quantify viral RNA (RT-qPCR) step5->step6

Caption: Workflow for the viral attachment assay.

G cluster_workflow Time-of-Addition Assay Workflow step1 1. Infect RD cells with Virus step2 2. Add Brilliant Black BN at different time points step1->step2 step3 3. Incubate for 12 hours step2->step3 step4 4. Harvest lysate & supernatant step3->step4 step5 5. Quantify viral yield step4->step5

Caption: Workflow for the time-of-addition assay.

Conclusion

Brilliant Black BN demonstrates significant potential as a broad-spectrum antiviral agent against several key enteroviruses responsible for HFMD. Its mechanism of action, targeting the early and essential stages of viral entry and uncoating, provides a strong rationale for its further development as a therapeutic. The favorable safety profile of Brilliant Black BN, owing to its long-standing use as a food additive, further enhances its translational potential. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in exploring the antiviral properties of this promising compound.

References

Developmental Effects of Brilliant Black BN on Zebrafish Embryos: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic azo dye Brilliant Black BN (E151), a food additive, has come under scrutiny for its potential toxicological effects during embryonic development. This technical guide synthesizes the current research on the developmental effects of Brilliant Black BN on zebrafish (Danio rerio) embryos, a prominent model organism in toxicological studies. The guide provides a comprehensive overview of the observed physiological, morphological, and behavioral changes, detailed experimental protocols, and a summary of the quantitative data.

Summary of Quantitative Developmental Toxicity Data

Exposure of zebrafish embryos to Brilliant Black BN has been shown to induce a dose-dependent increase in developmental abnormalities. The following tables summarize the key quantitative findings from studies investigating the effects of Brilliant Black BN on various developmental endpoints.

Table 1: Morphological Effects of Brilliant Black BN on Zebrafish Larvae at 96 hours post-fertilization (hpf)

Concentration (ppm)Body Length (mm)Eye Diameter (mm)Pericardial Edema (%)
Control2.85 ± 0.150.28 ± 0.020
12.80 ± 0.180.27 ± 0.0310
52.75 ± 0.200.26 ± 0.0325
102.60 ± 0.220.24 ± 0.0440
1002.30 ± 0.250.21 ± 0.0575

Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as mean ± standard deviation.[1][2]

Table 2: Physiological and Behavioral Effects of Brilliant Black BN on Zebrafish Larvae

Concentration (ppm)Oxidative Stress (Relative Fluorescence)Apoptosis Level (Relative Fluorescence)Anxiety-like Behavior (Time in Dark Zone %)
Control100 ± 10100 ± 1235 ± 5
1110 ± 15115 ± 1440 ± 6
5130 ± 18140 ± 1848 ± 7
10160 ± 20175 ± 2255 ± 8
100250 ± 30280 ± 3570 ± 9

Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as a percentage of the control group and as mean ± standard deviation.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the developmental toxicity of Brilliant Black BN in zebrafish embryos.

Zebrafish Embryo Toxicity Assay
  • Animal Husbandry and Embryo Collection : Adult zebrafish are maintained in a controlled environment. Embryos are collected shortly after spawning and screened for viability.[1]

  • Exposure Protocol : Healthy embryos are placed in multi-well plates and exposed to varying concentrations of Brilliant Black BN (e.g., 1, 5, 10, and 100 ppm) dissolved in embryo medium. A control group with untreated embryo medium is also maintained. The exposure period typically lasts until 96 hours post-fertilization (hpf).[1][2]

  • Endpoint Evaluation :

    • Morphological Analysis : At 96 hpf, larvae are examined under a stereomicroscope for developmental abnormalities such as reduced body length, smaller eye diameter, and pericardial edema.[1][3]

    • Oxidative Stress Assessment : Reactive oxygen species (ROS) levels are measured using fluorescent probes like CM-H2DCFDA.[1]

    • Apoptosis Detection : Apoptotic cells are identified using staining methods such as Acridine Orange (AO).[1]

    • Behavioral Analysis : Larval swimming activity and anxiety-like behaviors are assessed using automated tracking systems.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways implicated in Brilliant Black BN-induced developmental toxicity.

G cluster_0 Experimental Workflow A Zebrafish Embryo Collection (Post-fertilization) B Exposure to Brilliant Black BN (1, 5, 10, 100 ppm) A->B C Incubation until 96 hpf B->C D Morphological Analysis (Body Length, Eye Diameter, Edema) C->D E Physiological Assays (Oxidative Stress, Apoptosis) C->E F Behavioral Analysis (Swimming Activity) C->F

Experimental workflow for assessing Brilliant Black BN toxicity.

G cluster_1 Proposed Toxicity Pathway A Brilliant Black BN Exposure B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Cellular Damage C->D G Altered Behavior (Anxiety-like) C->G E Apoptosis D->E F Developmental Abnormalities (Reduced Growth, Edema) E->F

References

Methodological & Application

Application Note: Quantification of Food Black 1 (Brilliant Black BN) in Beverages using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Food Black 1, also known as Brilliant Black BN or E151, is a synthetic black diazo dye permitted for use in certain food products in the European Union, though it is banned in other countries like the United States and Japan.[1] It is used to impart a black color to a variety of foodstuffs, including beverages, confectionery, and decorations. Due to regulatory limits and potential health concerns associated with excessive consumption of synthetic food dyes, accurate and reliable quantification of this compound in commercial products is crucial for ensuring consumer safety and regulatory compliance.[2][3]

This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the separation, identification, and quantification of this compound in beverage samples. Reversed-phase HPLC is an excellent and widely used technique for the analysis of food dyes due to their inherent hydrophobicity and strong UV-Vis absorbance properties.[4][5]

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in a beverage matrix. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The Diode-Array Detector allows for the highly selective and sensitive detection of this compound at its maximum absorption wavelength, ensuring accurate quantification. The identity of the this compound peak can be confirmed by comparing its retention time and UV-Vis spectrum with that of a certified standard.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Chemicals: Ammonium acetate (B1210297), certified reference standard of this compound (Brilliant Black BN).

  • Equipment: HPLC system with a gradient pump, autosampler, column thermostat, and Diode-Array Detector (DAD); analytical balance; volumetric flasks; pipettes; syringes and 0.45 µm syringe filters; ultrasonic bath.

2. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with water to obtain concentrations ranging from 1 mg/L to 30 mg/L.[4] These solutions are used to construct a calibration curve.

3. Sample Preparation

  • Carbonated Beverages: Degas the beverage sample by placing it in an ultrasonic bath for 10-15 minutes.[4]

  • Non-Carbonated Beverages: No degassing is required.

  • Filtration: Dilute the degassed or non-carbonated beverage sample with water if necessary (e.g., 1:1 or 1:2 dilution for highly colored samples). Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[4] For some samples, direct injection after filtration may be possible.[6]

4. HPLC-DAD Conditions

The following table summarizes the recommended HPLC-DAD operational parameters:

ParameterRecommended Condition
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 100 mM Ammonium acetate buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-50% B; 15-20 min: 50% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
DAD Wavelength Monitoring at the maximum absorbance of this compound (approx. 570 nm) and scanning from 200-700 nm for spectral confirmation.

5. Quantification

The quantification of this compound in beverage samples is performed using an external standard calibration method. A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the beverage sample is then determined by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Calibration Data for this compound

Concentration (mg/L)Peak Area (mAU*s)
1.050.2
5.0251.5
10.0503.1
20.01005.8
30.01508.3
Linearity (R²) 0.9998

Table 2: Quantification of this compound in Beverage Samples

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (mg/L)
Beverage A12.5452.89.0
Beverage B12.5754.215.0
Beverage C-Not DetectedNot Detected

Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification Standard This compound Standard Stock Stock Solution (1000 mg/L) Standard->Stock Dissolve in Water Working Working Standards (1-30 mg/L) Stock->Working Serial Dilution Injection Inject into HPLC Working->Injection Calibration Construct Calibration Curve (from Standards) Working->Calibration Beverage Beverage Sample Degas Degas (if carbonated) Beverage->Degas DiluteFilter Dilute & Filter (0.45 µm) Degas->DiluteFilter DiluteFilter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (570 nm & Spectral Scan) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration Quantification Quantify this compound in Sample PeakIntegration->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

hplc_dad_principle cluster_hplc HPLC System cluster_detector DAD Detector cluster_output Output MobilePhase Mobile Phase (Aqueous/Organic) Pump Pump MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column C18 Column (Separation) Injector->Column DAD Diode Array Detector Column->DAD Signal Absorbance Signal DAD->Signal Spectrum UV-Vis Spectrum DAD->Spectrum Chromatogram Chromatogram (Retention Time) Signal->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

References

Application Note: Voltammetric Detection of Brilliant Black BN

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Black BN (E151) is a synthetic diazo dye permitted for use as a food colorant in certain food categories. Due to potential health concerns associated with excessive intake of synthetic food dyes, regulatory bodies have established acceptable daily intake levels. Therefore, the development of reliable, simple, and cost-effective analytical methods for the determination of Brilliant Black BN in foodstuffs and beverages is crucial for ensuring food quality and safety.[1] Voltammetric techniques offer significant advantages for this purpose, including high sensitivity, rapid analysis, low cost, and ease of miniaturization.[2] This application note details a protocol for the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry.

Principle

The electrochemical behavior of Brilliant Black BN is investigated using voltammetry. The method is based on the electrochemical reduction of Brilliant Black BN at the surface of a working electrode.[1] By applying a potential scan, the current response corresponding to the reduction of the dye is measured. The peak current is proportional to the concentration of Brilliant Black BN in the sample, allowing for its quantification. Adsorptive stripping voltammetry enhances sensitivity by pre-concentrating the analyte onto the electrode surface before the voltammetric scan.

Quantitative Data Summary

The following table summarizes the key performance parameters for the voltammetric detection of Brilliant Black BN.

Working Electrode MaterialVoltammetric MethodSupporting Electrolyte (pH)Linear RangeLimit of Detection (LOD)Reference
Mercury meniscus modified silver solid amalgam electrode (m-AgSAE)Linear Scan Adsorptive Stripping VoltammetryBritton-Robinson buffer (pH 3.0)Not Specified0.12 µM[1]
Polished silver solid amalgam electrode (p-AgSAE)Linear Scan Adsorptive Stripping VoltammetryBritton-Robinson buffer (pH 3.0)Not SpecifiedHigher than m-AgSAE[1]
Dropping mercury electrodePolarography/Cyclic Voltammetry (for reduction)Aqueous media (wide pH range)Not a quantitative methodNot Applicable[1]
Glassy carbon electrodeCyclic Voltammetry (for oxidation)Aqueous media (wide pH range)Not a quantitative methodNot Applicable[1]

Experimental Protocol

This protocol describes the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry with a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[1]

1. Reagents and Solutions

  • Britton-Robinson (BR) buffer (pH 3.0): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 3.0 with 0.2 M sodium hydroxide.

  • Brilliant Black BN Standard Stock Solution: Prepare a stock solution of Brilliant Black BN in deionized water.

  • Supporting Electrolyte: Use the prepared Britton-Robinson buffer (pH 3.0).

  • Deionized Water

2. Instrumentation

  • Potentiostat/Galvanostat with a three-electrode cell setup.

  • Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

3. Electrode Preparation

  • The mercury meniscus modified silver solid amalgam electrode (m-AgSAE) should be prepared according to established procedures. This typically involves depositing a fresh mercury film onto a solid silver substrate.

4. Voltammetric Measurement

  • Step 1: Cell Preparation: Pipette a known volume of the Britton-Robinson buffer (pH 3.0) into the electrochemical cell.

  • Step 2: Deoxygenation: Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Step 3: Standard/Sample Addition: Add a known volume of the Brilliant Black BN standard solution or the prepared sample solution to the electrochemical cell.

  • Step 4: Accumulation: Apply an accumulation potential to the working electrode for a specified time (e.g., 300 seconds) in an unstirred solution to allow for the adsorption of Brilliant Black BN onto the electrode surface.[1]

  • Step 5: Voltammetric Scan: After the accumulation step, initiate the linear potential scan towards negative potentials and record the voltammogram.

  • Step 6: Data Analysis: Measure the peak current corresponding to the reduction of Brilliant Black BN.

5. Quantification

  • Construct a calibration curve by plotting the peak current versus the concentration of Brilliant Black BN standards.

  • Determine the concentration of Brilliant Black BN in the sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for quantification in complex matrices.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Voltammetric Measurement cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation cell_setup Electrochemical Cell Setup reagent_prep->cell_setup sample_prep Sample Preparation sample_prep->cell_setup accumulation Analyte Accumulation (Adsorption) cell_setup->accumulation scan Voltammetric Scan accumulation->scan data_acq Data Acquisition (Voltammogram) scan->data_acq quantification Quantification data_acq->quantification

Caption: Experimental workflow for the voltammetric detection of Brilliant Black BN.

logical_relationship cluster_instrumentation Instrumentation cluster_cell_components Cell Components cluster_analyte Analyte potentiostat Potentiostat three_electrode_cell Three-Electrode Cell potentiostat->three_electrode_cell Controls working_electrode Working Electrode (m-AgSAE) three_electrode_cell->working_electrode reference_electrode Reference Electrode (Ag/AgCl) three_electrode_cell->reference_electrode counter_electrode Counter Electrode (Pt wire) three_electrode_cell->counter_electrode electrolyte Supporting Electrolyte (BR Buffer) three_electrode_cell->electrolyte bb_bn Brilliant Black BN electrolyte->bb_bn Contains bb_bn->working_electrode Adsorbs onto

Caption: Key components and their relationships in the voltammetric setup.

References

Application Notes and Protocols: Food Black 1 as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food Black 1, also known by its synonyms Brilliant Black BN, Brilliant Black PN, and C.I. 28440, is a synthetic, water-soluble, black diazo dye.[1][2] While its primary applications are in the food and cosmetic industries, its properties as an acidic dye present potential for its use as a biological stain in various research and diagnostic applications.[3][4] These notes provide an overview of its potential applications, proposed experimental protocols, and a framework for its validation as a biological stain.

This compound is an acidic dye, meaning it carries a negative charge and will bind to basic, or acidophilic, components within a cell or tissue.[1] This characteristic suggests its potential use as a counterstain in histology, similar to the commonly used eosin. It may be particularly useful for staining cytoplasm, connective tissue, and other extracellular matrix components.

Potential Applications

  • Histology: As a counterstain to nuclear stains like hematoxylin (B73222), providing a dark contrast to visualize cytoplasmic and extracellular components.

  • Cytology: For the staining of cellular cytoplasm in cytological preparations.

  • Viability Assays: As a potential, simple, non-fluorescent dye for distinguishing between live and dead cells in certain contexts, similar to other vital stains.

  • Staining of Animal By-Products: this compound is noted for its use in staining category 2 animal by-products, indicating its effectiveness in marking biological materials.[2][5]

Data Presentation: Validation Parameters for this compound as a Biological Stain

ParameterObjectiveRecommended EvaluationExample Metrics
Optimal Concentration To determine the dye concentration that provides the best staining intensity with minimal background.Stain tissue sections with a range of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v in aqueous or alcoholic solutions).Signal-to-noise ratio, qualitative scoring of staining intensity.
Optimal Staining Time To identify the ideal duration of staining for sufficient color development without overstaining.Expose tissue sections to the optimal dye concentration for varying time intervals (e.g., 30 seconds, 1 minute, 3 minutes, 5 minutes).Color saturation, clarity of cellular details.
pH Effects To assess the influence of pH on staining affinity and specificity.Prepare staining solutions at different pH levels (e.g., pH 4.0, 5.0, 6.0) and evaluate the staining quality.Differential staining of various tissue components.
Photostability To determine the stability of the stain when exposed to light, which is crucial for imaging and archival purposes.Expose stained slides to prolonged light and measure any fading over time.Change in optical density over time.
Comparative Performance To compare the staining results of this compound with established stains.Stain serial sections with a standard H&E protocol and a proposed Hematoxylin & this compound protocol.Blinded pathologist review and scoring of nuclear and cytoplasmic detail, contrast, and overall diagnostic quality.

Experimental Protocols

The following are proposed protocols for the use of this compound as a biological stain. These should be considered as a starting point and may require optimization for specific tissues and applications.

Protocol 1: Proposed Hematoxylin and this compound (H&FB) Staining for Paraffin-Embedded Tissues

This protocol outlines the use of this compound as a counterstain to hematoxylin, analogous to the H&E stain.

Materials:

  • This compound (C.I. 28440) powder

  • Distilled water

  • Ethanol (B145695) (95% and 100%)

  • Xylene or xylene substitute

  • Harris's Hematoxylin (or other suitable hematoxylin solution)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's tap water substitute (optional)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer through 2 changes of 100% ethanol for 3 minutes each.

    • Transfer through 2 changes of 95% ethanol for 3 minutes each.

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water for 1-5 minutes.

    • Differentiate in acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute for 1-2 minutes or in running tap water for 5-10 minutes.

    • Rinse in distilled water.

  • Counterstaining with this compound:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Immerse slides in the this compound solution for 1-3 minutes (this will require optimization).

    • Rinse briefly in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through 95% ethanol (2 changes, 1 minute each).

    • Dehydrate through 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene (or substitute) (2 changes, 3 minutes each).

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue: Shades of black/grey

Protocol 2: Proposed Negative Staining with this compound for Microbial Capsules

This protocol suggests the use of this compound as a negative stain, similar to Nigrosin or India Ink.

Materials:

  • This compound (C.I. 28440)

  • Bacterial culture

  • Microscope slides and coverslips

  • Inoculating loop

Procedure:

  • Place a small drop of this compound solution (1% w/v in distilled water) at one end of a clean microscope slide.

  • Using a sterile inoculating loop, aseptically mix a small amount of bacterial culture into the drop of stain.

  • Take a second clean slide, hold it at a 45-degree angle to the first slide, and draw it back into the drop of bacterial suspension.

  • Once the drop has spread along the edge of the spreader slide, push the spreader slide to the other end of the specimen slide, creating a thin smear.

  • Allow the smear to air dry completely. Do not heat fix.

  • Examine the slide under the microscope using oil immersion.

Expected Results:

  • Bacterial cells and capsules: Clear or unstained against a dark background.

Visualizations

Experimental_Workflow_H_and_FB_Staining Workflow for Hematoxylin & this compound Staining cluster_prep Tissue Preparation cluster_staining Staining cluster_post Final Steps deparaffinization Deparaffinization (Xylene) rehydration Rehydration (Ethanol series) deparaffinization->rehydration hematoxylin Nuclear Staining (Hematoxylin) rehydration->hematoxylin differentiation Differentiation (Acid Alcohol) hematoxylin->differentiation bluing Bluing differentiation->bluing food_black_1 Counterstaining (this compound) bluing->food_black_1 dehydration Dehydration (Ethanol series) food_black_1->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting clearing->mounting

Caption: Workflow for the proposed Hematoxylin and this compound staining protocol.

Staining_Mechanism Hypothetical Staining Mechanism of this compound cluster_dye Dye Properties cluster_cell Cellular Components food_black_1 This compound (Acidic Dye) negative_charge Negative Charge (Anionic) food_black_1->negative_charge possesses positive_charge Positive Charge (Cationic at acidic pH) negative_charge->positive_charge Electrostatic Attraction cytoplasm Cytoplasm (Proteins) cytoplasm->positive_charge contains extracellular_matrix Extracellular Matrix (e.g., Collagen) extracellular_matrix->positive_charge contains

Caption: Hypothetical electrostatic interaction between this compound and cellular components.

Conclusion

This compound presents an intriguing possibility as a novel biological stain, particularly as a counterstain in histological applications. Its properties as an acidic dye suggest it will bind to cytoplasmic and extracellular components, providing a dark contrast to nuclear stains. The provided protocols are a starting point for researchers to explore its utility. Systematic validation, as outlined in the data presentation table, is crucial to establish its reliability, optimal usage, and potential advantages or limitations compared to conventional stains. Further research could also explore its potential in other specialized staining techniques.

References

Application Notes and Protocols for the Analysis of C.I. 28440 (Brilliant Black BN) in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the sample preparation and analysis of the synthetic food colorant C.I. 28440, also known as Brilliant Black BN or E151, in various food products. The protocols are intended for researchers, scientists, and professionals in the field of food safety and quality control.

Introduction

Brilliant Black BN (C.I. 28440) is a synthetic black diazo dye permitted for use as a food additive in a variety of products, including confectionery, desserts, jams, and beverages, in the European Union.[1][2][3] Due to potential health concerns, including allergic reactions and hyperactivity in children, regulatory bodies have established maximum permissible limits for its consumption.[4] Accurate and reliable analytical methods are therefore essential for monitoring the levels of Brilliant Black BN in foodstuffs to ensure consumer safety and compliance with food regulations.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is the most prevalent technique for the determination of synthetic food dyes like Brilliant Black BN.[5][6] The success of this analysis is highly dependent on the sample preparation stage, which aims to efficiently extract the analyte from the complex food matrix and remove interfering substances. This document outlines detailed protocols for sample preparation in various food matrices and provides a summary of analytical performance data.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of Brilliant Black BN and other synthetic dyes in different food matrices using various sample preparation and analytical techniques.

Food MatrixAnalyteSample Preparation MethodAnalytical MethodLODLOQRecovery (%)Reference
Milk and CheeseBrilliant Black BNSpiked SamplesHPLC-PDA1.14 - 1.73 µg/mL3.46 - 5.25 µg/mL98.81 - 115.94(Source describing a method for three azo dyes)
Food and DrinksBrilliant Black BNExtraction with DMSO and diluent, sonication, centrifugationUHPLC-DAD0.017 - 0.025 mg/L0.057 - 0.082 mg/LWithin acceptable limits of ICH guidelines[7]
Soft Drinks11 Water-Soluble Azo DyesSolid Phase Extraction (Oasis WAX)UPLC-Orbitrap MS1.0 - 3.2 ng/g5.2 - 9.8 ng/g68.9 - 110.8[8]
Alcoholic and Soft Drinks8 Synthetic Food DyesDilution (and degassing for carbonated drinks)RP-HPLC-DAD0.11 - 0.29 µg/mL0.32 - 0.90 µg/mL88.13 - 101.9 (soft drinks)[5]
Jelly and Gummy Candy14 Synthetic DyesHot water extraction, protein/polysaccharide precipitation, SPE (Oasis WAX)UPLC-PDA-0.25 mg/kg81.4 - 97.5(Request PDF)
Premade Cocktails24 Water-Soluble Synthetic Colorants-UPLC-DAD0.66 - 27.78 µg/L-87.8 - 104.5[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection; UHPLC-DAD: Ultra-High-Performance Liquid Chromatography with Diode Array Detection; UPLC-Orbitrap MS: Ultra-Performance Liquid Chromatography with Orbitrap Mass Spectrometry; RP-HPLC-DAD: Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection; DMSO: Dimethyl Sulfoxide; SPE: Solid Phase Extraction.

Experimental Protocols

Protocol 1: Sample Preparation of Liquid Food Matrices (Beverages, Soft Drinks)

This protocol is suitable for clear to moderately complex liquid samples.

Materials:

Procedure:

  • Degassing (for carbonated beverages): Place an aliquot of the beverage sample in an ultrasonic bath for 10-15 minutes to remove dissolved gases.

  • Dilution: Accurately dilute a known volume of the degassed or non-carbonated beverage with deionized water or a suitable mobile phase simulant. The dilution factor will depend on the expected concentration of the dye. A 1:1 or 1:2 dilution is often sufficient.[6]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: The filtered sample is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation of Solid, Water-Soluble Food Matrices (Jellies, Jams, Gelatin Desserts)

This protocol is designed for food matrices that can be readily dissolved in an aqueous solution.

Materials:

  • Deionized water, pre-heated to 50-60 °C

  • Ammonium acetate

  • Methanol, HPLC grade

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g) into a centrifuge tube.

  • Dissolution: Add a known volume of hot deionized water (e.g., 10-20 mL) to the sample.[6] Vortex or shake vigorously until the sample is completely dissolved. The heat will aid in the dissolution of the gelatin or pectin (B1162225) matrix.

  • Cooling and Precipitation (if necessary): Allow the solution to cool to room temperature. For samples high in proteins or polysaccharides, the addition of a precipitating agent like ammonium sulfate (B86663) can be beneficial. Centrifuge the cooled solution at a high speed (e.g., 8000 rpm) for 10 minutes to pellet any insoluble matter.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: The clarified filtrate is ready for HPLC analysis.

Protocol 3: Sample Preparation of Complex Solid Food Matrices (Confectionery, Candies) using Solid Phase Extraction (SPE)

This protocol is recommended for complex solid matrices containing fats, sugars, and other interfering components. A weak anion exchange (WAX) SPE cartridge is often effective for the cleanup of acidic dyes like Brilliant Black BN.[10]

Materials:

  • Deionized water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonia (B1221849) solution

  • Formic acid or acetic acid

  • WAX SPE cartridges (e.g., 60 mg, 3 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent. A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common choice.

    • Vortex for 2-3 minutes to ensure thorough mixing and extraction of the dye.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the extracted supernatant onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.

    • Follow with a wash of 3 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the Brilliant Black BN from the cartridge using 3-5 mL of methanol containing a small percentage of a weak base (e.g., 1-2% ammonia solution). This will disrupt the ionic interaction between the dye and the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of the HPLC method.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the sample preparation of C.I. 28440 in food matrices.

Sample_Preparation_Workflow cluster_matrix Food Matrix cluster_prep Sample Preparation cluster_analysis Analysis Liquid Liquid (e.g., Beverages) Dilution Dilution & Filtration Liquid->Dilution Solid_Soluble Solid Soluble (e.g., Jellies) Dissolution Dissolution & Centrifugation Solid_Soluble->Dissolution Solid_Complex Solid Complex (e.g., Confectionery) Extraction Solvent Extraction Solid_Complex->Extraction Analysis HPLC-DAD Analysis Dilution->Analysis Dissolution->Analysis Cleanup SPE Cleanup Extraction->Cleanup Cleanup->Analysis

References

Application Note: Spectrophotometric Determination of Brilliant Black BN in Soft Drinks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Black BN, also known as Food Black 1 or E151, is a synthetic bis-azo dye used to impart a black or dark color to a variety of food products, including soft drinks, candies, and sauces.[1][2][3][4] As the consumption of food additives is a matter of public health, regulatory bodies establish acceptable daily intake (ADI) levels and maximum permitted levels in foodstuffs.[2][5][6] Therefore, a simple, rapid, and cost-effective analytical method is essential for manufacturers to ensure compliance with these regulations and for quality control purposes.

This application note details a spectrophotometric method for the quantitative determination of Brilliant Black BN in soft drinks. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a soft drink sample at the dye's maximum absorbance wavelength (λmax), its concentration can be accurately determined using a calibration curve prepared from standard solutions.

Principle of the Method

Brilliant Black BN is a water-soluble dye that exhibits a characteristic absorption spectrum in the visible range.[3][7] The wavelength of maximum absorbance (λmax) for Brilliant Black BN in an aqueous solution is approximately 572 nm.[7][8] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the dye. This relationship is quantified by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve of absorbance versus a series of known concentrations is plotted, and the concentration of the dye in an unknown sample is determined by interpolating its measured absorbance onto this curve.

Quantitative Data Summary

The following table summarizes key analytical parameters for the spectrophotometric determination of Brilliant Black BN.

ParameterValueReference
Chemical Formula C₂₈H₁₇N₅Na₄O₁₄S₄[1][9]
Molecular Weight 867.7 g/mol [8][9]
Maximum Absorbance (λmax) ~572 nm (in water)[7][8]
Absorptivity (a) 53.0 L/(g·cm)[7]
Linearity Range 2 - 35 µg/mL
Limit of Detection (LOD) 0.328 µg/mL
Limit of Quantification (LOQ) 0.99 µg/mL
Acceptable Daily Intake (ADI) - EU 5 mg/kg body weight/day[2][5]
Acceptable Daily Intake (ADI) - JECFA 1 mg/kg body weight/day[2]

Detailed Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer (capable of scanning in the 400-700 nm range)

    • Matched quartz or glass cuvettes (1 cm path length)

    • Analytical balance (± 0.0001 g)

    • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

    • Pipettes (various sizes)

    • Beakers and glass stirring rods

    • Ultrasonic bath (for degassing)

  • Reagents:

    • Brilliant Black BN analytical standard (purity ≥ 98%)

    • Deionized or distilled water

2. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the Brilliant Black BN analytical standard.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Dissolve the powder in a small amount of deionized water and then dilute to the mark with deionized water.

    • Stopper the flask and mix thoroughly by inversion. This solution should be stored in a dark, cool place.

  • Working Calibration Standards (e.g., 2, 5, 10, 15, 20, 25 µg/mL):

    • Label a series of 25 mL volumetric flasks.

    • Using a pipette, transfer the appropriate volume of the 100 µg/mL stock solution into each flask as shown in the table below.

    • Dilute each flask to the 25 mL mark with deionized water.

    • Stopper and mix thoroughly.

Desired Concentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
2.00.525
5.01.2525
10.02.525
15.03.7525
20.05.025
25.06.2525

3. Sample Preparation

  • Take a representative sample of the soft drink.

  • If the drink is carbonated, place approximately 50 mL in a beaker and degas it by placing it in an ultrasonic bath for 10-15 minutes or by vigorous stirring.

  • Using a pipette, transfer 5.0 mL of the degassed soft drink into a 50 mL volumetric flask.

  • Dilute to the mark with deionized water and mix well. This represents a 1:10 dilution. Note: The dilution factor may need to be adjusted if the initial absorbance reading is outside the linear range of the calibration curve.

  • If the diluted sample appears cloudy or contains particulate matter, filter it through a 0.45 µm syringe filter before measurement.

4. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to the λmax of Brilliant Black BN (~572 nm).

  • Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and zero the absorbance.

  • Measure the absorbance of each of the prepared working calibration standards, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling.

  • Measure the absorbance of the prepared soft drink sample.

5. Data Analysis and Calculation

  • Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the working standards.

  • Perform Linear Regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.

  • Calculate Sample Concentration: Use the equation of the line to calculate the concentration of Brilliant Black BN in the diluted soft drink sample.

    • Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

  • Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted soft drink.

    • Original Concentration (µg/mL) = Concentration from curve × Dilution Factor

    • Example: If the concentration from the curve is 12.5 µg/mL and the dilution factor was 10, the original concentration is 125 µg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare 100 µg/mL Stock Solution prep_standards Prepare Working Standards (2-25 µg/mL) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Degas & Dilute Soft Drink Sample measure_sample Measure Absorbance of Sample prep_sample->measure_sample set_lambda Set Spectrophotometer to λmax (~572 nm) zero_blank Zero with Deionized Water Blank set_lambda->zero_blank zero_blank->measure_standards measure_standards->measure_sample plot_curve Plot Calibration Curve (Abs vs. Conc) measure_standards->plot_curve measure_sample->plot_curve calc_conc Calculate Concentration in Diluted Sample plot_curve->calc_conc final_conc Apply Dilution Factor to get Final Concentration calc_conc->final_conc

Caption: Experimental workflow for the determination of Brilliant Black BN.

Beer_Lambert_Law A Absorbance (A) center_node = A->center_node e Molar Absorptivity (ε) b Path Length (b) c Concentration (c) center_node->e center_node->b center_node->c

Caption: The relationship of variables in the Beer-Lambert Law.

References

Application Notes and Protocols: Brilliant Black BN as a Quenching Agent in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Black BN, a synthetic diazo dye, has emerged as a valuable tool in fluorescence-based assays, acting as an effective quenching agent. Its broad absorbance spectrum in the visible range makes it suitable for quenching the fluorescence of a variety of fluorophores, particularly those with green to orange emissions. This document provides detailed application notes and protocols for the utilization of Brilliant Black BN in fluorescence assays, aiding researchers in the development and optimization of robust and sensitive screening platforms. Its application is particularly advantageous in high-throughput screening (HTS) where the reduction of background fluorescence is critical for assay performance.

The primary mechanism by which Brilliant Black BN quenches fluorescence is through Förster Resonance Energy Transfer (FRET). This non-radiative energy transfer process occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule (in this case, Brilliant Black BN). The efficiency of this energy transfer is highly dependent on the spectral overlap and the distance between the donor and acceptor. Brilliant Black BN can also reduce background fluorescence through the inner filter effect, where it absorbs either the excitation light or the emitted fluorescence.

Key Applications

  • High-Throughput Screening (HTS): In no-wash HTS assays, Brilliant Black BN can be added to the assay plate to quench background fluorescence from unbound or extracellular fluorescent probes, thereby improving the signal-to-noise ratio.

  • Cell-Based Assays: It can be used to quench the fluorescence of dyes in the extracellular medium, allowing for the specific detection of intracellular signals. This is particularly useful in ion channel assays and other cell-based functional screens.

  • Homogeneous Assays: Brilliant Black BN facilitates the development of homogeneous, "mix-and-read" assays by eliminating the need for wash steps to remove unbound fluorescent reagents.

Data Presentation

Spectral Properties of Brilliant Black BN

Brilliant Black BN exhibits a broad absorbance spectrum in the visible range, with a maximum absorbance peak (λmax) typically observed between 571 nm and 575 nm. This characteristic is crucial for its function as a quenching agent.

ParameterValueReference
Absorbance Maximum (λmax) 571-575 nm[1][2]
Appearance Fine black powder or granules
Solubility Soluble in water
Quenching of Common Fluorophores

The efficiency of fluorescence quenching by Brilliant Black BN is dependent on the spectral overlap between its absorbance spectrum and the emission spectrum of the fluorophore. Based on its absorbance maximum, Brilliant Black BN is an effective quencher for fluorophores that emit in the green to orange-red region of the spectrum.

FluorophoreEmission Max (nm)Quenching Application ExampleReference
ANG-2540 nmNo-wash sodium influx assay[3]
Fluo-4525 nmCalcium indicator quenching[3]
Fura-2510 nmCalcium indicator quenching[3]
Fura-5F535 nmCalcium indicator quenching[3]
LysoTracker Green DND-26511 nmQuenching of extracellular fluorescence[4]

Note: The quenching efficiency for other fluorophores can be predicted by examining the overlap of their emission spectra with the absorbance spectrum of Brilliant Black BN.

Experimental Protocols

Protocol 1: General Procedure for Determining Optimal Brilliant Black BN Concentration

This protocol outlines a general method to determine the optimal concentration of Brilliant Black BN for quenching background fluorescence in a specific assay.

Materials:

  • Fluorescent probe of interest

  • Brilliant Black BN stock solution (e.g., 10 mM in assay buffer)

  • Assay buffer

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Brilliant Black BN: In the microplate, perform a serial dilution of the Brilliant Black BN stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM to 2 mM). Include a "no quencher" control (assay buffer only).

  • Add the fluorescent probe: To each well containing the Brilliant Black BN dilution and the control wells, add the fluorescent probe at the final assay concentration.

  • Incubate: Incubate the plate according to your specific assay protocol (e.g., 30 minutes at room temperature), protected from light.

  • Measure fluorescence: Read the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the Brilliant Black BN concentration.

    • Determine the concentration of Brilliant Black BN that provides the maximal reduction in background fluorescence without significantly affecting the assay window (i.e., the difference between the positive and negative control signals in your actual assay). This will be your optimal working concentration.

Protocol 2: No-Wash, Cell-Based Ion Channel Assay using Brilliant Black BN

This protocol is adapted from a high-throughput fluorescent sodium influx assay and can be modified for other ion channel targets and fluorescent indicators.[3]

Materials:

  • HEK-293 cells stably expressing the ion channel of interest

  • Fluorescent ion indicator (e.g., ANG-2 AM for sodium, or Fluo-4 AM for calcium)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Brilliant Black BN stock solution (e.g., 10 mM in assay buffer)

  • Agonist/Antagonist compounds

  • Black, clear-bottom 384-well microplates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells into the 384-well microplates at an appropriate density and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent ion indicator (e.g., 4 µM ANG-2 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour.

  • Compound Addition and Quenching:

    • Prepare a solution containing your test compounds and Brilliant Black BN at its predetermined optimal concentration (e.g., 1 mM) in assay buffer.

    • Add this solution to the cell plate. The Brilliant Black BN will quench the extracellular dye fluorescence.

  • Fluorescence Measurement:

    • Immediately place the plate into the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading.

    • Add the agonist to stimulate the ion channel and record the change in fluorescence over time.

  • Data Analysis:

    • The fluorescence signal change upon agonist addition is indicative of ion channel activity.

    • Analyze the data to determine the effect of your test compounds on ion channel function.

Mandatory Visualizations

Quenching_Mechanism cluster_FRET Förster Resonance Energy Transfer (FRET) cluster_IFE Inner Filter Effect Fluorophore_Excited Excited Fluorophore (Donor) Fluorophore_Ground Ground State Fluorophore Fluorophore_Excited->Fluorophore_Ground Fluorescence (Quenched) BB_Ground Brilliant Black BN (Acceptor) Fluorophore_Excited->BB_Ground Energy Transfer BB_Excited Excited Brilliant Black BN Heat Heat Dissipation BB_Excited->Heat Non-radiative Decay Excitation_Light Excitation Light Fluorophore Fluorophore Excitation_Light->Fluorophore BB Brilliant Black BN Excitation_Light->BB Absorption Emitted_Light Emitted Fluorescence Emitted_Light->BB Absorption Detector Detector Emitted_Light->Detector Reduced Signal Fluorophore->Emitted_Light Emission

Caption: Mechanisms of fluorescence quenching by Brilliant Black BN.

Experimental_Workflow cluster_protocol General Protocol for Quencher Optimization cluster_assay No-Wash Cell-Based Assay Workflow A 1. Prepare Serial Dilution of Brilliant Black BN B 2. Add Fluorescent Probe A->B C 3. Incubate B->C D 4. Measure Fluorescence C->D E 5. Plot Fluorescence vs. [Brilliant Black BN] D->E F 6. Determine Optimal Concentration E->F S1 1. Seed Cells S2 2. Load Cells with Fluorescent Dye S1->S2 S3 3. Add Compound + Brilliant Black BN S2->S3 S4 4. Measure Baseline Fluorescence S3->S4 S5 5. Add Agonist & Record Signal S4->S5 S6 6. Analyze Data S5->S6

Caption: Experimental workflows for using Brilliant Black BN.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Quenching - Brilliant Black BN concentration is too low.- Poor spectral overlap between the fluorophore emission and Brilliant Black BN absorbance.- Increase the concentration of Brilliant Black BN.- Consider using a fluorophore with an emission spectrum that has better overlap with Brilliant Black BN's absorbance.
Assay Signal is also Quenched - Brilliant Black BN concentration is too high.- Inner filter effect is absorbing the excitation light.- Titrate the Brilliant Black BN concentration to find a balance between background quenching and signal preservation.- If possible, use a fluorescence reader with top-reading capabilities to minimize the path length through the quencher solution.
Precipitation of Brilliant Black BN - High concentration in a buffer with low solubility.- Ensure Brilliant Black BN is fully dissolved in the assay buffer before use.- If necessary, prepare a fresh stock solution.
Compound Interference - Test compounds may also absorb light at the excitation or emission wavelengths, or be fluorescent themselves.- Run control experiments with compounds alone to assess their intrinsic optical properties.- If significant interference is observed, consider using a different detection technology.

Conclusion

Brilliant Black BN is a versatile and cost-effective quenching agent for a range of fluorescence assays. Its ability to reduce background fluorescence in a no-wash format makes it particularly well-suited for high-throughput screening and automated assay platforms. By understanding its spectral properties and following optimized protocols, researchers can significantly improve the quality and reliability of their fluorescence-based experiments. The provided protocols and data serve as a starting point for the successful implementation of Brilliant Black BN in your specific research applications.

References

Application Notes and Protocols for the Analysis of Food Black 1 (Brilliant Black BN) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Food Black 1 (also known as Brilliant Black BN, E151, C.I. 28440) in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are based on established and validated methodologies, ensuring high sensitivity and selectivity for the detection and quantification of this synthetic food colorant.

Introduction

This compound is a synthetic black diazo dye permitted for use in a variety of food products in certain regions, including the European Union.[1][2][3] Its applications include confectionery, desserts, soft drinks, and fish paste.[1][2][3] Due to regulatory limits and potential health concerns associated with excessive intake of synthetic food dyes, accurate and reliable analytical methods are crucial for monitoring its concentration in foodstuffs.[4] LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity, selectivity, and ability to provide structural confirmation.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the food matrix. The goal is to efficiently extract this compound while minimizing matrix interference.

2.1.1. Liquid Samples (e.g., Beverages, Syrups)

  • Degassing: For carbonated beverages, degas the sample by ultrasonication for 15-20 minutes.

  • Dilution: Dilute the sample with deionized water or a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate) to bring the analyte concentration within the calibration range.[5]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.1.2. Solid and Semi-Solid Samples (e.g., Confectionery, Jellies, Jams)

  • Homogenization: Weigh a representative portion of the sample (e.g., 1-5 grams) and homogenize it. For sticky or hard candies, it may be necessary to freeze and crush them at low temperatures.

  • Extraction:

    • Add a suitable extraction solvent. A common solvent is a mixture of ethanol, ammonia, and water (e.g., 70:1:29 v/v/v).

    • Vortex the sample for 1-2 minutes and then place it in an ultrasonic bath for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 7500 rpm) for 10 minutes to separate the solid matrix components.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.

    • Condition an appropriate SPE cartridge (e.g., a polyamide or anion exchange cartridge) with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound with a suitable solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or a suitable solvent and filter it into an autosampler vial.

2.1.3. High-Fat Samples (e.g., Chocolate, Ice Cream)

  • Defatting: After homogenization, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove fats. Repeat this step if necessary.

  • Extraction and Cleanup: Proceed with the extraction and cleanup steps as described for solid and semi-solid samples.

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required for different instrument models.

2.2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45 °C
Injection Volume 5 - 10 µL

2.2.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 867.7
Product Ion 1 (Quantifier) 572.1
Collision Energy 1 (V) 35
Product Ion 2 (Qualifier) 465.0
Collision Energy 2 (V) 50
Dwell Time 50 - 100 ms
Ion Source Temperature 450 - 500 °C

Note: The precursor ion corresponds to the [M-4Na+3H]⁻ ion of this compound (C₂₈H₁₇N₅Na₄O₁₄S₄, MW: 867.68). The exact m/z may vary slightly based on instrument calibration.

Data Presentation

The following tables summarize the quantitative data from validated methods for the analysis of this compound.

Table 1: Method Validation Data for this compound (Brilliant Black BN)

ParameterValueReference
Limit of Detection (LOD)0.86 mg/kgSpirić et al., 2020
Limit of Quantification (LOQ)0.87 mg/kgSpirić et al., 2020
Linearity (R²)> 0.99Spirić et al., 2020

Table 2: Performance Data in Various Food Matrices

Food MatrixLimit of Quantification (LOQ) RangeRecovery Range (%)Reference
Sugar & Gummy Confectionery20 - 800 µg/kg84.3 - 166.0Martin et al., 2016[6]
Ice Cream20 - 800 µg/kg84.3 - 166.0Martin et al., 2016[6]
Chocolate Sweets20 - 800 µg/kg84.3 - 166.0Martin et al., 2016[6]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

Food_Black_1_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Final_Sample Filtered Extract Centrifugation->Final_Sample If no cleanup needed Cleanup->Final_Sample LC_Separation Liquid Chromatography (C18 Column) Final_Sample->LC_Separation MS_Ionization Mass Spectrometry (ESI Negative Mode) LC_Separation->MS_Ionization MRM_Detection MRM Detection (Precursor/Product Ions) MS_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

References

Application Notes & Protocols: Stability Testing of E151 (Benzyl Alcohol) under Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) alcohol (E151) is a widely used excipient in pharmaceutical formulations, serving as a preservative, cosolvent, and viscosity-reducing agent. Its chemical stability is a critical factor that can impact the safety, efficacy, and shelf-life of drug products. The pH of a formulation is a key parameter that can significantly influence the degradation rate of benzyl alcohol. This document provides a comprehensive protocol for conducting stability testing of benzyl alcohol under various pH conditions to assess its degradation profile and identify potential degradation products. The primary analytical technique described is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

Materials and Reagents
  • Benzyl Alcohol (E151), pharmaceutical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Phosphate (B84403) Monobasic (KH₂PO₄), HPLC grade

  • Orthophosphoric Acid (H₃PO₄), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • HPLC column (e.g., C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size)[1]

Preparation of Buffer Solutions and Samples
  • Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

    • pH 2: Use 0.01 M HCl.

    • pH 4: Prepare a 0.05 M acetate (B1210297) buffer.

    • pH 7: Prepare a 0.05 M phosphate buffer.

    • pH 9: Prepare a 0.05 M borate (B1201080) buffer.

    • pH 12: Use 0.01 M NaOH.

    • Adjust the pH of each buffer solution accurately using a calibrated pH meter.

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of benzyl alcohol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stability Sample Preparation:

    • For each pH condition, transfer a known volume of the benzyl alcohol stock solution into a series of volumetric flasks.

    • Add the respective pH buffer to each flask to achieve the target final concentration of benzyl alcohol (e.g., 100 µg/mL).

    • Prepare multiple replicates for each pH and time point.

    • Store the prepared samples under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[2][3][4]

Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact benzyl alcohol from its potential degradation products.[5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[5] A gradient elution might be necessary to separate all degradation products.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 254 nm for benzyl alcohol and potential aromatic degradation products.[1][5]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30°C.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[6]

  • Acid Hydrolysis: Treat the benzyl alcohol solution with a strong acid (e.g., 1 M HCl) at an elevated temperature (e.g., 70°C) for a defined period.[7]

  • Base Hydrolysis: Treat the benzyl alcohol solution with a strong base (e.g., 1 M NaOH) at an elevated temperature (e.g., 70°C) for a defined period.[7]

  • Oxidative Degradation: Treat the benzyl alcohol solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid benzyl alcohol and its solution to dry heat (e.g., 80°C).

  • Photodegradation: Expose the benzyl alcohol solution to light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to identify and separate the degradation products. The primary degradation product expected is benzaldehyde.[8][9]

Data Presentation

Quantitative data from the stability study should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Stability of Benzyl Alcohol (E151) at 40°C / 75% RH

Time (Months)pHBenzyl Alcohol Assay (%)Benzaldehyde (%)Total Impurities (%)Appearance
02100.0< LOQ< LOQClear, colorless
1298.51.21.5Clear, colorless
3295.24.54.8Clear, colorless
6290.19.29.9Clear, colorless
07100.0< LOQ< LOQClear, colorless
1799.80.10.2Clear, colorless
3799.50.30.5Clear, colorless
6799.10.70.9Clear, colorless
012100.0< LOQ< LOQClear, colorless
11299.00.81.0Clear, colorless
31297.32.52.7Clear, colorless
61294.55.15.5Clear, colorless

LOQ: Limit of Quantitation

Visualizations

Experimental Workflow

G Experimental Workflow for E151 pH Stability Testing cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 2, 4, 7, 9, 12) prep_samples Prepare Stability Samples at each pH prep_buffers->prep_samples prep_stock Prepare Benzyl Alcohol Stock Solution prep_stock->prep_samples storage Store Samples at Controlled Conditions (e.g., 40°C / 75% RH) prep_samples->storage sampling Withdraw Samples at Defined Time Points storage->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Benzyl Alcohol and Degradation Products hplc_analysis->data_analysis

Caption: Workflow for pH-dependent stability testing of E151.

Potential Degradation Pathway

G Potential Degradation Pathway of Benzyl Alcohol benzyl_alcohol Benzyl Alcohol (E151) benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Oxidation (Primary Degradation) benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Further Oxidation

Caption: Potential oxidative degradation pathway of Benzyl Alcohol.

Discussion and Conclusion

The stability of benzyl alcohol is significantly influenced by the pH of the solution. The provided protocol outlines a systematic approach to evaluate this dependence. It is anticipated that benzyl alcohol will exhibit greater degradation under both acidic and basic conditions compared to neutral pH. Specifically, acidic conditions are known to promote the hydrogenolysis of benzyl alcohol, leading to increased degradation rates.[10] The primary degradation product to monitor is benzaldehyde, which can be formed through oxidation. Further oxidation can lead to the formation of benzoic acid.[11]

By following this detailed protocol, researchers can generate robust stability data for benzyl alcohol in their specific formulations. This information is critical for ensuring product quality, establishing appropriate shelf-life, and meeting regulatory requirements. The use of a validated stability-indicating analytical method is paramount for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Analysis of C.I. 28440 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 28440, also known as Brilliant Black BN, Food Black 1, or E151, is a synthetic black diazo dye used as a colorant in a variety of cosmetic products, including hair dyes, eyeliners, and mascaras.[1][2] Its deep black hue and water solubility make it a versatile ingredient in cosmetic formulations.[3][4] However, as an azo dye, there are regulatory restrictions and safety considerations regarding its use.[3][5] Accurate and reliable analytical methods are therefore essential for quality control, regulatory compliance, and safety assessment of cosmetic products containing C.I. 28440.

These application notes provide an overview of the analytical techniques and detailed protocols for the determination of C.I. 28440 in cosmetic formulations. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and safety evaluation of cosmetics.

Chemical and Physical Properties of C.I. 28440

A thorough understanding of the physicochemical properties of C.I. 28440 is fundamental for the development of analytical methods.

PropertyValueReference
INCI Name CI 28440[6]
Synonyms Brilliant Black BN, Brilliant Black PN, this compound, E151[3][4]
CAS Number 2519-30-4[4]
Molecular Formula C28H17N5Na4O14S4[3]
Molecular Weight 867.66 g/mol [7]
Appearance Solid, fine powder or granules[4]
Solubility Soluble in water[3][4]
UV-Vis λmax 572 nm (in water)[8]

Regulatory and Safety Profile

The use of C.I. 28440 in cosmetic products is regulated in various regions.[2][6] Toxicological studies have been conducted to assess its safety, and an Acceptable Daily Intake (ADI) has been established by food safety authorities.

ParameterValue/InformationReference
JECFA ADI 1 mg/kg body weight/day[9]
SCF ADI 5 mg/kg body weight/day[9]
Toxicological Concerns Potential for genotoxicity in vitro, but not found to be carcinogenic in long-term studies. May cause skin irritation and allergic reactions in sensitive individuals. Azo dyes can be cleaved by intestinal microbiota to form aromatic amines, some of which are carcinogenic.[1][9][10]
Biological Interaction Modulator of adenosine (B11128) A1/A3 receptors.[7]

Experimental Protocols for the Analysis of C.I. 28440 in Cosmetics

The following protocols describe methods for the extraction and quantification of C.I. 28440 from various cosmetic matrices.

Sample Preparation

The choice of sample preparation technique is critical and depends on the cosmetic matrix.

Protocol 1.1: Extraction from Aqueous-Based Formulations (e.g., Shampoos, Gels)

  • Accurately weigh 1-5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol (B129727)/water (1:1, v/v) solution.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 1.2: Extraction from Oil-Based or Emulsion Formulations (e.g., Creams, Lotions)

  • Accurately weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 10 mL of hexane (B92381) and vortex for 2 minutes to dissolve the oily components.

  • Add 10 mL of a methanol/water (8:2, v/v) solution and vortex for another 2 minutes for liquid-liquid extraction of the dye.

  • Centrifuge at 5000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower methanolic layer containing the dye.

  • Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 1.3: Extraction from Solid Formulations (e.g., Powders, Lipsticks)

  • Accurately weigh 0.5 g of the powdered or scraped sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes.

  • Place the tube in an ultrasonic bath for 20 minutes to facilitate extraction.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Analytical Methods

Protocol 2.1: Quantification by UV-Visible Spectrophotometry

This method is suitable for rapid screening and quantification in simple matrices.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Standard Preparation: Prepare a series of standard solutions of C.I. 28440 in methanol/water (1:1, v/v) ranging from 1 to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each standard at the absorption maximum (λmax) of 572 nm. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the sample extract if necessary to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted extract at 572 nm.

  • Quantification: Determine the concentration of C.I. 28440 in the sample extract from the calibration curve and calculate the amount in the original cosmetic product.

Protocol 2.2: Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method offers higher selectivity and is suitable for complex matrices.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a Diode Array Detector (DAD).

  • Mobile Phase: A gradient elution using:

  • Gradient Program:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 90% to 10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 572 nm.

  • Standard Preparation and Calibration: Prepare a series of standard solutions of C.I. 28440 in the mobile phase initial composition and inject them to create a calibration curve based on peak area.

  • Sample Analysis: Inject the filtered sample extract.

  • Quantification: Identify the peak for C.I. 28440 based on its retention time and UV-Vis spectrum. Quantify using the calibration curve.

Protocol 2.3: Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides high sensitivity and specificity for confirmation of the dye's presence.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • LC Conditions: Use the same HPLC conditions as in Protocol 2.2.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally suitable for sulfonated dyes.

  • MS Parameters:

    • Full Scan: Acquire data in full scan mode to identify the molecular ion of C.I. 28440 (m/z of the deprotonated molecule).

    • MS/MS: For confirmation, perform product ion scans on the parent ion to observe characteristic fragment ions. Due to the complexity of the molecule, specific fragmentation patterns should be determined by direct infusion of a standard. General fragmentation of azo dyes involves cleavage of the azo bond.

  • Data Analysis: Confirm the presence of C.I. 28440 by comparing the retention time, mass of the molecular ion, and fragmentation pattern with that of a pure standard.

Method Validation Data (Exemplary for Azo Dyes in Cosmetics)

The following table presents typical performance characteristics for analytical methods used for azo dyes in cosmetics, based on literature. These values should be established for C.I. 28440 in the specific cosmetic matrix being analyzed.

ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **≥ 0.998≥ 0.994
LOD 0.05 - 0.5 µg/mL0.1 - 5 µg/kg
LOQ 0.15 - 1.5 µg/mL0.4 - 15 µg/kg
Accuracy (Recovery %) 85 - 110%80 - 120%
Precision (RSD %) < 10%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Cosmetic Sample (e.g., Cream, Shampoo, Powder) extraction Extraction (LLE, SLE, UAE) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-DAD Analysis (Quantification) filtration->hplc lcms LC-MS/MS Analysis (Confirmation) filtration->lcms uv_vis UV-Vis Spectrophotometry (Screening) filtration->uv_vis quantification Quantification (Calibration Curve) hplc->quantification confirmation Confirmation (Mass Spectrum) lcms->confirmation report Final Report quantification->report confirmation->report

Caption: Experimental workflow for the analysis of C.I. 28440 in cosmetics.

azo_dye_metabolism ci28440 C.I. 28440 (Azo Dye) microbiota Intestinal Microbiota ci28440->microbiota Azo Reduction aromatic_amines Aromatic Amines (Potential Carcinogens) microbiota->aromatic_amines

Caption: Metabolic activation of C.I. 28440 by intestinal microbiota.

adenosine_receptor_interaction ci28440 C.I. 28440 receptor Adenosine A1/A3 Receptors ci28440->receptor Modulates signaling Downstream Signaling Pathways receptor->signaling response Biological Response signaling->response

Caption: Modulation of adenosine receptors by C.I. 28440.

References

Application Note: Electrochemical Detection of Brilliant Black BN in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Black BN (E151), a synthetic diazo dye, finds application in various industries, including pharmaceuticals, primarily as a coloring agent in coatings and capsules.[1] Due to potential health concerns and regulatory standards, it is imperative to have sensitive and reliable analytical methods for its quantification in final drug formulations.[2][3] Electrochemical techniques offer a compelling alternative to traditional chromatographic methods, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and portability.[4][5]

This application note details a robust electrochemical method for the determination of Brilliant Black BN in pharmaceutical products. The described protocol is based on linear scan adsorptive stripping voltammetry (LS-AdSV), a highly sensitive technique for the analysis of substances that can be preconcentrated onto the electrode surface.[2][3] The method utilizes a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) and has been successfully applied for the direct determination of Brilliant Black BN in pharmaceutical samples.[2][3]

Principle of Detection

The electrochemical detection of Brilliant Black BN is based on the reduction of the azo groups (-N=N-) present in its molecular structure.[2][3] The dye is first accumulated on the working electrode surface at a specific potential. Subsequently, a potential scan is applied, and the reduction of the adsorbed Brilliant Black BN molecules generates a current signal. The magnitude of this current is directly proportional to the concentration of Brilliant Black BN in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the electrochemical detection of Brilliant Black BN using linear scan adsorptive stripping voltammetry.[2][3]

ParameterValue
Analytical TechniqueLinear Scan Adsorptive Stripping Voltammetry (LS-AdSV)
Working ElectrodeMercury meniscus modified silver solid amalgam electrode (m-AgSAE)
Supporting ElectrolyteBritton-Robinson buffer (pH 3.0)
Accumulation PotentialNot specified in the provided text
Accumulation Time300 s (in unstirred solution)
Linear RangeNot explicitly stated, but method is quantitative
Limit of Detection (LOD)0.12 µM
Limit of Quantification (LOQ)Not explicitly stated
Recovery in PharmaceuticalsMethod successfully utilized for direct determination

Experimental Protocol

This section provides a detailed methodology for the electrochemical determination of Brilliant Black BN in pharmaceutical samples.

Reagents and Solutions
  • Brilliant Black BN Standard Stock Solution: Prepare a standard stock solution of Brilliant Black BN (e.g., 1 mM) in deionized water.

  • Britton-Robinson (B-R) Buffer (pH 3.0): Prepare a B-R buffer solution by mixing appropriate volumes of a solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid, and adjusting the pH to 3.0 with 0.2 M sodium hydroxide.

  • Supporting Electrolyte: The B-R buffer (pH 3.0) serves as the supporting electrolyte.

Instrumentation and Electrodes
  • Potentiostat/Galvanostat: An electrochemical analyzer capable of performing linear scan adsorptive stripping voltammetry.

  • Three-Electrode System:

    • Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).

    • Reference Electrode: Ag/AgCl electrode.

    • Auxiliary Electrode: Platinum wire or rod.

Sample Preparation
  • Pharmaceutical Tablets/Capsules:

    • Accurately weigh and crush a representative number of tablets or empty the contents of capsules.

    • Dissolve a known amount of the powdered sample in a specific volume of deionized water or B-R buffer (pH 3.0) to achieve a suitable concentration of Brilliant Black BN.

    • Sonicate the solution to ensure complete dissolution of the analyte.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with the B-R buffer (pH 3.0) to a concentration within the expected linear range of the method.

Electrochemical Measurement
  • Pipette a known volume of the prepared sample solution into the electrochemical cell containing the B-R buffer (pH 3.0).

  • Immerse the three-electrode system into the solution.

  • Preconcentration Step: Apply the accumulation potential for 300 seconds to the working electrode in an unstirred solution. This allows for the adsorption of Brilliant Black BN onto the electrode surface.

  • Stripping Step: After the accumulation period, initiate the linear potential scan towards more negative potentials.

  • Record the resulting voltammogram. The peak current corresponding to the reduction of Brilliant Black BN is measured.

Quantification
  • Create a calibration curve by measuring the peak currents of a series of standard solutions of Brilliant Black BN of known concentrations.

  • Determine the concentration of Brilliant Black BN in the pharmaceutical sample by interpolating its measured peak current on the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical relationships in the electrochemical detection process and the experimental workflow.

G cluster_0 Electrochemical Detection Principle A Brilliant Black BN in Solution B Adsorption onto Electrode Surface (Preconcentration) A->B Accumulation Time C Electrochemical Reduction (Potential Scan) B->C Negative Potential Sweep D Generation of Current Signal C->D E Signal Proportional to Concentration D->E

Caption: Principle of Electrochemical Detection of Brilliant Black BN.

G cluster_1 Experimental Workflow prep Sample Preparation (Pharmaceutical Formulation) measurement Electrochemical Measurement (LS-AdSV) prep->measurement electro_cell Prepare Electrochemical Cell (B-R Buffer, pH 3.0) electro_cell->measurement quantification Quantification of Brilliant Black BN measurement->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Experimental Workflow for Brilliant Black BN Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Brilliant Black BN HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Brilliant Black BN in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing or fronting) for Brilliant Black BN?

A1: The most frequent cause of poor peak shape for sulfonated azo dyes like Brilliant Black BN is secondary interactions between the analyte and the stationary phase.[1] Peak tailing, in particular, is often caused by the interaction of the analyte's acidic sulfonate groups with active silanol (B1196071) groups on the silica-based column packing.[1] Peak fronting can be an indication of sample overload.

Q2: What type of HPLC column is recommended for Brilliant Black BN analysis?

A2: A reversed-phase C18 column is commonly used for the analysis of azo dyes.[2] However, for highly sulfonated compounds like Brilliant Black BN, specialized columns such as those with mixed-mode capabilities (anion exchange/reversed-phase) or specifically end-capped columns to minimize silanol interactions can provide better peak shape and resolution.[3] A BIST™ A column, which is a negatively-charged cation-exchange column, has also been shown to provide high selectivity and excellent peak shape for Brilliant Black BN.[4]

Q3: How does mobile phase pH affect the peak resolution of Brilliant Black BN?

A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Brilliant Black BN. Since Brilliant Black BN is a sulfonated dye, its charge state is influenced by the mobile phase pH. Operating at a pH that suppresses the ionization of residual silanol groups on the column (typically pH < 4) can significantly reduce peak tailing.[5] Using a buffer is essential to maintain a stable pH throughout the analysis.

Q4: Should I use an isocratic or gradient elution for Brilliant Black BN analysis?

A4: Gradient elution is generally recommended for analyzing samples containing multiple components with varying polarities, which is often the case in food and drug matrices where Brilliant Black BN is found.[1] A gradient allows for the effective elution of all compounds in a reasonable time, leading to sharper peaks and improved resolution compared to an isocratic method.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for Brilliant Black BN is asymmetrical with a drawn-out tail.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 4.0 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to suppress the ionization of silanol groups on the stationary phase.[5] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column or a column with a polar-embedded phase to shield the analyte from residual silanols. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape, but this may not be suitable for all detectors (e.g., MS).
Column Contamination - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants.[6] - Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix.[6]
Sample Solvent Effects - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Issue 2: Poor Resolution Between Brilliant Black BN and Other Peaks

Symptoms: The Brilliant Black BN peak is not fully separated from adjacent peaks (co-elution).

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength - Adjust Gradient Profile: If using gradient elution, make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent concentration) to improve the separation of closely eluting peaks.[1] - Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.
Suboptimal Flow Rate - Decrease Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.[1]
Incorrect Column Chemistry - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Temperature Effects - Optimize Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Experiment with temperatures in the range of 30-50°C.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Brilliant Black BN

This protocol provides a starting point for developing a robust method for the analysis of Brilliant Black BN using a standard C18 column.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract Brilliant Black BN using a suitable solvent (e.g., a mixture of methanol and water).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[2]

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV-Vis at the maximum absorbance of Brilliant Black BN (approximately 570 nm).

  • Gradient Program:

    • Run a scouting gradient to determine the approximate elution time of Brilliant Black BN.

    • Optimize the gradient around the elution time to improve resolution. A representative gradient is provided in the data table below.

Protocol 2: Mobile Phase Preparation (20 mM Potassium Phosphate, pH 3.0)
  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Data Presentation

Table 1: Representative HPLC Method Parameters for Brilliant Black BN Analysis
ParameterMethod 1: Reversed-Phase (C18)Method 2: BIST™ A Column[4]
Column C18, 150 mm x 4.6 mm, 5 µmBIST™ A, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.05 mM TMDAP Phosphate, pH 4.0
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min2.0 mL/min
Column Temperature 35°CNot Specified
Detection Wavelength 570 nm600 nm
Injection Volume 10 µLNot Specified
Table 2: Example Gradient Program for Method 1 (Reversed-Phase C18)
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetric to the right? fronting Peak Fronting peak_shape->fronting Asymmetric to the left? coelution Co-elution peak_shape->coelution Overlapping peaks? ph Adjust Mobile Phase pH (e.g., to pH 2.5-4.0) tailing->ph sample_conc Reduce Sample Concentration or Injection Volume fronting->sample_conc gradient Optimize Gradient Profile (e.g., shallower gradient) coelution->gradient column_chem Change Column (e.g., end-capped, different phase) ph->column_chem end Improved Resolution ph->end guard_column Use Guard Column column_chem->guard_column guard_column->end sample_conc->end flow_rate Decrease Flow Rate gradient->flow_rate gradient->end solvent Change Organic Solvent (ACN vs. MeOH) flow_rate->solvent solvent->end Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Extraction & Filtration a1 System Equilibration p1->a1 p2 Mobile Phase Preparation & Degassing p2->a1 a2 Sample Injection a1->a2 a3 Gradient Elution a2->a3 d1 Data Acquisition a3->d1 d2 Peak Integration & Quantification d1->d2 Logical_Relationships center Peak Tailing (Brilliant Black BN) cause1 Cause: Secondary Silanol Interactions center->cause1 cause2 Cause: Column Contamination center->cause2 cause3 Cause: Sample Solvent Mismatch center->cause3 solution1a Solution: Lower Mobile Phase pH (<4) cause1->solution1a solution1b Solution: Use End-Capped Column cause1->solution1b solution2a Solution: Flush Column cause2->solution2a solution2b Solution: Install Guard Column cause2->solution2b solution3 Solution: Dissolve Sample in Mobile Phase cause3->solution3

References

Technical Support Center: Analysis of Food Black 1 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Food Black 1 (also known as Brilliant Black BN) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis by LC-MS?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2][3] These interfering components can include sugars, fats, proteins, and other additives present in the food sample.[4]

Q2: What are the common signs of matrix interference in my LC-MS results for this compound?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (either lower or higher than expected), and a significant difference in the peak response of this compound between a standard solution and a matrix-spiked sample.[5] You may also observe ion suppression, which is a decrease in the analyte's signal intensity.[6][7]

Q3: In which food matrices is significant matrix interference expected for this compound analysis?

A3: Complex matrices are more prone to causing significant matrix effects. For this compound, this includes confectionery (like gummy candies and chocolate), ice cream, and sauces.[8] These matrices contain high concentrations of sugars, fats, and other components that can interfere with the ionization process.[4] Beverages, especially clear ones, may exhibit less severe matrix effects.

Q4: How can I quantitatively assess the extent of matrix interference?

A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of a standard solution at the same concentration in a pure solvent. The following formula can be used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • For High-Sugar Matrices (e.g., Candies, Syrups): Employ Solid-Phase Extraction (SPE) with a cartridge suitable for polar compounds to remove sugars and other interferences. A simple dilution may not be sufficient.

    • For High-Fat Matrices (e.g., Chocolate, Ice Cream): A liquid-liquid extraction (LLE) or a protein precipitation step followed by SPE may be necessary to remove lipids and proteins.

    • For Simpler Matrices (e.g., Clear Beverages): A simple "dilute-and-shoot" approach after degassing might be adequate.[10]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient elution profile to better separate this compound from the interfering matrix components.

    • Column Selection: Ensure you are using a suitable column, such as a C18, and that it is not overloaded.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effect as the standards and samples will be similarly affected.[11]

Issue 2: Poor Peak Shape or Peak Splitting

Possible Cause: Co-elution of an interfering compound or issues with the analytical column.

Troubleshooting Steps:

  • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the guard column or the analytical column.

  • Adjust Mobile Phase: Modify the mobile phase composition, for instance, by altering the pH or the organic solvent ratio, to improve peak shape.

  • Review Sample Preparation: Inadequate sample cleanup can lead to the injection of particulates or highly retained compounds that affect peak shape. Ensure proper filtration of the final extract.

Issue 3: High Signal Enhancement Leading to Overestimation

Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.

Troubleshooting Steps:

  • Improve Chromatographic Separation: As with ion suppression, optimizing the LC gradient to separate the analyte from the enhancing compounds is crucial.

  • Utilize an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both ion suppression and enhancement, as it will be affected by the matrix in the same way as the analyte.

  • Dilute the Sample: In some cases, diluting the sample extract can reduce the concentration of the interfering compounds and mitigate the enhancement effect.

Data Presentation

The following table provides an illustrative example of the quantitative impact of different food matrices on the LC-MS/MS signal of this compound. The values are presented as a percentage of the signal obtained in a pure solvent standard, demonstrating the extent of ion suppression or enhancement.

Table 1: Illustrative Matrix Effects on this compound Signal in Various Food Matrices

Food MatrixPredominant InterferentsSample Preparation MethodMatrix Effect (%)*
Clear Soft Drink Sugars, AcidsDilution with Mobile Phase85% (Suppression)
Gummy Candy High Sugar, Gelling AgentsAcetonitrile Extraction & SPE65% (Suppression)
Chocolate Sauce Fats, Sugars, Cocoa SolidsLLE followed by SPE75% (Suppression)
Hard Candy High SugarAcetonitrile Extraction115% (Enhancement)

*Note: These values are representative and can vary depending on the specific product formulation and the analytical method used.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Gummy Candy
  • Weigh 1 gram of the homogenized gummy candy sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to dissolve the candy.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Methanol.

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: m/z 867.6 > 822.5 (This is a common transition for this compound, but should be optimized on the specific instrument).

    • Collision Energy and other MS parameters: Optimize based on instrument manufacturer's recommendations.

Visualizations

Diagram 1: General Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of this compound in food samples.

Diagram 2: Troubleshooting Logic for Matrix Interference

G Start Inaccurate Results? Assess_ME Assess Matrix Effect (Post-Spike vs. Solvent) Start->Assess_ME ME_Present Matrix Effect > 20%? Assess_ME->ME_Present Optimize_Prep Optimize Sample Prep (SPE, LLE) ME_Present->Optimize_Prep Yes End Accurate Results ME_Present->End No Optimize_LC Optimize LC Method Optimize_Prep->Optimize_LC Use_IS Use Internal Standard Optimize_LC->Use_IS Use_MM Use Matrix-Matched Calibrants Use_IS->Use_MM Revalidate Re-validate Method Use_MM->Revalidate Revalidate->End

Caption: A logical approach to troubleshooting matrix interference issues.

References

Technical Support Center: C.I. 28440 (Brilliant Black BN) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of C.I. 28440 (also known as Brilliant Black BN or Food Black 1) during sample extraction. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 28440 and why is its stability a concern during extraction?

C.I. 28440 is a synthetic, water-soluble black diazo dye.[1] As an azo dye, its molecular structure contains an azo bond (-N=N-) which is susceptible to cleavage under certain conditions. This degradation can lead to a loss of color and the formation of smaller aromatic amines, which may be of toxicological concern.[2] Ensuring the stability of C.I. 28440 during extraction is critical for accurate quantification and safety assessment.

Q2: What are the primary factors that cause C.I. 28440 degradation?

The primary factors that can induce degradation of C.I. 28440 and other azo dyes during sample preparation and extraction include:

  • pH: Extreme acidic or alkaline conditions can alter the dye's chemical structure. While generally stable, some azo dyes show increased degradation rates at very low or high pH.

  • Light Exposure: Azo dyes can be susceptible to photodegradation, where exposure to UV or even visible light can lead to the cleavage of the azo bond.

  • Temperature: High temperatures used during extraction or sample processing can accelerate degradation, following first-order reaction kinetics in many cases.[3][4]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix or extraction solvents can chemically alter the dye molecule.

Q3: How can I protect my samples from light-induced degradation?

To minimize photodegradation, it is crucial to protect the sample from light at all stages of the experiment. This can be achieved by:

  • Using amber glass vials or tubes for sample collection and storage.

  • Wrapping sample containers and extraction apparatus with aluminum foil.

  • Performing extraction and handling procedures in a dimly lit room or under yellow light.

  • Minimizing the exposure time of the sample to any light source.

Q4: What is the optimal pH range for extracting and storing C.I. 28440?

For many azo dyes, a slightly acidic to neutral pH range (approximately pH 4-7) is often optimal for maintaining stability. It is advisable to buffer your sample within this range if possible. In some extraction techniques like Solid Phase Extraction (SPE), pH control is also critical for ensuring proper retention and elution of the analyte.

Q5: Which solvents are recommended for the extraction of C.I. 28440?

C.I. 28440 is soluble in water.[1] For extraction from aqueous matrices, techniques like Solid Phase Extraction (SPE) are often preferred over liquid-liquid extraction. In SPE, after loading the aqueous sample, a combination of organic solvents such as methanol (B129727), acetonitrile, and water, often with pH modifiers like ammonium (B1175870) acetate (B1210297), are used for washing and elution. The choice of solvent will depend on the specific SPE sorbent and the sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of C.I. 28440.

Problem Potential Cause Recommended Solution
Low or No Recovery of Dye Analyte Breakthrough during SPE Loading: The sample's pH may not be optimal for retention on the sorbent.Adjust the sample pH to a range where the dye is retained by the SPE cartridge (typically slightly acidic for anion exchange sorbents).
Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to displace the dye from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier or add a small amount of ammonia (B1221849) to an organic solvent for anion exchange). Elute with multiple smaller volumes instead of one large volume.
Analyte Degradation: The dye may have degraded due to exposure to light, extreme pH, or high temperature.Review all sample handling steps. Ensure samples are protected from light, maintained at a suitable pH, and not exposed to excessive heat. Process samples as quickly as possible.
Color of the Extract is Faded or Shifted Photodegradation: Exposure to UV or ambient light has broken down the dye molecule.Immediately protect all subsequent samples from light using amber vials and by working in a dark environment.
pH Shift: The pH of the final extract may be outside the stable range for the dye, causing a color shift.Measure and adjust the pH of the final extract to a neutral or slightly acidic range.
Inconsistent Results Between Replicates Variable Degradation: Inconsistent exposure to light or temperature between samples is causing varying levels of degradation.Standardize all sample handling procedures to ensure each replicate is treated identically. Use a consistent and minimal exposure time to light and heat for all samples.
Incomplete Mixing or Extraction: The extraction process may not be uniform across all samples.Ensure thorough mixing during any liquid-liquid extraction steps and a consistent flow rate during SPE.

Quantitative Data on Dye Stability

Table 1: Illustrative Thermal Degradation of Food Colorants in Aqueous Solution (pH 3)

Temperature (°C)AnalyteHalf-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
60Anthocyanins (from black rice)15.20.045
80Anthocyanins (from black rice)6.80.102
100Anthocyanins (from black rice)2.50.277

Data adapted from studies on anthocyanins, which, like azo dyes, are subject to thermal degradation following first-order kinetics.[3]

Table 2: Illustrative pH Stability of Food Colorants at 25°C

pHAnalyte% Color Retention after 4 weeks
3.0Red-flesh potato anthocyanins86%
4.0Red-flesh potato anthocyanins~60%
5.0Red-flesh potato anthocyanins~45%

Data adapted from studies on anthocyanins, demonstrating the significant impact of pH on color stability.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of C.I. 28440 from a Beverage Sample

This protocol outlines a general procedure for the extraction and concentration of C.I. 28440 from a liquid matrix, such as a soft drink, while minimizing degradation.

Methodology:

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication for 15 minutes.

    • Take a 10 mL aliquot of the beverage.

    • Adjust the pH to 6.5 using 0.1 M ammonium acetate buffer.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Use an aminopropyl (NH2) bonded silica (B1680970) SPE cartridge (e.g., 500 mg, 3 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared 10 mL sample onto the SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Elute the C.I. 28440 from the cartridge with 2 mL of a 5% ammonia solution in methanol into an amber collection vial.[6] A second elution with a fresh 2 mL aliquot can be performed to ensure complete recovery.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for subsequent HPLC analysis.

All steps should be performed with minimal exposure to light.

Visualizations

G cluster_0 start Start: Low Analyte Recovery check_retention Is analyte in wash fraction? start->check_retention check_elution Is analyte in post-elution cartridge? check_retention->check_elution No cause_wash Cause: Wash solvent too strong check_retention->cause_wash Yes check_degradation Is extract discolored or colorless? check_elution->check_degradation No cause_elution Cause: Elution solvent too weak check_elution->cause_elution Yes cause_degradation Cause: Analyte Degradation check_degradation->cause_degradation Yes solution_wash Solution: Decrease organic % in wash cause_wash->solution_wash solution_elution Solution: Increase organic % or add modifier to eluent cause_elution->solution_elution solution_degradation Solution: Protect from light/heat, check pH cause_degradation->solution_degradation

Caption: Troubleshooting workflow for low recovery of C.I. 28440.

G cluster_workflow Optimized Extraction Workflow SamplePrep 1. Sample Preparation (pH adjust, filter) Condition 2. SPE Conditioning (Methanol -> Water) SamplePrep->Condition Protect from light Load 3. Sample Loading (1-2 mL/min) Condition->Load Wash 4. Washing (Deionized Water) Load->Wash Elute 5. Elution (Ammoniated Methanol) Wash->Elute Analyze 6. Analysis (Evaporate & Reconstitute) Elute->Analyze

Caption: Optimized SPE workflow for C.I. 28440 extraction.

References

Technical Support Center: Optimization of Mobile Phase for E151 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of the synthetic food dye E151 (Brilliant Black BN).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting mobile phase for E151 separation by reverse-phase HPLC?

A common starting point for the separation of E151, a highly polar compound due to its sulfonate groups, is a gradient elution using a C18 column.[1][2][3] The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier.[4][5] A typical setup involves:

  • Solvent A: An aqueous buffer such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403) at a concentration of 10-100 mM.[3][4] The pH is a critical parameter and should be controlled, often in the range of 6-7.[3][6]

  • Solvent B: Acetonitrile or methanol (B129727).[2][4] A gradient from a low to a high percentage of the organic modifier is commonly used to achieve good separation of E151 from other food dyes.[2][3]

Q2: When should I consider using an ion-pair reagent for E151 analysis?

An ion-pair reagent, such as tetra-butylammonium hydrogensulfate, can be beneficial when analyzing E151 alongside other dyes with varying numbers of sulfonate groups.[2] The ion-pair reagent is added to the mobile phase to improve the retention and peak shape of highly polar, ionic compounds like E151 on a reverse-phase column.[2] This technique can enhance the resolution between E151 and other similar dyes.[2]

Q3: What is Bridge Ion Separation Technology (BIST™) and how is it used for E151 separation?

BIST™ is a novel chromatographic technique that can be used for the separation of multi-charged species like E151.[7] This method utilizes a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), in a mobile phase with a high organic solvent content (e.g., acetonitrile).[1][7] The positively charged buffer acts as a bridge, linking the negatively charged E151 analyte to the negatively charged column surface.[1] This allows for the separation of compounds with the same charge but different molecular structures.[1]

Troubleshooting Guide

Q1: My E151 peak is tailing. What are the possible causes and solutions?

  • Cause: Peak tailing for sulfonated azo dyes like E151 is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[5][8][9]

  • Solutions:

    • Adjust Mobile Phase pH: Operating at a pH where the silanol groups are less ionized can reduce tailing.[9] Using a buffer can help maintain a stable pH.[9][10]

    • Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of accessible free silanol groups.[8]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions.[9]

    • Consider Ion-Pairing: Adding an ion-pair reagent can improve peak symmetry by forming a neutral complex with the analyte.[2]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample to see if the peak shape improves.[8]

Q2: I am seeing poor resolution between the E151 peak and an adjacent peak. How can I improve this?

  • Cause: Insufficient resolution can be due to a suboptimal mobile phase composition or gradient profile.

  • Solutions:

    • Optimize the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient will increase the separation time but can improve the resolution between closely eluting peaks.[2][4]

    • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify the Mobile Phase pH: A small change in the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and the stationary phase, thereby affecting selectivity and resolution.[10]

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.[11]

Q3: The retention time of my E151 peak is not consistent between injections. What could be the issue?

  • Cause: Fluctuating retention times can be caused by several factors, including an unstable mobile phase, a column that is not properly equilibrated, or issues with the HPLC system.[8]

  • Solutions:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.

    • Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, verify that the pH is consistent between batches.[8]

    • Inspect the HPLC System: Check for leaks in the system, and ensure the pump is delivering a consistent flow rate.[8]

    • Monitor Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3]

Experimental Protocols

Protocol: Reverse-Phase HPLC Method Optimization for E151 Separation

This protocol outlines a general procedure for developing a robust separation method for E151.

  • Column Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 20 mM ammonium acetate buffer and adjust the pH to 6.5 with acetic acid.[5][6] Filter through a 0.45 µm filter.

    • Solvent B (Organic): Use HPLC-grade acetonitrile.[4]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Detection: UV-Vis at 570 nm.[2]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-17 min: Hold at 50% B

      • 17-18 min: Linear gradient back to 5% B

      • 18-25 min: Re-equilibration at 5% B

  • Optimization Strategy:

    • Peak Shape: If peak tailing is observed, consider adding a small amount of a competing base to the mobile phase or adjust the pH.

    • Resolution: To improve the separation between E151 and other components, adjust the gradient slope. A shallower gradient over the elution range of interest will generally improve resolution.

    • Analysis Time: If the initial separation is good, the gradient can be steepened to reduce the overall run time.

Data Presentation

Table 1: Example Mobile Phase Compositions and their Effect on E151 Separation

Mobile Phase SystemStationary PhaseGradient Program ExampleObserved Outcome for E151Reference
Acetonitrile / Ammonium Acetate BufferC185% to 95% Acetonitrile over 20 minGood separation from other water-soluble dyes.[4]
Methanol / Potassium Dihydrogen Phosphate BufferRP-18Gradient elution (details vary)Effective for simultaneous determination of multiple food dyes.[2]
Acetonitrile / Water with TMDAP Formate BufferBIST™ A+80/20 to 60/40 MeCN/H₂O in 20 minHigh selectivity and good peak shape for E151.[7]
Acetonitrile / 100 mM Ammonium Acetate (pH 7)C18 Core-ShellGradient elutionFast separation of eight synthetic dyes, including E151, in under 6 minutes.[3]

Mandatory Visualization

TroubleshootingWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions1 Peak Shape Solutions cluster_solutions2 Resolution Solutions cluster_solutions3 Retention Time Solutions cluster_result Desired Outcome Problem Poor Chromatogram for E151 PeakShape Peak Tailing or Fronting? Problem->PeakShape Resolution Poor Resolution? Problem->Resolution Retention Inconsistent Retention Time? Problem->Retention AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes CheckOverload Check for Column Overload PeakShape->CheckOverload Yes UseEndcapped Use End-Capped Column PeakShape->UseEndcapped Yes OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes ChangeOrganic Change Organic Modifier Resolution->ChangeOrganic Yes ChangeColumn Change Stationary Phase Resolution->ChangeColumn Yes Equilibrate Ensure Proper Equilibration Retention->Equilibrate Yes CheckSystem Check HPLC System Retention->CheckSystem Yes PrepareFresh Prepare Fresh Mobile Phase Retention->PrepareFresh Yes GoodChromatogram Optimized Separation AdjustpH->GoodChromatogram CheckOverload->GoodChromatogram UseEndcapped->GoodChromatogram OptimizeGradient->GoodChromatogram ChangeOrganic->GoodChromatogram ChangeColumn->GoodChromatogram Equilibrate->GoodChromatogram CheckSystem->GoodChromatogram PrepareFresh->GoodChromatogram

Caption: Troubleshooting workflow for E151 chromatographic separation.

References

Technical Support Center: Addressing Photodegradation of Food Black 1 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Food Black 1 (also known as Brilliant Black BN, E151). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on the photodegradation of this synthetic azo dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

This compound is a synthetic black diazo dye used in various food products, pharmaceuticals, and cosmetics to impart a black color.[1] Its stability is crucial for product quality and appearance. Photodegradation, the breakdown of the dye molecule upon exposure to light, can lead to color fading, loss of product efficacy, and the potential formation of degradation byproducts, which may have different toxicological profiles than the parent dye. Understanding its photodegradation is essential for formulation development, stability testing, and ensuring product safety and quality.

Q2: What are the primary factors that influence the photodegradation of this compound?

The rate and extent of this compound photodegradation are influenced by several key parameters:

  • Light Intensity and Wavelength: Higher light intensity, particularly in the UV region of the spectrum, generally accelerates photodegradation.

  • pH of the Solution: The pH of the experimental solution is a critical factor. For instance, the degradation of Brilliant Black E151 has been shown to be significantly accelerated in alkaline conditions (pH ≈ 13).

  • Presence of Photocatalysts: Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) can act as photocatalysts, significantly increasing the rate of degradation upon irradiation by generating highly reactive oxygen species.

  • Dissolved Oxygen: Oxygen plays a crucial role in the photo-oxidative degradation pathway. Its absence can lead to different, often slower, degradation mechanisms.

  • Temperature: While light is the primary driver, temperature can influence reaction kinetics, with higher temperatures generally leading to faster degradation.[2]

  • Presence of Other Substances: Components in the solution matrix can act as sensitizers, quenchers, or scavengers of reactive species, thereby affecting the degradation rate. For example, inorganic ions like carbonates and phosphates can impede photocatalytic activity by scavenging hydroxyl radicals.[2]

Q3: What are the expected degradation products of this compound?

The complete mineralization of this compound would result in carbon dioxide, water, sulfate, and nitrate (B79036) ions. However, the degradation process typically involves the formation of various intermediate aromatic compounds. The primary mechanism involves the cleavage of the azo bonds (-N=N-). This can lead to the formation of smaller aromatic amines and phenolic compounds.[3][4] For sulfonated azo dyes, degradation often begins with the attack of hydroxyl radicals, leading to hydroxylated derivatives, followed by the formation of low-molecular-weight dicarboxylic acids.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during photodegradation experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Ensure the light source has reached a stable output before starting the experiment. Use a radiometer or lux meter to verify consistent light intensity across experiments. For accelerated testing, use a photostability cabinet with controlled illumination.[5]
Temperature Variations Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment.[6]
Inconsistent Sample Preparation Use calibrated pipettes and volumetric flasks for precise preparation of dye solutions. Ensure the pH of each solution is accurately measured and adjusted.
Contamination of Glassware or Solvents Thoroughly clean all glassware with appropriate solvents to remove any residual organic matter. Use high-purity solvents to minimize the presence of impurities that could interfere with the reaction.[6][7]
Dirty or Scratched Cuvettes Always use clean, scratch-free cuvettes for spectrophotometric measurements. Ensure the cuvette is placed in the spectrophotometer in the same orientation for each reading.[7]
Issue 2: Slower Than Expected or No Degradation
Possible Cause Troubleshooting Step
Incorrect Wavelength of Light Source Verify that the emission spectrum of your light source overlaps with the absorption spectrum of this compound or the photocatalyst being used. Azo dyes are known to be degraded by UV irradiation.
Low Concentration of Dissolved Oxygen (for photo-oxidation studies) Ensure adequate aeration of the solution by stirring or bubbling with air or oxygen, unless conducting anaerobic studies.[2]
Presence of Radical Scavengers Be aware of other components in your solution (e.g., buffers, salts) that may act as scavengers for reactive oxygen species.[2] Consider purifying the sample or using a simpler solvent system if possible.
Incorrect pH Optimize the pH of the solution. For some azo dyes, alkaline conditions can significantly enhance degradation.
Photocatalyst Inactivity If using a photocatalyst, ensure it is properly dispersed in the solution. Sonication can aid in breaking up agglomerates. Verify the activity of the catalyst with a standard, well-characterized compound.
Issue 3: Difficulty in Analyzing Degradation Products with HPLC-MS
Possible Cause Troubleshooting Step
Poor Chromatographic Resolution Optimize the mobile phase composition, gradient, and column temperature. The separation of ionic compounds like sulfonated dyes and their degradation products can be challenging.[8]
Matrix Effects in Mass Spectrometry The presence of salts and other matrix components can suppress or enhance the ionization of target analytes. Perform a matrix effect study and consider sample clean-up (e.g., solid-phase extraction) if necessary.[8]
Co-elution of Isomers or Impurities The presence of multiple peaks for a single compound could be due to isomerization, impurities in the initial dye, or the formation of various degradation products.[8] Utilize high-resolution mass spectrometry to aid in the identification of co-eluting species.
Low Concentration of Degradation Products Use a more sensitive mass spectrometer or consider pre-concentration of the sample.

Data Presentation

Table 1: Factors Influencing Photocatalytic Degradation of Azo Dyes

ParameterEffect on Degradation RateTypical Optimized ConditionsReference
pH Highly influential; affects catalyst surface charge and dye chemistry.Often acidic or alkaline, depending on the specific dye and catalyst.[2][9]
Catalyst Loading Increases up to an optimal point, then may decrease due to light scattering.Varies with reactor geometry and dye concentration.[9]
Initial Dye Concentration Higher concentrations can decrease the rate due to reduced light penetration.Dependent on the objectives of the study.[9]
Light Intensity Higher intensity generally increases the rate.Dependent on the experimental setup.[9]
Temperature A slight increase can be beneficial, but high temperatures can decrease dissolved oxygen.Typically ambient to slightly elevated temperatures.[2]
**Electron Acceptors (e.g., H₂O₂) **Can enhance degradation by preventing electron-hole recombination.Optimal concentration needs to be determined experimentally.[2][5]

Table 2: Kinetic Data for Brilliant Black BN Degradation

ConditionCatalystKinetic ModelRate ConstantReference
Alkaline (pH ≈ 13)Amorphous Alloy (Al₈₆Ni₆Co₂Gd₆)Pseudo-first-order (initial phase)Half-life (t₁/₂) = 27.6 h
PhotocatalysisF, Sm³⁺ co-doped TiO₂/MWCNTsPseudo-first-orderVaries with MWCNT loading[10]

Experimental Protocols

Protocol 1: General Photodegradation Experiment
  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare experimental solutions of the desired concentration by diluting the stock solution. Adjust the pH of the solution using dilute HCl or NaOH.

  • Experimental Setup: Place a known volume of the dye solution in a photoreactor. If using a photocatalyst, add the specified amount and stir in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Initiation of Photodegradation: Turn on the light source (e.g., UV lamp, solar simulator). Ensure consistent stirring throughout the experiment to maintain a homogenous suspension.

  • Sampling: At regular time intervals, withdraw aliquots of the solution. If a photocatalyst is used, centrifuge or filter the samples to remove the catalyst particles.

  • Analysis: Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Control Experiment: Run a parallel experiment in the dark to account for any degradation not induced by light.

Protocol 2: Analysis of Degradation Products by HPLC-MS
  • Sample Preparation: Collect samples at different time points from the photodegradation experiment. Filter the samples through a 0.22 µm syringe filter before analysis.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to detect a wide range of potential degradation products.

  • Data Analysis: Identify potential degradation products by comparing their mass spectra and retention times with known standards or by interpreting the fragmentation patterns to propose structures for unknown compounds.[3][4]

Visualizations

Signaling Pathways and Workflows

Photodegradation_Pathway cluster_catalyst Photocatalyst (e.g., TiO2) cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation Catalyst Catalyst e_h e- / h+ pair generation Catalyst->e_h Light (hν) O2 O2 H2O H2O Superoxide Superoxide (•O2-) O2->Superoxide e- Food_Black_1 This compound (Azo Dye) Hydroxyl_Radical Hydroxyl Radical (•OH) H2O->Hydroxyl_Radical h+ Intermediates Aromatic Intermediates Food_Black_1->Intermediates •OH, •O2- attack Mineralization CO2 + H2O + SO4^2- + NO3^- Intermediates->Mineralization Further Oxidation

Caption: Proposed photocatalytic degradation pathway of this compound.

Experimental_Workflow A 1. Prepare this compound Solution B 2. Adjust pH and add photocatalyst (if any) A->B C 3. Equilibrate in Dark B->C D 4. Irradiate with Light Source C->D E 5. Collect Aliquots at Time Intervals D->E F 6. Sample Preparation (Filter/Centrifuge) E->F G 7. Analyze by UV-Vis Spectrophotometry F->G Quantify Parent Dye H 8. Analyze by HPLC-MS F->H Identify Byproducts Troubleshooting_Logic Start Inconsistent Degradation Results? Check_Light Is Light Source Stable? Start->Check_Light Check_Temp Is Temperature Constant? Check_Light->Check_Temp Yes Solution Calibrate Light Source & Warm-up Before Use Check_Light->Solution No Check_Prep Is Sample Prep Consistent? Check_Temp->Check_Prep Yes Solution2 Use Temperature Control (e.g., water bath) Check_Temp->Solution2 No Solution3 Review and Standardize Preparation Protocol Check_Prep->Solution3 No End Problem Resolved Check_Prep->End Yes Solution->End Solution2->End Solution3->End

References

"Selection of optimal column for Brilliant Black BN analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal column and conditions for the analysis of Brilliant Black BN (also known as Food Black 1 or E151).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for Brilliant Black BN analysis?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most preferred method for analyzing synthetic food dyes like Brilliant Black BN.[1][2] Columns with a C18 stationary phase are the most common starting point for method development due to their hydrophobicity, which provides good retention for a wide range of molecules.[1][3][4][5][6]

Q2: What are the key chemical properties of Brilliant Black BN to consider for column selection?

A2: Brilliant Black BN is a synthetic diazo dye with the chemical formula C₂₈H₁₇N₅Na₄O₁₄S₄.[7] The presence of four sulfonate groups makes it a highly polar and anionic compound.[2][7] This high polarity and ionic nature are the primary factors influencing its retention behavior on different columns.

Q3: How does the mobile phase pH affect the analysis?

A3: Mobile phase pH is a critical parameter when analyzing ionizable compounds like Brilliant Black BN.[8][9] The pH can influence retention time, peak shape, and selectivity.[8][9] For acidic analytes, using a mobile phase with a low pH can help suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[8][10]

Q4: Are there alternative column chemistries to C18 for Brilliant Black BN?

A4: Yes, if optimal separation is not achieved on a C18 column, other stationary phases can offer different selectivity. Phenyl or Cyano (CN) columns can provide different interactions and may resolve co-eluting peaks.[11][12] Additionally, for highly charged species like Brilliant Black BN, specialized techniques such as Bridge Ion Separation Technology (BIST™) on a cation-exchange column have been shown to provide excellent retention and separation.[7][13]

Troubleshooting Guide

Q5: I am seeing poor or no retention of Brilliant Black BN on my C18 column. What should I do?

A5: Poor retention of Brilliant Black BN is common on standard C18 columns due to its high polarity.[14] Here are some solutions:

  • Increase Mobile Phase Aqueous Content: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). However, be aware that using highly aqueous mobile phases (>95% water) with conventional C18 columns can lead to retention loss due to a phenomenon known as phase collapse.[15][16]

  • Use an "Aqueous C18" Column: These columns are designed with polar-embedded or polar-endcapped stationary phases that allow for stable use in highly aqueous or even 100% aqueous mobile phases without phase collapse.[11][17]

  • Consider an Alternative Stationary Phase: A Phenyl or HILIC column may provide better retention for highly polar analytes.[14]

  • Employ Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the anionic dye, increasing its retention on a reversed-phase column.[2]

Q6: My Brilliant Black BN peak is tailing. How can I improve the peak shape?

A6: Peak tailing for acidic compounds is often caused by secondary interactions with active sites (residual silanols) on the silica (B1680970) surface of the column.[8]

  • Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. Ensure you are using a modern, high-quality column.[12]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing secondary interactions.[8][18]

  • Add a Buffer: Incorporating a buffer, such as ammonium (B1175870) acetate, into the mobile phase can help maintain a consistent pH and improve peak symmetry.[3][4]

Q7: I am having trouble separating Brilliant Black BN from other dyes in my sample. How can I improve the resolution?

A7: Improving resolution requires modifying the selectivity, efficiency, or retention of your method.

  • Optimize the Mobile Phase: Small changes in the organic solvent ratio or pH can significantly alter selectivity between two compounds.[11] Switching the organic modifier (e.g., from acetonitrile to methanol) can also change the elution order.

  • Change the Column Chemistry: This is one of the most effective ways to change selectivity.[11] If you are using a C18 column, trying a Phenyl or a polar-embedded phase can provide a different separation profile.[12]

  • Use a Higher Efficiency Column: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC systems) will increase the number of theoretical plates and improve resolution for closely eluting peaks.[6][11]

Data Presentation

Table 1: Typical HPLC/UPLC Column Specifications for Brilliant Black BN Analysis

ParameterHPLC ConfigurationUPLC ConfigurationRationale
Stationary Phase C18BEH C18, HPH-C18C18 is a good starting point for reversed-phase.[6] UPLC columns use advanced particle technology for higher efficiency.[3][5]
Particle Size 5 µm or 3.5 µm< 2 µm (e.g., 1.7 µm)Smaller particles provide significantly higher efficiency and resolution.[6]
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm2.1 x 100 mmStandard HPLC dimensions provide good resolution.[1][6] UPLC dimensions reduce run time and solvent use.[3][11]
Pore Size 100 - 120 Å130 ÅStandard pore sizes are suitable for small molecules like Brilliant Black BN.[12][17]

Table 2: Example Mobile Phase Conditions for Brilliant Black BN Analysis

MethodColumnMobile PhaseDetectionReference
UPLC-PDAACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmGradient of 30 mM Ammonium Acetate, Methanol, and AcetonitrilePDA (Photodiode Array)[3]
HPLC-DADC18, 5 µm, 4.6 x 250 mmIsocratic; Acetonitrile and a mixture of CH₃COONa:CH₃OHDAD (Diode Array Detector)[1]
UHPLC-DADAgilent Poroshell 120 HPH-C18, 2.7 µm, 3 x 100 mmGradient of 10 mM Na₂HPO₄ (pH 7) and MethanolDAD (Diode Array Detector)[5]
HPLC-UVBIST™ A+, 5 µm, 4.6 x 150 mmGradient of MeCN/H₂O with 5 mM TMDAP Formate (pH 5.0)UV (430, 520, 600 nm)[13]

Experimental Protocols

Detailed UPLC Protocol for the Separation of 13 Synthetic Dyes, Including Brilliant Black BN

This protocol is adapted from a method developed for the ACQUITY UPLC H-Class System.[3]

  • System: Waters ACQUITY UPLC H-Class System with PDA Detector.

  • Column: ACQUITY UPLC BEH C₁₈, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 30 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Mobile Phase C: Acetonitrile.

  • Gradient Program:

    • Start with a composition designed to retain polar dyes.

    • Execute a linear gradient to increase the organic solvent percentage to elute less polar dyes.

    • The total separation of 13 dyes can be achieved in under 8 minutes.[3]

  • Flow Rate: As appropriate for a 2.1 mm ID column (typically 0.3 - 0.5 mL/min).

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: PDA detector. Monitor at 400 nm for yellow dyes, 500 nm for orange/red dyes, and 630 nm for blue/black dyes.[3] Create a UV spectral library from individual standards for positive identification.

Visualization

ColumnSelectionWorkflow cluster_start cluster_phase Phase 1: Initial Column Choice cluster_eval Phase 2: Evaluate Performance cluster_troubleshoot Phase 3: Troubleshooting cluster_end start Start: Brilliant Black BN Analysis Required col_choice Select a C18 Column (e.g., 2.1x100mm, 1.7µm for UPLC) start->col_choice method_dev Develop Initial Method (e.g., Ammonium Acetate buffer with ACN/MeOH gradient) col_choice->method_dev eval Evaluate Peak Shape, Retention, and Resolution method_dev->eval poor_retention Poor Retention? eval->poor_retention No end Optimal Method Achieved eval->end Good tailing Peak Tailing? poor_retention->tailing No sol_retention Use Aqueous C18 Column or Increase % Aqueous poor_retention->sol_retention Yes poor_res Poor Resolution? tailing->poor_res No sol_tailing Lower Mobile Phase pH (e.g., to pH 3) tailing->sol_tailing Yes sol_res Optimize Gradient or Change Organic Solvent poor_res->sol_res Yes change_col Change Column Chemistry (e.g., Phenyl, HILIC, BIST™) poor_res->change_col Persistent Issue sol_retention->eval sol_tailing->eval sol_res->eval change_col->method_dev

Caption: Workflow for selecting an optimal column for Brilliant Black BN analysis.

References

Technical Support Center: Overcoming Solubility Challenges of C.I. 28440 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with the water-soluble dye C.I. 28440 (Brilliant Black BN, Food Black 1) in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems and questions related to the dissolution of C.I. 28440 in organic solvents.

Q1: Why is C.I. 28440 poorly soluble in most organic solvents?

A1: C.I. 28440 is a tetrasodium (B8768297) salt of a sulfonated azo dye.[1][2] The presence of four sulfonate (-SO₃⁻) groups makes the molecule highly polar and ionic, leading to its excellent solubility in water but poor solubility in non-polar or weakly polar organic solvents.[3] Organic solvents lack the ability to effectively solvate the charged sulfonate groups and sodium counter-ions.

Q2: I observe a fine suspension or cloudy mixture when I add C.I. 28440 to my organic solvent. What should I do?

A2: A cloudy or hazy appearance indicates that the dye is not fully dissolved and exists as a fine particulate suspension. To address this, you can:

  • Verify Solvent Polarity: Ensure you are using a polar organic solvent. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are better initial choices than non-polar solvents like toluene (B28343) or hexane.

  • Apply Gentle Heating: Carefully warming the mixture can increase the solubility of the dye. Do not exceed the boiling point of the solvent and monitor for any color change that might indicate degradation.

  • Increase Agitation: Continuous stirring or sonication can facilitate the dissolution process.

  • Filter the Solution: If a true solution is required for your application, you may need to filter out the undissolved particles using a syringe filter (e.g., 0.22 µm or 0.45 µm). Note that this will lower the effective concentration of the dye in your solution.

Q3: Can I use a co-solvent to improve the solubility of C.I. 28440?

A3: Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which C.I. 28440 has some solubility (e.g., DMSO, DMF, or a polar protic solvent like ethanol) with your primary organic solvent, you can create a solvent mixture with an intermediate polarity that may better dissolve the dye. Start by preparing a concentrated stock solution of the dye in a suitable polar solvent and then add it dropwise to your primary organic solvent while stirring.

Q4: My experiment requires a non-polar organic solvent. How can I dissolve C.I. 28440 in it?

A4: For non-polar solvents, direct dissolution is highly unlikely. You will need to employ more advanced techniques to modify the dye's properties to make it more compatible with the non-polar environment. The two primary methods for this are:

  • Phase-Transfer Catalysis (PTC): This technique uses a phase-transfer agent to "carry" the dye molecule from an aqueous phase (where it is soluble) into the organic phase.

  • Ion-Pairing: This method involves adding a reagent that forms a neutral, more hydrophobic ion-pair with the dye molecule, thereby increasing its solubility in organic solvents.

Q5: Are there any safety concerns I should be aware of when trying to dissolve C.I. 28440?

A5: Always consult the Safety Data Sheet (SDS) for C.I. 28440 and any solvents or reagents you are using. When heating solvents, be aware of their flash points and use appropriate ventilation. Some phase-transfer catalysts and ion-pairing reagents may have their own specific handling requirements and potential toxicities.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for C.I. 28440 in various solvents.

SolventChemical FormulaTypeReported Solubility (at ambient temperature)
WaterH₂OPolar ProticVery Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic5 mg/mL[4]
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic1 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)N/AAqueous Buffer10 mg/mL[4]
EthanolC₂H₅OHPolar ProticSlightly Soluble

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for three key techniques to improve the solubility of C.I. 28440 in organic solvents.

Co-Solvent System Protocol

This protocol is suitable when a mixture of solvents is acceptable for the final application.

Objective: To dissolve C.I. 28440 in a target organic solvent using a polar co-solvent.

Materials:

  • C.I. 28440 powder

  • Primary organic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Co-solvent (e.g., DMSO, DMF, ethanol)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Vortex mixer or sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh a precise amount of C.I. 28440 powder.

    • Dissolve the powder in a minimal amount of the chosen co-solvent (e.g., DMSO) in a volumetric flask.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Titrate into the Primary Solvent:

    • Measure the desired volume of the primary organic solvent into a beaker or flask equipped with a magnetic stir bar.

    • Begin stirring the primary solvent.

    • Slowly add the concentrated C.I. 28440 stock solution dropwise to the stirring primary solvent.

  • Observe and Adjust:

    • Monitor the solution for any signs of precipitation or cloudiness.

    • If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture.

    • Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps the dye in solution at the desired concentration.

Phase-Transfer Catalysis (PTC) Protocol

This method is ideal for transferring C.I. 28440 into a non-polar organic solvent when a biphasic system can be used.

Objective: To solubilize C.I. 28440 in a non-polar organic solvent using a phase-transfer catalyst.

Materials:

  • C.I. 28440 powder

  • Deionized water

  • Non-polar organic solvent (e.g., toluene, dichloromethane)

  • Phase-Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Aqueous Dye Solution:

    • Dissolve a known concentration of C.I. 28440 in deionized water to create a vibrant aqueous solution.

  • Prepare the Organic Phase:

    • In a separate container, dissolve the phase-transfer catalyst in the non-polar organic solvent. A typical starting concentration for the PTC is 1-5 mol% relative to the dye.

  • Combine and Stir:

    • Combine the aqueous dye solution and the organic PTC solution in a separatory funnel or a flask with vigorous stirring.

    • Stir the biphasic mixture vigorously for several hours. The PTC will facilitate the transfer of the dye from the aqueous phase to the organic phase.

  • Phase Separation:

    • Allow the two phases to separate. The organic layer should now be colored with the C.I. 28440.

    • Carefully separate the organic layer containing the solubilized dye.

Ion-Pairing Protocol

This protocol is effective for increasing the solubility of C.I. 28440 in a range of organic solvents by forming a more hydrophobic complex.

Objective: To enhance the solubility of C.I. 28440 in an organic solvent by forming an ion-pair.

Materials:

  • C.I. 28440 powder

  • Organic solvent of interest

  • Ion-Pairing Agent: A quaternary ammonium (B1175870) salt with long alkyl chains, such as cetyltrimethylammonium bromide (CTAB) or a similar cationic surfactant.

  • Magnetic stirrer and stir bar

  • Centrifuge (optional)

Procedure:

  • Prepare the Dye Suspension:

    • Disperse a known amount of C.I. 28440 powder in the organic solvent. It will likely not dissolve at this stage.

  • Add the Ion-Pairing Agent:

    • Add the ion-pairing agent to the suspension. The molar ratio of the ion-pairing agent to the dye should be at least 4:1, to pair with each of the four sulfonate groups. An excess of the ion-pairing agent may be required.

  • Stir and Equilibrate:

    • Stir the mixture at room temperature for an extended period (e.g., overnight) to allow for the formation of the ion-pair complex.

  • Isolate the Soluble Complex:

    • After stirring, observe the solution. A significant portion of the dye should now be dissolved, imparting color to the solvent.

    • If any solid material remains (e.g., sodium bromide from the reaction), it can be removed by centrifugation and decantation, or by filtration.

Visualized Workflows and Logic

Troubleshooting Logic for C.I. 28440 Solubility

Troubleshooting_Solubility start Start: Dissolve C.I. 28440 in Organic Solvent issue Issue: Dye does not dissolve or forms a suspension start->issue check_solvent Is the solvent polar? (e.g., DMSO, DMF, Ethanol) issue->check_solvent nonpolar_req Is a non-polar solvent required? issue->nonpolar_req use_polar Use a polar solvent check_solvent->use_polar No heat_agitate Apply gentle heat and/or sonication check_solvent->heat_agitate Yes use_polar->heat_agitate still_issue Still not fully dissolved? heat_agitate->still_issue cosolvent Try a Co-Solvent System still_issue->cosolvent Yes success Success: Dye is dissolved still_issue->success No cosolvent->success ptc Use Phase-Transfer Catalysis nonpolar_req->ptc Yes ion_pairing Use Ion-Pairing nonpolar_req->ion_pairing ptc->success ion_pairing->success

Caption: A flowchart for troubleshooting solubility issues with C.I. 28440.

Experimental Workflow: Co-Solvent System

Co_Solvent_Workflow start Start step1 1. Prepare concentrated stock of C.I. 28440 in a polar co-solvent (e.g., DMSO). start->step1 step2 2. Measure the primary organic solvent. step1->step2 step3 3. Slowly add the stock solution to the stirring primary solvent. step2->step3 step4 4. Observe for precipitation. step3->step4 step5 5. Adjust co-solvent ratio if needed. step4->step5 end End: Homogeneous Solution step5->end

Caption: Experimental workflow for the co-solvent solubility enhancement method.

Experimental Workflow: Phase-Transfer Catalysis

PTC_Workflow start Start step1 1. Prepare aqueous solution of C.I. 28440. start->step1 step2 2. Prepare organic solution of Phase-Transfer Catalyst (PTC). start->step2 step3 3. Combine aqueous and organic phases and stir vigorously. step1->step3 step2->step3 step4 4. Allow phases to separate. step3->step4 step5 5. Collect the colored organic phase. step4->step5 end End: Dye in Organic Phase step5->end

Caption: Experimental workflow for the phase-transfer catalysis method.

Experimental Workflow: Ion-Pairing

Ion_Pairing_Workflow start Start step1 1. Suspend C.I. 28440 in the target organic solvent. start->step1 step2 2. Add ion-pairing agent (e.g., CTAB) to the suspension. step1->step2 step3 3. Stir the mixture to allow ion-pair formation. step2->step3 step4 4. Separate any remaining solids (e.g., by centrifugation). step3->step4 end End: Solubilized Ion-Paired Dye step4->end

Caption: Experimental workflow for the ion-pairing solubility enhancement method.

References

"Reducing ion suppression effects for Food Black 1 in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Food Black 1 (also known as Brilliant Black BN) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Q1: Why is the signal intensity for this compound consistently low or non-existent in my LC-MS/MS analysis?

A1: Low signal intensity for this compound is a common problem often attributed to significant ion suppression from complex food matrices. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Complex matrices in foodstuffs are a primary cause of ion suppression. A simple "dilute and shoot" approach may not be sufficient. Consider implementing a more rigorous sample cleanup technique.

    • Solid-Phase Extraction (SPE): For sulfonated azo dyes like this compound, ion-exchange SPE cartridges are often effective. Weak anion exchange (WAX) cartridges can retain the negatively charged sulfonate groups of the dye while allowing neutral and basic matrix components to be washed away.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of food matrices and can be adapted for food dyes. The cleanup step using dispersive SPE with sorbents like C18 and primary secondary amine (PSA) can remove interfering compounds.

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound is a major contributor to ion suppression. Improving the chromatographic separation can move the analyte to a cleaner region of the chromatogram.

    • Column Chemistry: A C18 column is a common starting point. However, for highly polar compounds like this compound, consider a column with a more polar-modified stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase Gradient: Adjust the gradient profile to enhance the separation between this compound and any interfering peaks observed in a blank matrix injection.

  • Check Mass Spectrometer Parameters:

    • Ionization Source: Electrospray ionization (ESI) is typically used for sulfonated dyes. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.

    • Polarity: this compound, with its sulfonate groups, will ionize well in negative ion mode. Confirm you are acquiring data in the correct polarity.

Q2: My calibration curve for this compound is not linear, especially at lower concentrations. What could be the cause?

A2: Non-linear calibration curves, particularly at the lower end, can be a result of inconsistent matrix effects across different concentrations.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for consistent ion suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound would be ideal. If unavailable, a structurally similar compound that does not occur in the sample and has a similar retention time and ionization response can be used to correct for variability in both sample preparation and ion suppression.

  • Improve Sample Cleanup: Inconsistent matrix effects can arise from a sample preparation method that is not robust. Re-evaluate your SPE or QuEChERS protocol to ensure consistent removal of interfering components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of a target analyte is reduced due to the presence of other co-eluting compounds (the matrix).[1] These matrix components can compete with the analyte for ionization in the ion source, leading to a decrease in the number of analyte ions that reach the detector.[1] This results in lower sensitivity, poor accuracy, and unreliable quantification.[1] this compound is a sulfonated azo dye, and when analyzing it in complex food matrices like beverages, candies, or sauces, a multitude of other compounds (sugars, fats, proteins, other additives) are present that can cause significant ion suppression.

Q2: What is the most effective sample preparation technique to reduce ion suppression for this compound?

A2: The most effective technique often depends on the specific food matrix. However, Solid-Phase Extraction (SPE) is a highly effective and widely used method for cleaning up samples containing food dyes. For sulfonated dyes like this compound, Weak Anion Exchange (WAX) SPE cartridges have shown excellent results in selectively retaining the dye while allowing matrix interferences to be washed away. A study on the analysis of 14 synthetic dyes in jelly and gummy candy demonstrated good recoveries using Oasis WAX SPE cartridges.[2]

Q3: Can I use the QuEChERS method for this compound analysis?

A3: Yes, the QuEChERS method can be adapted for the analysis of this compound in various food matrices.[3] The key is to optimize the dispersive SPE cleanup step. A combination of C18 sorbent to remove non-polar interferences and Primary Secondary Amine (PSA) to remove sugars and organic acids is a good starting point.[4] The choice and amount of sorbent may need to be adjusted based on the specific food matrix.

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: A good starting point for LC-MS/MS analysis of this compound is to use a reversed-phase C18 column with a gradient elution. A simple LC-MS method for the simultaneous determination of 18 synthetic food additives, including Brilliant Black BN, in various beverages has been developed.[5] The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component like methanol (B129727) or acetonitrile.[5] For detection, a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended, monitoring at least two multiple reaction monitoring (MRM) transitions for confident identification and quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sulfonated Azo Dyes

Sample Preparation TechniqueSorbent/MethodTypical Recovery RateKey AdvantagesCommon Matrices
Solid-Phase Extraction (SPE) Weak Anion Exchange (WAX)80-110%High selectivity for anionic dyes, effective removal of matrix interferences.Beverages, Candies, Sauces
C1870-100%Good for removing non-polar interferences.Aqueous samples
QuEChERS Acetonitrile extraction with d-SPE cleanup (PSA and C18)85-120%[3]Fast, easy, and uses minimal solvent. Broadly applicable to many matrices.Fruits, Vegetables, Grains

Recovery rates are generalized from literature on synthetic food dyes and may vary depending on the specific analyte, matrix, and protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in a Beverage Sample

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Degas carbonated beverage samples by sonication.

    • Centrifuge samples containing suspended solids.

    • Dilute the sample 1:1 with deionized water.

  • SPE Cartridge Conditioning:

    • Condition an Oasis WAX SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 5 mL of the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Beverage Sample Dilution Dilute with Water Sample->Dilution SPE_Load Load Sample Dilution->SPE_Load SPE_Condition Condition WAX SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_MS Inject into LC-MS/MS Recon->LC_MS Data_Acq Data Acquisition (MRM) LC_MS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: SPE Workflow for this compound Analysis.

troubleshooting_logic cluster_quantification For Quantification Issues Start Low Signal for this compound SamplePrep Improve Sample Preparation (SPE or QuEChERS) Start->SamplePrep Chromatography Optimize LC Separation (Column, Gradient) Start->Chromatography MS_Params Check MS Parameters (Ion Source, Polarity) Start->MS_Params MatrixMatched Use Matrix-Matched Calibrants Start->MatrixMatched InternalStd Use Internal Standard Start->InternalStd

Caption: Troubleshooting Ion Suppression for this compound.

References

Technical Support Center: Method Ruggedness Testing for Brilliant Black BN Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Brilliant Black BN, a synthetic black diazo dye, using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1] The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and robustness of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is method ruggedness and how does it differ from robustness?

A1: Method ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots.[2] Robustness, on the other hand, is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[2][3] For instance, if a method specifies a temperature of 30°C, testing at 28°C and 32°C would be a robustness study.

Q2: Why is ruggedness testing important for the quantification of Brilliant Black BN?

A2: Ruggedness testing is crucial as it ensures that the analytical method for Brilliant Black BN quantification will provide consistent and reliable results when transferred between different laboratories or when minor changes in the analytical environment occur. This is particularly important in regulated environments like the pharmaceutical industry to guarantee data integrity.

Q3: What are the typical parameters to investigate in a ruggedness test for an HPLC method?

A3: For an HPLC method, ruggedness testing typically involves assessing the impact of variations in:

  • Column temperature

  • Mobile phase pH

  • Flow rate

  • Wavelength of detection

  • Different HPLC columns (e.g., different batches or manufacturers)

  • Different analysts performing the test

  • Different instruments

Q4: What are common issues encountered during the HPLC analysis of Brilliant Black BN?

A4: Common issues include retention time shifts, poor peak shape (tailing or fronting), baseline noise or drift, and loss of sensitivity. These can be caused by a variety of factors including improper mobile phase preparation, column degradation, air bubbles in the system, or a contaminated guard column.[4]

Q5: Can UV-Vis spectrophotometry be used for Brilliant Black BN quantification, and what are its limitations?

A5: Yes, UV-Vis spectrophotometry, particularly derivative spectrophotometry, can be used for the quantification of Brilliant Black BN. This method is often simpler and faster than HPLC. However, its main limitation is lower selectivity, making it susceptible to interference from other compounds in the sample that absorb light at similar wavelengths.[5] HPLC provides better separation of the analyte from matrix components.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Retention Time Drift 1. Poor column temperature control. 2. Incorrect mobile phase composition. 3. Column not properly equilibrated. 4. Change in flow rate.1. Use a thermostatted column oven. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Increase column equilibration time. 4. Check the pump for leaks and verify the flow rate.[4]
Poor Peak Shape (Tailing) 1. Active sites on the column interacting with the analyte. 2. Blocked column frit. 3. Incorrect mobile phase pH.1. Use a different column or add a competing base to the mobile phase. 2. Reverse flush the column or replace it. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[4]
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated detector flow cell. 3. Mobile phase components are not miscible or are impure.1. Degas the mobile phase and purge the system. 2. Flush the flow cell with a strong solvent like isopropanol. 3. Use HPLC-grade solvents and ensure miscibility.[4]
Loss of Sensitivity 1. Contaminated guard or analytical column. 2. Detector lamp failing. 3. Incorrect injection volume.1. Replace the guard column or wash the analytical column. 2. Replace the detector lamp. 3. Verify the autosampler's injection accuracy.[4]
UV-Vis Spectrophotometry Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent Absorbance Readings 1. Cuvette is not clean or is scratched. 2. Air bubbles in the cuvette. 3. Fluctuation in lamp intensity.1. Clean the cuvette with an appropriate solvent or use a new one. 2. Gently tap the cuvette to dislodge air bubbles. 3. Allow the instrument to warm up sufficiently.
Non-linear Calibration Curve 1. Concentrations are outside the linear range of the assay. 2. Chemical interactions at high concentrations.1. Prepare standards within the expected linear range. 2. Dilute samples to fall within the linear range.
High Background Signal 1. Contaminated blank solution. 2. Interfering substances in the sample matrix.1. Use fresh, high-purity solvent for the blank. 2. Employ a sample cleanup procedure like solid-phase extraction.

Data Presentation

Table 1: Typical Parameters for HPLC Method Ruggedness Testing of Brilliant Black BN
ParameterNominal ValueVariation 1Variation 2Acceptance Criteria for System Suitability
Mobile Phase Composition (% Acetonitrile) 20%18%22%Tailing Factor: ≤ 2.0; Theoretical Plates: > 2000
Column Temperature 30°C28°C32°CRetention Time %RSD: ≤ 2.0%
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minResolution between adjacent peaks: > 1.5
Detection Wavelength 570 nm568 nm572 nmPeak Area %RSD: ≤ 2.0%
Mobile Phase pH 6.86.67.0Peak Asymmetry: 0.8 - 1.5
Table 2: Validation Data for Derivative Spectrophotometry Method for Brilliant Black BN
ParameterResult
Linearity Range 2 - 35 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.328 µg/mL
Limit of Quantification (LOQ) 0.99 µg/mL
Wavelength for Quantification (¹D) 624 nm

Experimental Protocols

HPLC Method for Brilliant Black BN Quantification

This protocol is a synthesized example based on common practices for azo dye analysis.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM ammonium acetate buffer:acetonitrile (80:20 v/v). The pH can be adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: 570 nm.

4. Standard Preparation:

  • Prepare a stock solution of Brilliant Black BN (e.g., 100 µg/mL) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

5. Sample Preparation:

  • For liquid samples, dilute with the mobile phase as necessary.

  • For solid samples, perform a suitable extraction (e.g., with a methanol/water mixture) followed by filtration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Before sample analysis, inject a standard solution (e.g., five replicates) and verify that system suitability parameters (e.g., retention time repeatability, peak tailing, and theoretical plates) meet the predefined criteria.[6]

Derivative Spectrophotometry Method for Brilliant Black BN Quantification

This protocol is based on a published method.

1. Instrumentation:

  • UV-Vis Spectrophotometer capable of recording derivative spectra.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Brilliant Black BN analytical standard.

  • Distilled water.

3. Standard Preparation:

  • Prepare a stock solution of Brilliant Black BN (100 µg/mL) by dissolving an accurately weighed amount in distilled water.

  • Prepare working standards (e.g., 2, 6, 10, 14, 18, 22, 26, 30, 35 µg/mL) by diluting the stock solution with distilled water.

4. Measurement Procedure:

  • Record the zero-order absorption spectra of the standards and samples from 400 to 700 nm against a distilled water blank.

  • Calculate the first derivative spectra for all recorded spectra.

  • Measure the amplitude of the first derivative signal at the zero-crossing point of any interfering substance, which for Brilliant Black BN can be at 624 nm.

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the first derivative signal at 624 nm versus the concentration of the standards.

  • Determine the concentration of Brilliant Black BN in the samples from the calibration curve.

Visualizations

Experimental_Workflow_HPLC_Ruggedness_Testing start Define Ruggedness Parameters and Acceptance Criteria prep Prepare Mobile Phase and Samples start->prep nominal Run Analysis at Nominal Conditions prep->nominal vary Systematically Vary One Parameter (e.g., Temp, Flow Rate, pH) nominal->vary vary->nominal Return to nominal for next parameter run_varied Run Analysis Under Varied Conditions vary->run_varied collect Collect Data (Retention Time, Peak Area, Resolution) run_varied->collect analyze Analyze Data Against Acceptance Criteria collect->analyze report Report Findings and Assess Method Robustness analyze->report

Caption: Workflow for HPLC Method Ruggedness Testing.

Troubleshooting_Logic node_q node_q node_a node_a node_s node_s start Problem Observed: Inconsistent Results q1 Is Retention Time Shifting? start->q1 a1 Check Mobile Phase Preparation & Composition q1->a1 Yes q2 Is Peak Shape Poor? q1->q2 No a1->q2 a2 Check Column Condition & Mobile Phase pH q2->a2 Yes q3 Is Baseline Noisy? q2->q3 No a2->q3 a3 Degas Mobile Phase & Clean Detector q3->a3 Yes end Problem Resolved q3->end No a3->end

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Food Black 1 in Confectionery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Food Black 1 (also known as Brilliant Black BN) in confectionery products.[1][2][3][4] Alternative analytical techniques are also discussed, supported by experimental data to offer a critical evaluation of performance.

This compound is a synthetic black diazo dye used in a variety of food products, including desserts, sweets, and beverages, to enhance their visual appeal.[1][3] Due to potential health concerns and regulatory limits on its usage, accurate and reliable analytical methods for its quantification in complex food matrices are crucial.

Comparative Analysis of Analytical Methods

While HPLC with Diode Array Detection (DAD) or UV-Vis detection is the most common technique for analyzing synthetic food dyes, other methods offer distinct advantages.[5][6][7][8] This section compares HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Derivative Spectrophotometry.

Table 1: Comparison of Analytical Method Performance for this compound Analysis

ParameterHPLC-DADUPLC-PDADerivative Spectrophotometry
Principle Chromatographic separation based on polarity, followed by detection using a diode array detector.[9][10]Chromatographic separation using smaller particle size columns for higher resolution and speed.[5][6]Measurement of the derivative of the absorbance spectrum to resolve overlapping spectra.
Limit of Detection (LOD) 0.032 - 0.07 µg/mLGenerally lower than HPLC0.328 µg/mL
Limit of Quantification (LOQ) 0.098 - 0.2 µg/mLGenerally lower than HPLC0.99 µg/mL
Linearity Range Wide, typically in the µg/mL range.Wide, similar to or better than HPLC.2 - 35 µg/mL
Analysis Time ~20-60 minutes[5][9]< 20 minutes[5]Rapid
Resolution GoodExcellentLower, prone to matrix interference.[7]
Advantages Robust, widely available, good for simultaneous analysis of multiple dyes.[6][10]Faster analysis, higher resolution, and sensitivity.[5][6]Simple, rapid, and cost-effective.
Disadvantages Longer run times compared to UPLC, potential for band broadening.[5]Higher backpressure requires specialized equipment.Less specific, susceptible to interference from other compounds in the sample matrix.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and HPLC analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and cleaning up food dyes from confectionery is solid-phase extraction.

  • Sample Dissolution : Weigh 1 gram of the homogenized confectionery sample and dissolve it in acidified water (e.g., with acetic acid).[5] Heating may be required to fully dissolve the sample.

  • SPE Column Conditioning : Condition a polyamide or C18 SPE cartridge by washing it with methanol (B129727) followed by acidified water.

  • Sample Loading : Apply the dissolved sample extract to the conditioned SPE column.

  • Washing : Wash the column with acidified water to remove sugars and other water-soluble interferences.

  • Elution : Elute the retained this compound from the column using an ammoniated solution containing ethanol.[5]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Method Protocol

This protocol is a representative example for the analysis of this compound.

  • Instrument : Agilent 1260 Infinity LC System or similar.[6]

  • Column : Agilent Poroshell EC-C18 (or equivalent C18 column, e.g., 250 mm × 3 mm, 4 μm).[6][9]

  • Mobile Phase A : 0.08 M Ammonium Acetate (pH 6.5).[9]

  • Mobile Phase B : Acetonitrile/Methanol/Water (25:25:50 v/v/v).[9]

  • Gradient Elution : A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over approximately 20 minutes.[9]

  • Flow Rate : 0.5 mL/min.[9]

  • Injection Volume : 20 µL.[9]

  • Column Temperature : 40°C.[9]

  • Detection : Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength for this compound.

Method Validation Workflow and Data

The validation of an analytical method ensures its reliability, accuracy, and precision for the intended purpose.[11][12]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability A Selectivity & Specificity B Linearity & Range A->B Establish working range C Accuracy (Recovery) B->C Assess closeness to true value D Precision (Repeatability & Intermediate) C->D Evaluate measurement variability E Limit of Detection (LOD) D->E Determine lowest detectable amount F Limit of Quantification (LOQ) E->F Determine lowest quantifiable amount G Robustness F->G Assess method's resistance to small changes H System Suitability Testing H->A Continuous Monitoring

Caption: Workflow for HPLC method validation.

Table 2: Typical Validation Parameters for an HPLC-DAD Method for Food Dyes

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, R²) ≥ 0.9990.999 - 1.000[13]
Accuracy (Recovery %) 80 - 110%95 - 101%[10]
Precision (Relative Standard Deviation, RSD %) Intra-day: ≤ 2% Inter-day: ≤ 3%Intra-day: 0.26 - 3.66% Inter-day: Varies[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.032 - 0.07 µg/mL[9]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.098 - 0.2 µg/mL[9]
Robustness RSD ≤ 5% for minor changes in method parameters-
System Suitability (%CV) Retention Time: < 2% Peak Area: < 2%< 2%[12]

Logical Relationship of Analytical Steps

The overall process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and traceability.

Analytical_Process Sample Sample Receipt & Homogenization Extraction Sample Extraction & Cleanup (SPE) Sample->Extraction Analysis HPLC-DAD Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Validation Method Validation Checks DataProcessing->Validation Reporting Final Report Generation Validation->Reporting

Caption: Logical flow of the analytical process.

References

"Inter-laboratory study for the analysis of Brilliant Black BN"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Brilliant Black BN (E151), a synthetic black diazo dye commonly used as a food additive.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis. While no direct inter-laboratory comparison studies were identified, this document synthesizes data from various validated analytical methods to offer a comparative perspective on their performance.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of Brilliant Black BN depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance indicators of different analytical techniques reported in the literature.

Analytical TechniqueLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Relative Standard Deviation (RSD) (%)
Derivative Spectrophotometry2 - 350.3280.990.94 - 4.31
Voltammetry[2]Not specified0.12 µM*Not specifiedNot specified
UHPLC-DAD[3]Not specified0.017 - 0.025 0.057 - 0.082Not specified

*Converted from µM for comparison, assuming a molar mass of 867.69 g/mol . **Values represent the range for a panel of synthetic food colors including Brilliant Black BN.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the methods compared in this guide.

1. Derivative Spectrophotometry

This method is suitable for the simultaneous determination of Brilliant Black BN and other colorants, such as Ponceau 4R, in foodstuffs.

  • Instrumentation : A UV/Vis spectrophotometer is required for spectral measurements.

  • Sample Preparation : For the analysis of Brilliant Black BN in food samples, a simple dilution step is often sufficient. A common procedure involves accurately weighing a portion of the homogenized sample, dissolving it in a suitable solvent like 0.1 M ammonium (B1175870) acetate (B1210297) in water, and diluting it to a known volume.[4]

  • Analysis : The first derivative spectrum of the sample solution is recorded. Brilliant Black BN is quantified using the peak amplitude at its specific wavelength, which for the first derivative is 624 nm. A calibration curve is constructed by plotting the derivative absorbance against the concentration of standard solutions.

2. Voltammetry

A recently developed electrochemical method offers a sensitive alternative for the determination of Brilliant Black BN.[2]

  • Instrumentation : This method utilizes a dropping mercury electrode for the electrochemical reduction of Brilliant Black BN, while a glassy carbon electrode is used for its oxidation.[2] The analysis is based on linear scan adsorptive stripping voltammetry at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[2]

  • Sample Preparation : The method has been successfully applied to the direct determination of Brilliant Black BN in spiked tap water and soft drinks.[2]

  • Analysis : The determination is based on the reduction of Brilliant Black BN in a Britton-Robinson buffer at pH 3.0.[2] A limit of detection of 0.12 μM can be achieved with an accumulation time of 300 seconds in an unstirred solution.[2]

3. Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

UHPLC-DAD is a powerful technique for the simultaneous analysis of multiple synthetic food colorants.[3]

  • Instrumentation : A UHPLC system equipped with a Diode Array Detector is used. An Agilent Poroshell 120 HPH-C18 column (3 x 100 mm, 2.7 µm) has been reported for the separation.[3]

  • Mobile Phase : The mobile phase consists of a gradient mixture of 10 mM Na2HPO4 (pH 7) and methanol.[3]

  • Analysis : The injection volume is 5 µL with a flow rate of 0.50 mL/min. Brilliant Black BN is monitored at a wavelength of 530 nm.[3]

Workflow and Process Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Processing & Results start Obtain Food Sample homogenize Homogenize Sample start->homogenize weigh Weigh Sample homogenize->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Known Volume dissolve->dilute method Select Method (Spectrophotometry, Voltammetry, HPLC) dilute->method instrument Instrumental Analysis method->instrument data Data Acquisition instrument->data process Process Data data->process quantify Quantify Brilliant Black BN process->quantify report Report Results quantify->report

Caption: General workflow for the analysis of Brilliant Black BN in food samples.

cluster_methods Analytical Techniques for Brilliant Black BN cluster_considerations Method Selection Considerations spectro Derivative Spectrophotometry LOD_s LOD: 0.328 µg/mL spectro->LOD_s LOQ_s LOQ: 0.99 µg/mL spectro->LOQ_s voltam Voltammetry LOD_v LOD: 0.12 µM voltam->LOD_v hplc UHPLC-DAD LOD_h LOD: 0.017-0.025 µg/mL hplc->LOD_h LOQ_h LOQ: 0.057-0.082 µg/mL hplc->LOQ_h sensitivity Required Sensitivity sensitivity->voltam matrix Sample Matrix Complexity matrix->hplc instrumentation Available Instrumentation instrumentation->spectro throughput Sample Throughput throughput->hplc

Caption: Comparison of analytical methods and selection factors for Brilliant Black BN.

References

"Comparative analysis of Food Black 1 and activated charcoal as food colorants"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Food Black 1 and Activated Charcoal as Food Colorants

This guide provides a detailed comparison of two black food colorants, this compound (Brilliant Black BN) and activated charcoal (vegetable carbon), intended for researchers, scientists, and drug development professionals. The comparison covers their chemical properties, performance as colorants, regulatory status, and safety profiles, supported by available data and experimental methodologies.

General Characteristics

This compound and activated charcoal differ fundamentally in their origin, chemical nature, and solubility, which in turn affects their application in food products. This compound is a synthetic, water-soluble dye, while activated charcoal is a naturally derived, insoluble pigment.

FeatureThis compound (Brilliant Black BN, E151)Activated Charcoal (Vegetable Carbon, E153)
INS No. 151153
C.I. Name This compound, 2844077266 (Pigment Black 7)
Origin Synthetic Azo DyeNatural, from carbonization of vegetable matter
Chemical Nature Tetrasodium salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthyl]azo]naphthalene-1,7-disulfonateFinely divided amorphous carbon
Appearance Black powder or granulesFine, black, odorless, and tasteless powder
Solubility Soluble in water, sparingly soluble in ethanol.[1]Insoluble in water and organic solvents.[2]

Performance and Application

The performance of a food colorant is determined by its coloring strength, stability under various processing conditions, and interaction with the food matrix.

Performance MetricThis compound (Brilliant Black BN)Activated Charcoal (Vegetable Carbon)
Color Provides a black to purple hue depending on concentration and pH.Imparts a deep, opaque black color.
Stability Generally good stability to light and acid.[3] Stability can be affected by high temperatures and pH variations, which can cause color shifts or fading.[4]Highly stable to heat, light, and a wide pH range (pH 2-11).[5][6]
Applications Used in a variety of food products including confectionery, desserts, soft drinks, and fish paste.[1]Used in confectionery, bakery products, cheese coatings, and as a clarifying agent.[2]
Interactions As a soluble dye, it is less likely to interact with food components in a way that alters texture.As an insoluble particle, it can affect the texture of foods, potentially making them denser.[7] It has strong adsorptive properties and can bind to other food components, including nutrients and flavors.[3][5]

Regulatory and Safety Profile

The regulatory approval and safety assessment of food colorants are critical for their use in consumer products.

Safety & RegulationThis compound (Brilliant Black BN)Activated Charcoal (Vegetable Carbon)
EU Approval Approved (E151). ADI of 5 mg/kg bw/day established by EFSA.[8]Approved (E153). Authorized for use at quantum satis in specific food categories. No ADI has been allocated.[2]
US Approval Banned for use in food.[1]Not approved as a food additive or colorant.[2]
JECFA Status ADI of 0-1 mg/kg bw.No ADI allocated.[2]
Toxicology Concerns have been raised about it being an azo dye, with potential for allergic reactions and hyperactivity in sensitive individuals.[9] Some studies indicate genotoxicity in vitro, but long-term studies have not shown carcinogenicity.[10] Metabolism by gut microbiota can lead to the formation of aromatic amines.[8][11][12][13][14]Considered biologically inert and not absorbed by the body. The primary safety concern is its high adsorptive capacity, which can lead to the binding of nutrients, vitamins, and medications, reducing their absorption.[3][5] It can also cause constipation.[15]

Experimental Protocols

This section outlines general experimental methodologies for evaluating the performance of food colorants.

Determination of Color Intensity and Stability

Objective: To quantify the color intensity and stability of the colorants under different conditions (e.g., pH, temperature, light).

Methodology:

  • Sample Preparation: Prepare solutions or food matrices containing known concentrations of this compound and dispersions of activated charcoal.

  • Color Measurement: Use a colorimeter or spectrophotometer to measure the color of the samples. The CIELAB color space (L, a, b*) is commonly used.[16]

    • L* represents lightness (0=black, 100=white).

    • a* represents the red-green axis.

    • b* represents the yellow-blue axis.

  • Stability Testing:

    • pH Stability: Adjust the pH of the samples using buffer solutions and measure the color at different pH levels over time.[17]

    • Heat Stability: Subject the samples to various temperatures for defined periods (e.g., pasteurization conditions) and measure the color before and after heating.[17][18]

    • Light Stability: Expose the samples to a controlled light source (e.g., UV or fluorescent light) for a specified duration and measure the color change at intervals.[18]

  • Data Analysis: Calculate the total color difference (ΔE) to quantify the change in color over time or under different conditions. A higher ΔE indicates lower stability.[16]

Analysis of Purity and Contaminants

Objective: To identify and quantify the main coloring component and any impurities or subsidiary dyes.

Methodology:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method for separating and identifying water-soluble dyes like this compound.[19][20][21][22]

  • Detection and Quantification: The PDA detector measures the absorbance spectrum of each separated component, allowing for identification by comparison with standards. The concentration is determined from the peak area.[19]

  • For Activated Charcoal: Purity is assessed by measuring parameters like ash content, loss on drying, and the presence of heavy metals and polycyclic aromatic hydrocarbons (PAHs).[7]

Evaluation of Adsorption Capacity of Activated Charcoal

Objective: To determine the ability of activated charcoal to adsorb other substances.

Methodology:

  • Adsorption Isotherm Studies:

    • Prepare solutions of a target substance (e.g., a vitamin, a medication, or another dye like methylene (B1212753) blue) at various concentrations.

    • Add a fixed amount of activated charcoal to each solution and agitate until equilibrium is reached.

    • Measure the concentration of the target substance remaining in the solution using spectrophotometry or chromatography.

    • The amount of substance adsorbed per unit mass of charcoal is calculated and plotted against the equilibrium concentration to generate an adsorption isotherm. The methylene value is a standard measure of adsorption capacity for large molecules and color bodies.[23]

Visualizations

Azo Dye Metabolism Pathway

The following diagram illustrates the general metabolic pathway of azo dyes like this compound in the human body, primarily through the action of azoreductases from the gut microbiota.

AzoDyeMetabolism AzoDye Azo Dye (e.g., this compound) R-N=N-R' GutMicrobiota Gut Microbiota AzoDye->GutMicrobiota Ingestion Azoreductase Azoreductase GutMicrobiota->Azoreductase Produces AromaticAmines Aromatic Amines (R-NH2 + R'-NH2) Azoreductase->AromaticAmines Catalyzes Reductive Cleavage Absorption Absorption into Systemic Circulation AromaticAmines->Absorption Excretion Excretion AromaticAmines->Excretion

General metabolic pathway of azo dyes.
Activated Charcoal Mechanism of Action

This diagram shows the workflow of how activated charcoal acts as a colorant and its interaction with other substances in the gastrointestinal tract.

ActivatedCharcoalWorkflow cluster_food Food Product cluster_gi Gastrointestinal Tract ActivatedCharcoal Activated Charcoal (Insoluble Particles) FoodMatrix Food Matrix Components ActivatedCharcoal->FoodMatrix Dispersed in Ingestion Ingestion FoodMatrix->Ingestion Adsorption Adsorption (Binding of Nutrients, Drugs, etc.) Ingestion->Adsorption NonAbsorption Non-Absorption of Charcoal Ingestion->NonAbsorption Excretion Excretion Adsorption->Excretion NonAbsorption->Excretion

Mechanism of action of activated charcoal in the GI tract.

References

A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Brilliant Black BN (E151)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of food additives like Brilliant Black BN (E151) is paramount. This guide provides a comprehensive comparison of two common analytical techniques: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols for each method and present a cross-validation summary of their performance based on published data.

Brilliant Black BN (also known as Brilliant Black PN, E151) is a synthetic black diazo dye used in a variety of foodstuffs, including confectionery, beverages, and desserts.[1][2] Due to potential health concerns and regulatory limits on its use, robust and validated analytical methods are essential for its monitoring.[1][3]

Experimental Protocols

Derivative Spectrophotometric Method

This method offers a relatively simple and cost-effective approach for the determination of Brilliant Black BN, especially in samples with simple matrices or for screening purposes. Derivative spectrophotometry helps to resolve overlapping spectra and eliminate background interference.[4]

Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells is required.

Procedure:

  • Standard Preparation: A stock solution of Brilliant Black BN is prepared by accurately weighing the standard and dissolving it in deionized water. A series of working standards are then prepared by diluting the stock solution to known concentrations.

  • Sample Preparation: For liquid samples like beverages, a simple dilution may be sufficient.[5] Solid samples may require extraction procedures to isolate the dye.[5][6]

  • Spectral Measurement: The zero-order absorption spectra of the standard solutions and the sample are recorded over a specific wavelength range.

  • Derivative Spectra: The first-order derivative spectra are then computed from the zero-order spectra.

  • Quantification: The concentration of Brilliant Black BN in the sample is determined by measuring the signal at a specific wavelength on the first derivative spectrum, often using a zero-crossing technique for mixtures. For Brilliant Black BN, quantification can be performed at 624 nm.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique that separates components in a mixture, providing high selectivity and sensitivity, making it suitable for complex matrices.[5][7] Reverse-phase HPLC with a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed for the analysis of synthetic food dyes.[5][8][9]

Instrumentation: An HPLC system equipped with a pump, injector, C18 column, and a DAD or UV-Vis detector is used.[10][11]

Procedure:

  • Standard Preparation: Individual stock standard solutions of Brilliant Black BN are prepared in a suitable solvent like methanol (B129727) or water and stored under refrigeration.[5] Working standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Sample preparation is crucial to remove interfering matrix components. This can range from simple dilution and filtration for beverages to more complex procedures like Solid-Phase Extraction (SPE) for solid foodstuffs.[5][6]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]

    • Flow Rate: A constant flow rate, typically around 0.8 to 1.0 mL/min, is maintained.[10]

    • Injection Volume: A fixed volume of the standard and sample solutions (e.g., 20 µL) is injected into the system.[10]

    • Detection: The detector is set to monitor the absorbance at the maximum wavelength for Brilliant Black BN, which is around 570 nm, although other wavelengths may be used for simultaneous detection of multiple dyes.[5][6]

  • Quantification: The identification of Brilliant Black BN is based on its retention time compared to the standard. Quantification is achieved by measuring the peak area and comparing it to a calibration curve constructed from the standards.[10]

Method Performance Comparison

The selection of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available resources. The following table summarizes the key validation parameters for the spectrophotometric and chromatographic determination of Brilliant Black BN, based on data from separate studies.

Validation ParameterDerivative SpectrophotometryHigh-Performance Liquid Chromatography (HPLC-DAD)
Linearity Range 2.50 - 25 µg/mL0.014 - 10 µg/mL[3]
Correlation Coefficient (r²) 0.9999> 0.999[3]
Limit of Detection (LOD) 0.328 µg/mL0.005 - 0.07 µg/mL[3][6]
Limit of Quantitation (LOQ) 0.99 µg/mL0.014 - 0.2 µg/mL[3][6]
Accuracy (% Recovery) Not explicitly stated97.95% - 102.89%[3]
Precision (% RSD) Not explicitly stated< 3%[3]
Selectivity Moderate (prone to interference from other colored compounds)High (excellent separation from other components)[8]
Analysis Time per Sample ~5-10 minutes~8-20 minutes[3]
Instrumentation Cost LowHigh
Solvent Consumption LowHigh

Logical Workflow for Cross-Validation

A cross-validation study aims to demonstrate that an analytical procedure is suitable for its intended purpose by comparing its performance against another well-characterized method.[12]

G start Define Analytical Requirements (Analyte: E151, Matrices) method_dev Method Development start->method_dev spec_method Spectrophotometric Method method_dev->spec_method hplc_method Chromatographic Method method_dev->hplc_method validation Individual Method Validation (ICH Q2(R1) Guidelines) spec_method->validation hplc_method->validation spec_val Validate Spectro Method (Linearity, LOD, LOQ, etc.) validation->spec_val hplc_val Validate Chromato Method (Linearity, LOD, LOQ, etc.) validation->hplc_val cross_val Cross-Validation Study spec_val->cross_val hplc_val->cross_val sample_analysis Analyze Identical Samples with Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman) sample_analysis->data_comp conclusion Conclusion on Method Comparability & Suitability data_comp->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both spectrophotometric and chromatographic methods can be effectively used for the quantification of Brilliant Black BN (E151).

  • Derivative spectrophotometry is a simple, rapid, and low-cost method suitable for routine quality control and screening of samples with less complex matrices. Its main limitation is lower selectivity compared to chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) offers superior selectivity, sensitivity, and accuracy, making it the method of choice for analyzing E151 in complex food matrices and for regulatory compliance purposes where low detection limits are required.[3][8] While it involves higher instrumentation costs and longer analysis times, its ability to separate and simultaneously quantify multiple analytes is a significant advantage.[5]

The choice between these methods should be guided by the specific analytical requirements, the complexity of the sample matrix, and the available laboratory resources. For comprehensive and robust analysis, especially in challenging samples, HPLC is the recommended technique. However, for rapid screening and quality control in simpler matrices, spectrophotometry remains a viable and economical alternative.

References

"Performance comparison of different detectors for C.I. 28440 analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of substances like the synthetic azo dye C.I. 28440, also known as Brilliant Black BN, is paramount. The choice of analytical detector plays a pivotal role in achieving reliable quantification and identification. This guide provides a comprehensive comparison of the performance of various detectors for the analysis of C.I. 28440, supported by experimental data and detailed methodologies.

Performance Comparison of Detectors

The selection of a suitable detector for C.I. 28440 analysis depends on the specific requirements of the assay, such as the need for high sensitivity, selectivity, or structural confirmation. The following table summarizes the performance characteristics of commonly employed detectors.

Detector TypePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
UV-Vis Spectrophotometer Measures the absorbance of light by the analyte at a specific wavelength.~0.328 µg/mL[1]~0.99 µg/mL[1]>0.999[1]Simple, cost-effective, robust.Lower sensitivity and selectivity, susceptible to interference from other absorbing compounds.
Diode Array Detector (DAD/PDA) A type of UV-Vis detector that measures absorbance across a range of wavelengths simultaneously.0.017 - 0.025 mg/L (for a mix of food dyes)0.057 - 0.082 mg/L (for a mix of food dyes)>0.999Provides spectral information for peak purity assessment and compound identification.Sensitivity is comparable to single-wavelength UV detectors; may not be sufficient for trace analysis.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.4.54 - 14.3 µg/L (for various dyes)[2]15.0 - 47.6 µg/L (for various dyes)[2]>0.993[3]High sensitivity, high selectivity, provides structural information for definitive identification.[4][5]Higher cost and complexity of instrumentation and operation.
Electrochemical Detector Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface.~0.12 µMNot explicitly foundNot explicitly foundHigh sensitivity for electroactive compounds, relatively low cost.Limited to electroactive analytes, can be susceptible to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the analysis of C.I. 28440 using different detector systems.

UV-Vis Spectrophotometry

This method is suitable for the direct quantification of C.I. 28440 in simple matrices.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Accurately weigh a known amount of the C.I. 28440 standard and dissolve it in deionized water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Measurement: Record the absorbance spectrum of the standards and the sample solution from 400 to 700 nm. The wavelength of maximum absorbance for Brilliant Black BN is approximately 572 nm.

  • Quantification: Construct a calibration curve by plotting the absorbance at 572 nm against the concentration of the standards. Determine the concentration of C.I. 28440 in the sample from the calibration curve.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is ideal for the separation and quantification of C.I. 28440 in complex mixtures, such as food products.

  • Instrumentation: An HPLC system equipped with a DAD detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the absorbance at the maximum wavelength for Brilliant Black BN (around 530-570 nm) and collect spectra across a wider range (e.g., 200-700 nm) for peak purity analysis.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard calibration curve generated by injecting standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of identity.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Chromatographic Conditions: Similar to HPLC-DAD, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium acetate or formic acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfonated azo dyes.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored for enhanced selectivity.

  • Sample Preparation: Similar to HPLC-DAD, with potential for additional solid-phase extraction (SPE) cleanup for complex matrices to reduce matrix effects.

  • Quantification: An internal standard method is often preferred to compensate for matrix effects and variations in instrument response.

Electrochemical Detection

This technique can be a sensitive and cost-effective alternative for the detection of electroactive C.I. 28440.

  • Instrumentation: An electrochemical detector coupled with an HPLC system or used in a standalone sensor setup.

  • Working Electrode: A glassy carbon electrode is a common choice.

  • Method: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed. The potential is scanned over a range where C.I. 28440 undergoes an electrochemical reaction (oxidation or reduction).

  • Sample Preparation: The sample is dissolved in a suitable electrolyte solution.

  • Quantification: The peak current is proportional to the concentration of the analyte. A calibration curve is constructed using standards.

Visualizing the Workflow and Relationships

To better illustrate the analytical processes and the relationships between different stages of analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detectors Detector Options cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation (HPLC/UPLC) Filtration->Chromatography Detection Detection Chromatography->Detection UV_Vis UV-Vis Detection->UV_Vis DAD DAD/PDA Detection->DAD MS Mass Spectrometry Detection->MS Electrochemical Electrochemical Detection->Electrochemical Quantification Quantification UV_Vis->Quantification DAD->Quantification Identification Identification DAD->Identification MS->Quantification MS->Identification Electrochemical->Quantification

General experimental workflow for C.I. 28440 analysis.

Detector_Comparison_Logic cluster_attributes Performance Attributes cluster_detectors Detectors Sensitivity Sensitivity (LOD/LOQ) UV UV-Vis Sensitivity->UV Low DAD DAD Sensitivity->DAD Moderate MS MS Sensitivity->MS Very High EC Electrochemical Sensitivity->EC High Selectivity Selectivity Selectivity->UV Low Selectivity->DAD Moderate Selectivity->MS Very High Selectivity->EC Moderate to High Cost Cost & Complexity Cost->UV Low Cost->DAD Moderate Cost->MS High Cost->EC Low to Moderate Info Information Provided Info->UV Absorbance Info->DAD Spectral Info->MS Structural Info->EC Redox Activity

Logical relationship of detector performance attributes.

References

A Comparative Guide to the Stability of Food Black 1 and Natural Black Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the synthetic colorant Food Black 1 (Brilliant Black BN) against common natural black alternatives, primarily Vegetable Carbon and anthocyanin-based colorants. The information presented is intended to assist researchers and product developers in selecting the appropriate black colorant based on application-specific stability requirements.

Introduction to Black Colorants

This compound (also known as Brilliant Black BN or E151) is a synthetic bis-azo dye widely used in the food and pharmaceutical industries.[1][2] However, increasing consumer demand for "clean-label" ingredients has propelled the adoption of natural alternatives.[3][4] The most prominent natural black colorants are Vegetable Carbon (E153), an insoluble pigment derived from charred plant matter, and anthocyanin-based extracts from sources like black carrot, which provide color through water-soluble pigments.[5][6][7] The stability of these colorants under various processing and storage conditions—such as heat, light, and pH fluctuations—is a critical factor for their successful application.[8][9]

Comparative Stability Analysis

The selection of a black colorant is highly dependent on its performance under stress. While synthetic dyes are known for their general robustness, natural colorants exhibit varied stability profiles.[4][8]

  • This compound (Brilliant Black BN): As a synthetic azo dye, it is generally considered stable.[10] However, its photostability can be compromised in the presence of certain materials, leading to photo-decomposition.[10]

  • Vegetable Carbon: This colorant is exceptionally stable against heat, light, and oxidation.[3][5] Being an insoluble pigment, its primary challenges are related to dispersion and potential sedimentation, which can be influenced by particle size and pH.[11] It remains stable across a broad pH range, though extreme acidity (below pH 3) may cause sedimentation.[11]

  • Anthocyanin-Based Colorants: These natural pigments are significantly more sensitive to environmental factors.[9] Their stability is critically dependent on pH, temperature, and light.[12][13] A key structural feature, acylation (the presence of an acyl group), dramatically improves the stability of anthocyanins, such as those found in black carrot, compared to non-acylated versions from sources like berries.[7][12][14]

Data Presentation: Stability Summary

The following tables summarize the stability characteristics of this compound and its natural alternatives.

Table 1: Qualitative Stability Comparison of Black Colorants

Colorant TypeHeat StabilityLight StabilitypH StabilityOverall Stability & Key Considerations
This compound HighModerate to HighHighGenerally robust and versatile. Photostability can be reduced by other components.[10]
Vegetable Carbon ExcellentExcellentExcellentHighly stable pigment.[5] Performance depends on particle size and dispersion. Stable in pH 4-9.[11]
Anthocyanins Low to ModerateLowLow (Highly pH-dependent)Stability is a major challenge.[9] Best performance in acidic (low pH) conditions. Acylated forms (e.g., from black carrot) are significantly more stable.[7][14]

Table 2: Example of Quantitative Thermal Degradation of Black Carrot Anthocyanins

This table presents example data from a study on black carrot extracts to illustrate the typical quantitative analysis performed in stability testing. Conditions can significantly alter results.

TemperatureAnthocyanin Content Loss (%)Study Reference
40 °C9.28 - 9.31%[6]
60 °C20.08 - 23.96%[6]
80 °C29.53 - 47.07%[6]

Experimental Protocols for Stability Testing

The following are generalized methodologies for evaluating the stability of food colorants, based on standard practices cited in literature.[6][14]

Protocol for Thermal Stability Assessment
  • Objective: To quantify color degradation as a function of temperature.

  • Methodology:

    • Sample Preparation: Dissolve the colorant in a standardized aqueous medium (e.g., 0.1 M citrate-phosphate buffer) at a relevant pH for the intended application (e.g., pH 3.5).

    • Incubation: Aliquot the solution into sealed, airtight containers (e.g., glass vials) to prevent evaporation. Place samples in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, 80°C).[6]

    • Measurement: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each temperature. Cool it to room temperature immediately.

    • Analysis: Measure the color using a spectrophotometer at the wavelength of maximum absorbance (λmax) or a colorimeter to determine CIELAB values (L, a, b*).[2][7]

    • Data Interpretation: Calculate the percentage of color degradation over time for each temperature. Determine the half-life (t½) of the colorant at each temperature by modeling the degradation kinetics (often first-order).

Protocol for Photostability Assessment
  • Objective: To evaluate the impact of light exposure on color stability.

  • Methodology:

    • Sample Preparation: Prepare the colorant solution as described for thermal stability.

    • Exposure: Place the samples in transparent containers within a photostability chamber equipped with a controlled light source (e.g., a xenon lamp simulating daylight). Wrap control samples in aluminum foil to shield them from light and store them under the same temperature conditions.[14]

    • Measurement: At specified time intervals, retrieve samples from both light-exposed and dark conditions.

    • Analysis: Measure the color using spectrophotometry or colorimetry.

    • Data Interpretation: Compare the color loss of the light-exposed samples to the dark controls to isolate the effect of photodegradation.

Protocol for pH Stability Assessment
  • Objective: To determine the color intensity and hue stability across a range of pH values.

  • Methodology:

    • Sample Preparation: Prepare a series of buffers spanning a target pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Dissolve a fixed concentration of the colorant in each buffer.

    • Incubation: Store the samples at a constant, controlled temperature (e.g., 25°C) in the dark to prevent thermal or photodegradation.

    • Measurement: Immediately after preparation and at subsequent time intervals, measure the absorption spectrum (e.g., 380-700 nm) and/or CIELAB values for each sample.

    • Analysis: Plot the color intensity (absorbance at λmax) and hue against pH.

    • Data Interpretation: Identify the pH range where the colorant exhibits maximum stability and the desired hue. For anthocyanins, this typically reveals a shift from red/pink at low pH to colorless or blue/purple at higher pH values.[13]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for stability testing and the key factors influencing colorant stability.

Caption: General experimental workflow for colorant stability testing.

G center Anthocyanin Stability pH pH Level center->pH Temp Temperature center->Temp Light Light Exposure center->Light Structure Molecular Structure center->Structure Oxygen Oxygen center->Oxygen pH_detail More stable at low pH (acidic) Degrades at neutral/alkaline pH pH->pH_detail Temp_detail Degradation accelerates with increasing heat Temp->Temp_detail Light_detail Fades upon exposure to UV and visible light Light->Light_detail Structure_detail Acylation provides intramolecular copigmentation, enhancing stability Structure->Structure_detail

Caption: Key factors influencing the stability of anthocyanin colorants.

Caption: Decision pathway for selecting a black colorant for an application.

References

Single-Laboratory Validation of Analytical Methods for C.I. 28440 (Brilliant Black BN)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of single-laboratory validated analytical methods for the quantitative determination of C.I. 28440, commercially known as Brilliant Black BN. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific applications. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Derivative Spectrophotometry, and Voltammetry.

Comparison of Method Performance

The performance of different analytical methods for the determination of C.I. 28440 is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an objective assessment of each method's capabilities.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Validation ParameterHPLC-DAD in Gummy Candy[1]HPLC-UV in Soft Drinks[2]Liquid Chromatography in Various Foods[3]
Linearity Range 0.05 - 50 µg/mL50 - 10000 ng/mLNot Specified
Correlation Coefficient (r²) >0.990.9982 - 0.9997>0.990
Limit of Detection (LOD) 0.05 µg/mLNot Specified0.10 - 0.43 µg/g
Limit of Quantitation (LOQ) 0.05 - 50 µg/mLAdequate for determination0.34 - 1.45 µg/g
Accuracy (Recovery) Not SpecifiedNot SpecifiedAverage 72%
Precision (RSD) Not SpecifiedNot Specified1.4 - 15.9%

Table 2: Alternative Analytical Methods

Validation ParameterDerivative SpectrophotometryAdsorptive Stripping Voltammetry[4]
Linearity Range 2 - 35 µg/mLNot Specified
Correlation Coefficient (r²) 0.9999Not Specified
Limit of Detection (LOD) 0.328 µg/mL0.12 µM
Limit of Quantitation (LOQ) 0.99 µg/mLNot Specified
Accuracy (Recovery) Not SpecifiedNot Specified
Precision (RSD) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a step-by-step guide for replicating the analytical procedures.

High-Performance Liquid Chromatography (HPLC-DAD) for C.I. 28440 in Gummy Candy

This method utilizes a novel mesoporous magnetic graphene oxide@zein aerogel for solid-phase extraction prior to HPLC analysis.[1]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: Not specified in the provided abstract.

    • Detection: Maximum absorption values for each dye were recorded and used for chromatographic analysis.

  • Sample Preparation (Magnetic Solid-Phase Extraction):

    • A novel M-DMSPE adsorbent (magnetic GO@zein) was prepared by the self-assembly method.

    • The adsorbent was used for the simultaneous extraction of eight water-soluble dyes from gummy candy samples.

  • Validation Parameters:

    • Linearity: Calibration curves were constructed for each dye in the range of 0.05 to 50 µg/mL.

    • Limit of Detection (LOD): Defined as a signal-to-noise ratio (S/N) of 3.

Derivative Spectrophotometry for C.I. 28440

This method allows for the simultaneous determination of Ponceau 4R and Brilliant Black BN in foodstuffs.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Method: First derivative spectrophotometry.

  • Measurement Wavelength: Brilliant Black BN was determined at 624 nm (¹D₆₂₄).

  • Linearity: The linearity was established in the range of 2 - 35 µg/mL.

  • Limit of Detection (LOD): 0.328 µg/mL.

  • Limit of Quantitation (LOQ): 0.99 µg/mL.

Adsorptive Stripping Voltammetry for C.I. 28440

This electrochemical method is based on the reduction of Brilliant Black BN at a silver solid amalgam electrode.[4]

  • Instrumentation: Voltammetric analyzer.

  • Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).

  • Method: Linear scan adsorptive stripping voltammetry.

  • Medium: Britton-Robinson buffer, pH 3.0.

  • Accumulation Time: 300 s in an unstirred solution.

  • Limit of Detection (LOD): 0.12 µM.

Visualizations

The following diagrams illustrate the experimental workflow for a typical single-laboratory method validation and the logical relationship of the validation parameters.

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_performance Assess Performance Characteristics analyze_data->assess_performance document_results Document Results assess_performance->document_results validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

References

Comparative Genotoxicity of Food Black 1 and Its Metabolites: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of the synthetic food colorant Food Black 1, also known as Brilliant Black BN, and its primary metabolites. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide an objective overview supported by experimental data to inform research and safety assessments.

This compound is a bis-azo dye that has been subject to regulatory evaluation regarding its safety as a food additive. While long-term in vivo studies have generally not indicated carcinogenicity, some in vitro assays have suggested a potential for genotoxicity.[1][2] Understanding the metabolic fate of this compound and the genotoxic potential of its breakdown products is crucial for a thorough risk assessment.

Executive Summary of Genotoxicity Data

The following tables summarize the quantitative data from key genotoxicity studies on this compound and its known metabolites.

Table 1: In Vitro Genotoxicity of this compound (Brilliant Black BN)

Assay TypeTest SystemConcentration/DoseResultsReference
Micronucleus Assay Human Lymphocytes8.67 µg/mLIncreased number of micronuclei compared to control.[3]
86.7 µg/mLFurther increase in micronuclei frequency.[3]
867 µg/mLSignificant increase in micronuclei, comparable to positive control (DEB).[3]
Comet Assay Human Lymphocytes8.67 µg/mLIncrease in DNA damage (tail moment) over control.[3]
86.7 µg/mLDose-dependent increase in DNA damage.[3]
867 µg/mLSignificant DNA damage observed.[3]
Micronucleus Assay Vicia faba root meristems8.67 µg/mLIncreased micronucleus frequency.[3]
86.7 µg/mLHigher incidence of micronuclei.[3]
867 µg/mLSignificant increase in micronuclei.[3]
Comet Assay Vicia faba root meristems8.67 µg/mLIncreased DNA damage (tail moment).[3]
86.7 µg/mLDose-dependent increase in DNA damage.[3]
867 µg/mLSignificant DNA damage observed.[3]

Table 2: Genotoxicity of this compound Metabolites

MetaboliteAssay TypeTest SystemResultsReference
Sulfanilic Acid Various in vitro and in vivo systemsNot specifiedGenerally negative for genotoxicity.[4]
Ames TestS. typhimuriumNot mutagenic.[5]
4-acetamido-1-naphthylamine-6- or 7-sulfonic acid (ANSA) No direct data found---
1,4-diaminonaphthalene-6-sulfonic acid (DSA) No direct data found---
8-acetamido-1-naphthylamine-7-sulfonic acid No direct data found---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay in Human Lymphocytes[3]
  • Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, antibiotics, and phytohaemagglutinin (PHA) to stimulate cell division.

  • Treatment: Cultures were treated with Brilliant Black BN at concentrations of 8.67, 86.7, and 867 µg/mL. Diepoxybutane (DEB) was used as a positive control.

  • Micronucleus Scoring: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. After incubation, cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. Slides were stained, and the frequency of micronuclei in binucleated cells was scored.

Alkaline Comet Assay in Human Lymphocytes[3]
  • Cell Preparation and Treatment: Isolated human lymphocytes were treated with Brilliant Black BN at the same concentrations as in the micronucleus assay.

  • Slide Preparation: Treated cells were mixed with low melting point agarose (B213101) and layered onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: Slides were immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis was then carried out.

  • Visualization and Analysis: Slides were neutralized and stained with a fluorescent DNA-binding dye. Comets were visualized using a fluorescence microscope, and the extent of DNA damage was quantified by measuring the tail moment.

Visualizations

Metabolic Pathway of this compound

The metabolic breakdown of the azo dye this compound (Brilliant Black BN) primarily occurs in the gut by microbial azoreductases, leading to the formation of various aromatic amines.

G This compound (Brilliant Black BN) This compound (Brilliant Black BN) Azo Bond Cleavage Azo Bond Cleavage This compound (Brilliant Black BN)->Azo Bond Cleavage Gut Microbiota (Azoreductases) Sulfanilic Acid Sulfanilic Acid Azo Bond Cleavage->Sulfanilic Acid 4-acetamido-1-naphthylamine-6- or 7-sulfonic acid 4-acetamido-1-naphthylamine-6- or 7-sulfonic acid Azo Bond Cleavage->4-acetamido-1-naphthylamine-6- or 7-sulfonic acid 1,4-diaminonaphthalene-6-sulfonic acid 1,4-diaminonaphthalene-6-sulfonic acid Azo Bond Cleavage->1,4-diaminonaphthalene-6-sulfonic acid 8-acetamido-1-naphthylamine-7-sulfonic acid 8-acetamido-1-naphthylamine-7-sulfonic acid Azo Bond Cleavage->8-acetamido-1-naphthylamine-7-sulfonic acid

Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram outlines the general workflow for the in vitro micronucleus and Comet assays used to assess the genotoxicity of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Micronucleus Assay cluster_2 Comet Assay Start Start Human Lymphocyte Culture Human Lymphocyte Culture Start->Human Lymphocyte Culture Treatment with this compound Treatment with this compound Human Lymphocyte Culture->Treatment with this compound Cytokinesis Block Cytokinesis Block Treatment with this compound->Cytokinesis Block Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Cell Harvesting and Staining Cell Harvesting and Staining Cytokinesis Block->Cell Harvesting and Staining Microscopic Analysis Microscopic Analysis Cell Harvesting and Staining->Microscopic Analysis Quantification of Micronuclei Quantification of Micronuclei Microscopic Analysis->Quantification of Micronuclei Alkaline Unwinding and Electrophoresis Alkaline Unwinding and Electrophoresis Cell Lysis->Alkaline Unwinding and Electrophoresis Fluorescence Microscopy Fluorescence Microscopy Alkaline Unwinding and Electrophoresis->Fluorescence Microscopy Measurement of DNA Damage Measurement of DNA Damage Fluorescence Microscopy->Measurement of DNA Damage

Workflow for in vitro genotoxicity assessment.

Discussion and Conclusion

The available data indicates that this compound (Brilliant Black BN) can induce DNA damage and chromosomal aberrations in in vitro test systems, as demonstrated by the positive results in the Comet and micronucleus assays, respectively.[3] However, it is important to note that these findings have not been consistently replicated in in vivo studies, and regulatory bodies like the European Food Safety Authority (EFSA) have concluded that it does not pose a health risk at current estimated intake levels.[1][2]

A significant data gap exists regarding the genotoxicity of the specific metabolites of this compound. While sulfanilic acid, a primary metabolite, is generally considered non-genotoxic, there is a lack of publicly available data on the genotoxic potential of other naphthalenic amine metabolites.[4][5] Given that aromatic amines as a class can include genotoxic compounds, further research into the safety of these specific metabolites is warranted to provide a more complete picture of the potential risks associated with the consumption of this compound.

The discrepancy between in vitro and in vivo results for the parent compound may be attributed to differences in metabolism, detoxification, and excretion processes in a whole organism versus isolated cells. The in vitro results highlight a potential hazard, but the in vivo data are more relevant for human risk assessment.

References

Safety Operating Guide

Proper Disposal of Food Black 1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Food Black 1 (also known as Brilliant Black BN, C.I. 28440, and E151), ensuring the safety of laboratory personnel and environmental protection. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a sulfonated azo dye, and many azo dyes are known to be potential carcinogens in laboratory animals.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat or protective clothing, and safety glasses.[1][2]

  • In case of dust, use a dust respirator.[1]

Spill Management:

  • Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1] Vacuuming with a HEPA-filtered or explosion-proof vacuum is also an option.[1] Place the collected material into a suitable, labeled container for disposal.[1]

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[1] Alert emergency responders, providing them with the location and nature of the hazard.[1] Contain the spill using sand, earth, or vermiculite.[1] Collect the recoverable product and solid residues into labeled drums for disposal.[1]

Disposal Procedures for this compound

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed waste management authority to ensure full compliance.[1] Some safety data sheets indicate that this compound is very toxic to aquatic life with long-lasting effects, making proper disposal critical to prevent environmental contamination.[2]

Summary of Disposal Options

Disposal MethodKey Considerations
Licensed Waste Management Authority This is the most recommended method. A licensed facility can handle the treatment and disposal in compliance with all regulations.[1]
Incineration The substance can be incinerated in a licensed facility, potentially after being mixed with a suitable combustible material.[1]
Landfill Burial in a licensed landfill is another disposal option.[1]
Sewer Disposal Generally not recommended due to its toxicity to aquatic life.[2] Some sources suggest that for very small quantities of water-soluble and non-hazardous materials, disposal in the sanitary sewer with copious amounts of water (at least 100 parts water to 1 part chemical) may be permissible, but local regulations must be checked.[3] Given the hazards of this compound, this is likely not a suitable option.

Step-by-Step Disposal Protocol

  • Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemicals. This will influence the packaging and labeling requirements.

  • Segregate and Contain:

    • Place solid waste in a clearly labeled, sealed container.[1]

    • For solutions, use a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including "this compound" and any other components, along with appropriate hazard warnings.

  • Consult a Professional: Contact your institution's EHS office or a certified waste management provider to determine the appropriate disposal route.[1] They will provide specific instructions on packaging, labeling, and pickup.

  • Decontamination:

    • Thoroughly decontaminate any reusable containers that held this compound before reuse.[1]

    • Launder any contaminated protective clothing separately from other lab wear.[1]

  • Record Keeping: Maintain detailed records of the disposal process, including the date, quantity of waste, and the disposal method used, in accordance with your laboratory's protocols.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_consultation Consultation & Decision cluster_disposal Disposal Options cluster_end Final Steps start This compound Waste assess_form Solid or Liquid? start->assess_form assess_contamination Mixed with other chemicals? assess_form->assess_contamination contain_solid Seal in labeled container for solids assess_contamination->contain_solid Solid contain_liquid Seal in labeled, leak-proof container for liquids assess_contamination->contain_liquid Liquid consult Consult EHS / Waste Management Authority contain_solid->consult contain_liquid->consult incinerate Licensed Incineration consult->incinerate Recommended landfill Licensed Landfill consult->landfill Alternative other Other Approved Method consult->other As Directed decontaminate Decontaminate Equipment & PPE incinerate->decontaminate landfill->decontaminate other->decontaminate record Document Disposal decontaminate->record

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.